4-Fluoroisoquinolin-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoroisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBMVBAMAKLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Compound Profile & Physicochemical Properties
An In-depth Technical Guide to 4-Fluoroisoquinolin-5-amine: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of this compound (CAS No: 928664-14-6), a critical heterocyclic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its pivotal role in the development of targeted therapeutics, with a special focus on Rho-kinase (ROCK) inhibitors.
This compound is a fluorinated aromatic amine built on an isoquinoline scaffold. The strategic placement of a fluorine atom at the 4-position and an amine group at the 5-position makes it a highly valuable and versatile building block in medicinal chemistry. The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the isoquinoline ring system and modulate the pKa of the amine group, which can be leveraged to fine-tune drug-target interactions and improve pharmacokinetic profiles.
While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably inferred from supplier specifications and data on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 928664-14-6 | [1][2][3][4] |
| Molecular Formula | C₉H₇FN₂ | [3][4] |
| Molecular Weight | 162.17 g/mol | [3][4] |
| Appearance | Light brown to brown solid (typical) | Supplier Data |
| Purity | ≥95% (typical) | [3] |
| Storage Conditions | Store at room temperature under an inert atmosphere, protected from light. | [4] |
| Solubility | Soluble in organic solvents like DMSO and methanol. Low solubility in water is expected, similar to its non-fluorinated analog, isoquinolin-5-amine.[5] | N/A |
| Melting Point | Not publicly available. The non-fluorinated parent compound, isoquinolin-5-amine, has a melting point of 128 °C.[5] | N/A |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high regioselectivity and yield. The most commonly cited route begins with 4-fluoroisoquinoline as the starting material.[6]
Synthetic Workflow Diagram
The overall synthetic pathway can be visualized as a two-step process following the preparation of the starting material.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is an adapted representation based on established patent literature.[6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Nitration of 4-Fluoroisoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 4-fluoroisoquinoline (1.0 eq.) to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Once the starting material is fully dissolved, add potassium nitrate (KNO₃, ~1.1 eq.) portion-wise, maintaining the low temperature. The causality for this low-temperature addition is to control the exothermic reaction and prevent over-nitration or the formation of unwanted side products.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 4-fluoro-5-nitroisoquinoline. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reduction to this compound
-
Reaction Setup: Suspend the crude 4-fluoro-5-nitroisoquinoline (1.0 eq.) in concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) portion-wise. This is an exothermic reaction, and the addition should be controlled to maintain a manageable temperature. Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines under acidic conditions.
-
Reaction Completion: Heat the mixture (e.g., to 50-60 °C) and stir for several hours until TLC analysis indicates the complete disappearance of the nitro compound.
-
Workup and Neutralization: Cool the reaction mixture and neutralize it by the slow addition of a concentrated aqueous base solution (e.g., NaOH or Na₂CO₃) until the pH is basic (~9-10). This step is critical to deprotonate the amine and precipitate the tin salts.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
Chromatography: The crude this compound is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to elute the product, separating it from baseline impurities and any positional isomers that may have formed.[6]
Analytical Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons on the isoquinoline core are expected in the δ 7.0-8.5 ppm range. - The presence of fluorine will cause through-space or through-bond coupling (J-coupling) to adjacent protons, leading to complex splitting patterns. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons will appear in the δ 110-155 ppm range. - Carbon atoms bonded to or near the fluorine atom will show characteristic C-F coupling, appearing as doublets with large coupling constants. |
| ¹⁹F NMR | - A single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. |
| Mass Spec (MS) | - Expected [M+H]⁺ ion at m/z ≈ 163.07. |
A key feature in the ¹H NMR spectrum would be the observable weak coupling between the amine protons (N-H) and the adjacent fluorine (¹⁹F), a phenomenon noted in structurally related sulfonamides.[7]
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its primary utility lies in its conversion to other key building blocks, most notably 4-fluoroisoquinoline-5-sulfonyl chloride , which is a cornerstone for the synthesis of Rho-kinase (ROCK) inhibitors.[8]
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[9] The introduction of a fluorine atom enhances potency and selectivity for certain targets by altering lipophilicity and forming favorable interactions (e.g., hydrogen bonds) in the target's binding pocket.[8]
The Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a fundamental regulator of the actin cytoskeleton.[10] Its dysregulation is implicated in diseases such as glaucoma, hypertension, and cancer metastasis.[11][12] ROCK inhibitors function by blocking the kinase activity of ROCK, leading to downstream effects like smooth muscle relaxation.
Pathway Overview:
-
Activation: The small GTPase RhoA is activated by extracellular signals, transitioning from a GDP-bound (inactive) to a GTP-bound (active) state.
-
Effector Binding: Activated RhoA-GTP binds to and activates its downstream effector, ROCK (which has two isoforms, ROCK1 and ROCK2).[11][]
-
Phosphorylation Cascade: Activated ROCK phosphorylates multiple substrates:
-
Cellular Effect: The inhibition of MLCP and the direct phosphorylation of Myosin Light Chain (MLC) lead to increased MLC phosphorylation. This, combined with the stabilization of actin filaments (due to cofilin inactivation), results in increased actin-myosin contractility, stress fiber formation, and cell migration.[12][14]
Mechanism of Inhibition
Isoquinoline-based inhibitors derived from this compound are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade.
Caption: The Rho-Kinase (ROCK) signaling pathway and the point of intervention for inhibitors.
Safety and Handling
As a laboratory chemical, this compound should be handled with care. A specific, detailed Safety Data Sheet (SDS) should always be consulted before use.[1][2]
Table 3: General Safety and Handling Precautions
| Hazard Category | Precautionary Measures |
| Personal Protection | Wear appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[4][15] |
| First Aid (General) | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15] - Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15] - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15] - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound stands out as a strategically designed chemical intermediate with significant applications in modern drug discovery. Its synthesis, while requiring precise control, yields a versatile scaffold that serves as a gateway to potent and selective kinase inhibitors. The insights into its role in the development of ROCK inhibitors highlight its importance in addressing a range of therapeutic needs, from cardiovascular disease to oncology. For researchers in the field, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 928664-14-6|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 7. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Fluoroisoquinolin-5-amine: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoquinolin-5-amine is a fluorinated heterocyclic compound belonging to the isoquinoline family. The introduction of a fluorine atom onto the isoquinoline scaffold can significantly modulate the physicochemical and biological properties of the molecule, making it a compound of interest in medicinal chemistry and drug discovery. Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and an exploration of the potential biological activities of this compound, drawing upon data from closely related analogs where direct experimental values are not available.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Molecular Attributes
The fundamental molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₇FN₂ | --INVALID-LINK-- |
| Molecular Weight | 162.17 g/mol | --INVALID-LINK-- |
| CAS Number | 928664-14-6 | --INVALID-LINK-- |
| Appearance | Bright yellow solid (estimated) | --INVALID-LINK-- |
Estimated Physicochemical Parameters
| Property | Estimated Value (based on 5-Aminoisoquinoline) | Source |
| Melting Point | 125-128 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 312.78 °C (estimate) | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | --INVALID-LINK-- |
| pKa | 5.67 ± 0.13 (Predicted) | --INVALID-LINK-- |
Experimental Protocols for Physicochemical Property Determination
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Mel-Temp apparatus or similar melting point apparatus.[1]
-
Mortar and pestle.
Procedure:
-
Ensure the sample of this compound is completely dry.
-
Place a small amount of the sample on a clean, dry surface.
-
Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20°C below the expected melting point (based on the estimate from 5-aminoisoquinoline).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Solubility Determination
Solubility is a crucial parameter for drug formulation and biological testing. The following protocol outlines a method for determining the solubility in various organic solvents.[4][5][6][7]
Apparatus:
-
Vials with screw caps.
-
Analytical balance.
-
Magnetic stirrer and stir bars.
-
Temperature-controlled water bath or incubator.
-
Spectrophotometer or HPLC.
Procedure:
-
Add a known excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., methanol, ethyl acetate, chloroform).
-
Seal the vial and place it in a temperature-controlled environment (e.g., 25°C).
-
Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.
-
The solubility is expressed as mg/mL or mol/L.
pKa Determination
The pKa value provides insight into the ionization state of the molecule at different pH values, which is critical for understanding its behavior in biological systems.[8][9]
Apparatus:
-
pH meter with a calibrated electrode.
-
Burette.
-
Beaker.
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the amine is protonated. This corresponds to the midpoint of the steepest part of the titration curve.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable isoquinoline precursor. A plausible synthetic route involves the Sandmeyer reaction, a well-established method for converting aromatic amines to various functional groups.[10] The following is a detailed, step-by-step protocol based on analogous transformations.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Nitration of 4-Fluoroisoquinoline
Rationale: The first step involves the introduction of a nitro group at the 5-position of the isoquinoline ring. The directing effects of the fluorine atom and the ring nitrogen will favor substitution at this position.
Materials:
-
4-Fluoroisoquinoline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 4-Fluoroisoquinoline to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-Fluoroisoquinoline, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-Fluoro-5-nitroisoquinoline.
Step 2: Reduction of 4-Fluoro-5-nitroisoquinoline
Rationale: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with iron in acidic medium or catalytic hydrogenation being common methods.
Materials:
-
4-Fluoro-5-nitroisoquinoline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure (Method A: Iron and Acid):
-
In a round-bottom flask, suspend 4-Fluoro-5-nitroisoquinoline in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Procedure (Method B: Catalytic Hydrogenation):
-
Dissolve 4-Fluoro-5-nitroisoquinoline in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 30-50 psi) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound.
Spectral Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The coupling patterns and chemical shifts will be influenced by the positions of the fluorine and amine groups. For example, the protons on the pyridine ring will likely appear at a lower field compared to those on the benzene ring. The amine protons will appear as a broad singlet.
-
¹³C NMR: The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
N-H stretching: Primary amines typically show two characteristic bands in the region of 3300-3500 cm⁻¹.
-
C-N stretching: Aromatic amines exhibit a C-N stretching vibration in the range of 1250-1335 cm⁻¹.
-
Aromatic C-H stretching: Bands are expected above 3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 162.17).
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinolines and isoquinolines involve the loss of HCN or C₂H₂.
Potential Biological Activity and Applications
While specific biological activity data for this compound is limited, the isoquinoline scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of pharmacological activities.[11] The introduction of a fluorine atom can further enhance these properties.
Anticancer and Antibacterial Potential: Topoisomerase II Inhibition
A significant body of research exists for the structurally related fluoroquinolone class of compounds, which are known for their antibacterial and have shown promise as anticancer agents.[12] The primary mechanism of action for many fluoroquinolones is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair.[12][13]
Figure 2: Hypothesized mechanism of action via Topoisomerase II inhibition.
By binding to the topoisomerase II-DNA complex, these compounds stabilize the cleavage complex, preventing the re-ligation of the DNA strands.[14][15][16] This leads to the accumulation of DNA double-strand breaks, which in turn triggers programmed cell death (apoptosis). This mechanism is the basis for the cytotoxic effects of many anticancer drugs. Given its structural similarity to fluoroquinolones, it is plausible that this compound could exhibit similar topoisomerase II inhibitory activity, making it a candidate for further investigation as an anticancer or antibacterial agent.
Other Potential Applications
Derivatives of 8-aminoquinoline are known antimalarial drugs, suggesting that this compound could be explored for its antiprotozoal activity.[17][18] Furthermore, isoquinoline derivatives are being investigated for their potential in treating neurological disorders.[10] The unique electronic properties conferred by the fluorine atom could lead to novel interactions with biological targets, opening up new avenues for drug discovery.
Conclusion
This compound is a promising heterocyclic compound with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known and estimated physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities based on structurally related compounds. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and other fluorinated isoquinoline derivatives. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this compound.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. books.rsc.org [books.rsc.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbiology1.quora.com [microbiology1.quora.com]
- 14. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluoroisoquinolin-5-amine: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoroisoquinolin-5-amine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its molecular structure, explore a plausible synthetic pathway, and discuss its potential as a scaffold for the development of novel therapeutics, particularly in the realms of oncology and neuroscience.
Core Molecular Attributes: Structure and Nomenclature
This compound is a substituted isoquinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring. The systematic IUPAC name for this compound is This compound .
The molecular structure is characterized by an isoquinoline core with a fluorine atom substituted at the 4-position and an amine group at the 5-position. This specific arrangement of functional groups imparts distinct electronic properties and steric considerations that are crucial for its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 928664-14-6 | [1] |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.17 g/mol | [1] |
| InChI Key | WSUBMVBAMAKLFM-UHFFFAOYSA-N | [1] |
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis Pathway: A Plausible Approach
A likely synthetic route to this compound, based on established chemical transformations of the isoquinoline scaffold, involves a multi-step process commencing with 4-fluoroisoquinoline. This pathway leverages a nitration reaction followed by a reduction of the nitro group to the desired amine.
A detailed, step-by-step protocol for the synthesis of the precursor, 4-fluoroisoquinoline, has been described in the patent literature. It involves the bromination of isoquinoline, followed by ammonolysis to yield 4-aminoisoquinoline. The fluorine atom is then introduced via a Balz-Schiemann type reaction, which involves diazotization of the amino group with fluoroboric acid and sodium nitrite, followed by thermal decomposition of the resulting diazonium fluoroborate salt.[2]
The subsequent steps to arrive at this compound are outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
Step 1: Nitration of 4-Fluoroisoquinoline [3][4]
-
To a cooled solution of concentrated sulfuric acid, slowly add 4-fluoroisoquinoline while maintaining the temperature below 10 °C.
-
Add potassium nitrate portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 4-fluoro-5-nitroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 4-Fluoro-5-nitroisoquinoline to this compound [3][4]
-
Suspend 4-fluoro-5-nitroisoquinoline in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add a reducing agent, such as stannous chloride dihydrate (in HCl) or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
-
If using SnCl₂, heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The fluorine atom at the 4-position will likely introduce coupling to the adjacent proton at the 3-position. The protons on the benzene ring will be influenced by the electron-donating amino group at the 5-position, leading to characteristic upfield shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons in the benzene ring will be influenced by the amino substituent.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the isoquinoline core will be observed in the 1500-1650 cm⁻¹ region. A C-F stretching vibration should also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.17 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN from the pyridine ring.
Potential Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its derivatives have shown promise in two key therapeutic areas: oncology and central nervous system (CNS) disorders.
Kinase Inhibitors in Oncology
The isoquinoline core is a well-established pharmacophore in the design of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The introduction of a fluorine atom can enhance binding affinity and selectivity for the target kinase. The amino group at the 5-position provides a key site for further chemical modification to optimize the pharmacological properties of potential drug candidates. While specific IC50 values for this compound are not yet reported, numerous studies on related quinoline and isoquinoline derivatives demonstrate their potential as potent inhibitors of various kinases, including EGFR, Aurora kinases, and Haspin.[9][10]
Caption: General mechanism of isoquinoline-based kinase inhibitors.
Central Nervous System (CNS) Agents
Derivatives of isoquinoline and its reduced form, tetrahydroisoquinoline, have been extensively investigated for their activity on various CNS receptors, including dopamine and serotonin receptors.[11][12][13] The ability of small, relatively lipophilic molecules like this compound to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting CNS disorders. The amino and fluoro substituents can be strategically utilized to modulate the binding affinity and selectivity for specific receptor subtypes. While direct binding data for this compound on CNS targets is not available, the broader class of compounds shows significant potential.
Conclusion and Future Directions
This compound is a versatile chemical entity with a promising future in drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical reactions. The true potential of this molecule lies in its utility as a scaffold for the generation of libraries of diverse derivatives. Future research should focus on the detailed biological evaluation of this compound and its analogs against a panel of kinases and CNS receptors to identify specific targets and elucidate structure-activity relationships. The development of more efficient and scalable synthetic routes will also be crucial for advancing this promising compound from a laboratory curiosity to a clinically relevant therapeutic agent.
References
- 1. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 4. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Isoquinolines: A Technical Guide to Discovery and Evaluation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Naturally occurring in a vast array of plant alkaloids and also accessible through robust synthetic methodologies, this "privileged structure" forms the core of numerous clinically approved drugs and compounds under investigation.[2][3][4] This guide provides an in-depth exploration of the multifaceted biological activities of substituted isoquinolines, offering field-proven insights into their mechanisms of action and practical, self-validating protocols for their evaluation. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, and as potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Historical Perspective and Natural Occurrence
The story of isoquinolines is deeply rooted in natural product chemistry. Morphine, the first isoquinoline alkaloid, was isolated from the opium poppy (Papaver somniferum) in the early 19th century, revolutionizing pain management.[5] Since then, over 2,500 isoquinoline alkaloids have been identified, primarily from plant families like Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[5][6] These natural products, including well-known compounds like berberine, papaverine, and tubocurarine, exhibit a remarkable range of physiological effects, from analgesic and antispasmodic to antimicrobial and muscle relaxant properties.[4][6][7]
Structural Diversity and Therapeutic Applications
The versatility of the isoquinoline core allows for substitutions at various positions, leading to a vast chemical diversity and a broad spectrum of pharmacological activities.[8][9] This structural adaptability is a key reason for its status as a privileged scaffold in drug design.[2][3] Clinically approved drugs incorporating the isoquinoline moiety are used to treat a wide array of conditions, including hypertension (e.g., Quinapril), infections, cancer, and central nervous system disorders.[2][3][7][10][11]
Major Biological Activities of Substituted Isoquinolines
The biological effects of isoquinoline derivatives are extensive. This section details the most significant and well-researched areas of activity, focusing on the underlying molecular mechanisms.
Anticancer Activity
The development of isoquinoline-based anticancer agents is a major focus of modern medicinal chemistry.[10] These compounds combat cancer through a variety of mechanisms, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[12][13][14]
2.1.1 Mechanisms of Action
-
Induction of Apoptosis and Cell Cycle Arrest: Many isoquinoline alkaloids exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[15][16][17] They can modulate the expression of key regulatory proteins, such as increasing the activity of pro-apoptotic caspases (caspase-3, -9) and disrupting the balance of the Bcl-2 family of proteins.[17]
-
Inhibition of Topoisomerases and Microtubule Polymerization: Some derivatives function by inhibiting topoisomerases, nuclear enzymes that manage DNA topology and are crucial for replication.[10][18] Others disrupt the dynamics of microtubule polymerization, a process essential for forming the mitotic spindle during cell division.[10]
-
Targeting Key Signaling Pathways: Substituted isoquinolines can selectively inhibit critical signaling cascades that are often dysregulated in cancer. A prime example is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7][10] Inhibition of this pathway is a key mechanism for several synthetic isoquinoline derivatives.[7]
-
Interaction with Nucleic Acids: Certain isoquinoline alkaloids, such as sanguinarine and chelerythrine, can directly bind to and intercalate with DNA.[15] This interaction can disrupt the DNA structure and interfere with essential processes like DNA replication and transcription, ultimately leading to cell death.[15]
Table 1: Representative Anticancer Isoquinoline Derivatives and their IC50 Values
| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|---|
| Berberine | MCF-7 (Breast) | Apoptosis Induction, Cell Cycle Arrest | ~25 | [12] (Implied) |
| Sanguinarine | Various | DNA Intercalation, Apoptosis | Varies | [15] |
| Compound 1c¹ | A549 (Lung) | PI3K/Akt Pathway Inhibition | < 3.90 | [7] |
| Lamellarin N | Various | Protein Kinase Inhibition | nM range | [18] |
¹(Containing a 3,4-methylenedioxy moiety)
Antimicrobial, Antifungal, and Antiviral Activity
The isoquinoline scaffold is a fertile source of antimicrobial agents.[19] Natural alkaloids like berberine have been used in traditional medicine for their anti-inflammatory and antimicrobial effects.[16][17] Modern synthetic derivatives have shown potent, broad-spectrum activity against various pathogens, including drug-resistant strains.[20][21]
2.2.1 Mechanisms of Action
-
Antibacterial: Isoquinolines can disrupt bacterial cell wall synthesis, interfere with nucleic acid biosynthesis, and inhibit key bacterial enzymes.[21] Some compounds, like berberine, have been shown to inhibit the formation of the Z-ring, a critical component of bacterial cell division machinery.[22] Notably, certain alkynyl isoquinolines are effective against methicillin-resistant Staphylococcus aureus (MRSA) and can clear intracellular MRSA from macrophages.[21]
-
Antifungal: The antifungal activity of isoquinoline derivatives often involves disrupting the fungal cell membrane and inhibiting fungal growth.[20]
-
Antiviral: Several isoquinoline-based drugs are used clinically, such as the antiretroviral agent Saquinavir.[11] The mechanisms can vary widely, from inhibiting viral enzymes to blocking viral entry into host cells.[10]
2.2.2 Structure-Activity Relationships (SAR) SAR studies are crucial for optimizing antimicrobial potency. For instance, research has shown that for certain N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids, the presence of a quaternary nitrogen atom and a methylenedioxy group at the C-2 and C-3 positions is important for enhancing antibacterial and antifungal activity.[23]
Neuroprotective and CNS-related Activities
Isoquinoline alkaloids and their derivatives have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[10][24][25] Their neuroprotective effects are often multi-faceted, addressing several pathological features of these complex diseases.[25][26][27]
2.3.1 Mechanisms of Neuroprotection
-
Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key contributors to neuronal damage in neurodegenerative diseases.[24] Isoquinoline alkaloids can exert neuroprotective effects by suppressing inflammatory pathways (e.g., inhibiting NF-kB signaling) and reducing oxidative damage.[24]
-
Regulation of Autophagy: Autophagy is the cellular process for clearing damaged organelles and aggregated proteins. Its dysregulation is implicated in many neurodegenerative disorders. Certain isoquinolines can modulate autophagy, for example, by reactivating the PI3K/AKT/mTOR pathway, which helps reduce the accumulation of toxic protein aggregates.[24]
-
Modulation of Neurotransmitter Systems: These compounds can interact with key neurotransmitter systems, including dopaminergic and cholinergic pathways, which are central to the pathology of Parkinson's and Alzheimer's diseases, respectively.[26]
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[28] The isoquinoline scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors.[28]
2.4.1 Key Kinase Targets
-
Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Several isoquinoline derivatives have been developed as CDK inhibitors.[29]
-
Glycogen Synthase Kinase 3 (GSK-3): This kinase is involved in numerous cellular processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[18]
-
MAPK Pathway Kinases: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Isoquinolines can inhibit kinases within this pathway, providing another avenue for anticancer activity.[28]
Methodologies for Evaluating Biological Activity
A critical component of drug discovery is the use of robust and reproducible assays. This section provides detailed, step-by-step protocols for key experiments used to evaluate the biological activities of novel isoquinoline derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This is a foundational colorimetric assay to determine a compound's cytotoxic effect by measuring the metabolic activity of living cells.[30]
3.1.1 Principle of the Assay Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[30][31]
3.1.2 Detailed Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for 'no cell' (media only) blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of the isoquinoline derivative (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final test concentrations. Causality Note: The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the test wells) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[32]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).
Apoptosis and Cell Cycle Analysis
To understand if cytotoxicity is due to apoptosis and/or cell cycle arrest, flow cytometry-based assays are essential.
3.2.1 Experimental Workflow for Anticancer Evaluation
Caption: A typical experimental workflow for assessing the anti-cancer potential of a novel isoquinoline derivative.[32]
3.2.2 Protocol for Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat and Harvest: Treat cells with the isoquinoline derivative at a relevant concentration (e.g., its IC₅₀) for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Wash: Wash the cells once with cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours. Causality Note: Fixation is critical for allowing the DNA-binding dye to enter the cell and stain the nucleus.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalator) and RNase A. The RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a template for measuring how a compound inhibits the activity of a specific protein kinase.
-
Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP consumed or ADP produced.
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (a peptide or protein), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the isoquinoline derivative at various concentrations. Include a 'no inhibitor' control for 100% kinase activity and a 'no enzyme' control for background signal.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents according to the specific assay kit's instructions (e.g., an antibody that recognizes the phosphorylated substrate or a reagent that quantifies remaining ATP).
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Calculate the percentage of inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.
Key Signaling Pathway and Synthesis
Understanding how these compounds are made and how they interact with cellular machinery is fundamental to their development.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified diagram of PI3K/Akt/mTOR pathway inhibition by substituted isoquinolines.[7][10]
Classical Synthetic Routes
The construction of the isoquinoline core is well-established in organic chemistry. Several named reactions are routinely employed.
-
Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the isoquinoline.[4][33][34] This method is particularly effective when the phenyl ring contains electron-donating groups.[33]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4][34][35]
Future Perspectives and Drug Development
The isoquinoline scaffold continues to be a highly attractive starting point for drug discovery. Future efforts will likely focus on:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[27] The structural versatility of isoquinolines makes them ideal candidates for this approach.
-
Greener Synthesis: Developing more environmentally sustainable and efficient synthetic methods is a key goal in modern chemistry to reduce waste and reliance on harsh reagents.[35]
-
Targeting Drug Resistance: Isoquinoline derivatives are being explored for their ability to overcome drug resistance mechanisms in cancer and infectious diseases.[10][21]
Conclusion
Substituted isoquinolines represent a vast and pharmacologically rich class of compounds with a proven track record in medicine and immense potential for future therapeutic development. Their diverse biological activities, spanning from anticancer to neuroprotective effects, are driven by a variety of well-defined molecular mechanisms. By leveraging the robust synthetic strategies and the detailed evaluative protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this privileged scaffold in the ongoing quest for novel and more effective therapies.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]
- 14. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]
- 15. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 19. Antimicrobial activity of some isoquinoline alkaloids [pubmed.ncbi.nlm.nih.gov]
- 20. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 34. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 35. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
Deconvoluting the Therapeutic Potential of 4-Fluoroisoquinolin-5-amine: A Strategic Roadmap for Target Identification and Validation
An In-depth Technical Guide
Introduction: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. 4-Fluoroisoquinolin-5-amine represents a novel, yet largely uncharacterized, derivative within this class. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position creates a unique electronic and steric profile, suggesting the potential for novel pharmacological activity. However, in the absence of established biological data, a systematic and multi-pronged approach is required to identify and validate its therapeutic targets.
This guide provides a comprehensive, experience-driven roadmap for researchers and drug development professionals to navigate the complex process of target deconvolution for a novel chemical entity like this compound. We will move beyond theoretical lists, focusing instead on the strategic integration of computational prediction, experimental screening, and rigorous biophysical validation to build a robust and defensible target dossier.
Part 1: Foundational Analysis and In Silico Target Prediction
The initial phase of any target identification campaign for a novel compound is to leverage its structure to generate testable hypotheses. This in silico approach is cost-effective and can significantly narrow the vast search space of the human proteome.
Structural and Physicochemical Characterization
Before computational analysis, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Significance |
| Molecular Formula | C₉H₇FN₂ | Defines the elemental composition. |
| Molecular Weight | 162.17 g/mol | Influences bioavailability and cell permeability. |
| LogP (Predicted) | ~1.5-2.0 | Suggests good membrane permeability (Lipinski's Rule of 5). |
| Key Features | Isoquinoline Core, Aromatic Fluorine, Primary Amine | The isoquinoline core is a known pharmacophore. The fluorine can enhance binding affinity and metabolic stability. The amine group can act as a hydrogen bond donor or a basic center. |
Target Prediction via Structural Homology and Pharmacophore Mapping
The most immediate path to hypothesis generation is to identify known drugs or bioactive molecules that share structural similarity with our compound of interest. The underlying principle is that structurally similar molecules often share common biological targets.
Methodology: Similarity Ensemble Approach (SEA)
-
Query Input: The 2D structure of this compound is used as the query.
-
Database Screening: The query is compared against large chemical databases of annotated compounds (e.g., ChEMBL, PubChem) using Tanimoto similarity scores.
-
Target Set Enrichment: The algorithm identifies targets that are disproportionately associated with the structurally similar compounds found in the screen.
Potential Target Classes Based on the Isoquinoline Scaffold:
The isoquinoline core is present in a wide range of approved drugs, suggesting several potential target families for this compound:
-
Kinases: Many kinase inhibitors incorporate a hinged scaffold that can mimic the adenine region of ATP. The nitrogen atoms in the isoquinoline ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
G-Protein Coupled Receptors (GPCRs): The rigid, aromatic structure of the isoquinoline can fit into the transmembrane binding pockets of various GPCRs.
-
Phosphodiesterases (PDEs): Papaverine, an isoquinoline alkaloid, is a known non-selective PDE inhibitor. The planar isoquinoline ring can stack between key aromatic residues in the active site of PDEs.
-
Ion Channels: Certain isoquinoline derivatives have been shown to modulate the activity of ion channels.
Caption: Overall workflow for target identification and validation.
Part 2: Experimental Target Identification via Phenotypic Screening
While in silico methods generate hypotheses, experimental approaches are required to identify true biological targets in a physiologically relevant context. Phenotypic screening, which involves identifying a compound's effect on cellular behavior without a priori knowledge of the target, is a powerful, unbiased strategy.[1][2][3]
Initial Phenotypic Screening
The first step is to screen this compound against a diverse panel of human cell lines (e.g., the NCI-60 panel) to identify a potent and selective phenotypic response.
Experimental Protocol: High-Throughput Cell Viability Screen
-
Cell Plating: Seed various human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI₅₀ (50% Growth Inhibition) for each cell line. A potent and differential response between cell lines suggests a specific mechanism of action rather than general toxicity.
Target Deconvolution: From Phenotype to Protein
Once a consistent and potent phenotype is observed (e.g., selective killing of a specific cancer cell line), the critical next step is to identify the protein target responsible for this effect. This process is known as target deconvolution.[2][3][4][5]
Methodology: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[6][7][8][9][10]
Step-by-Step DARTS Protocol:
-
Lysate Preparation: Grow the sensitive cell line to ~80% confluency and harvest. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER™) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove debris.
-
Compound Incubation: Aliquot the cell lysate. Treat one aliquot with this compound (at a concentration ~10x its GI₅₀) and the other with a vehicle control. Incubate for 1 hour at room temperature to allow for binding.[6][7]
-
Protease Digestion: Add a broad-spectrum protease, such as Pronase, to both the treated and control lysates. The concentration of protease must be optimized to achieve partial, not complete, digestion of the total protein pool. Incubate for a defined time (e.g., 15-30 minutes).[9]
-
Reaction Quenching: Stop the digestion by adding a strong denaturing buffer (e.g., 5x Laemmli buffer) and boiling the samples.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Analysis: Visualize the protein bands using a total protein stain (e.g., Coomassie Blue or SYPRO Ruby). Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These protected bands represent putative target proteins.
-
Mass Spectrometry: Excise the differential bands from the gel, perform in-gel tryptic digestion, and identify the proteins using LC-MS/MS.
Part 3: Target Validation and Mechanistic Elucidation
Identifying a putative target is a major milestone, but it must be followed by rigorous validation to confirm a direct and functionally relevant interaction.
Confirmation of Direct Binding: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming that a compound engages its target protein within the complex milieu of an intact cell.[11][12][13][14] The principle is that ligand binding increases the thermal stability of the target protein.[11][12][15]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells from the sensitive cell line with either this compound or a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the abundance of the putative target protein (identified from DARTS) by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A successful result will show a rightward shift in the melting curve for the compound-treated samples compared to the control, indicating thermal stabilization and direct target engagement.[11][13]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Functional Assays
After confirming direct binding, the final step is to demonstrate that this interaction modulates the protein's function in a way that explains the observed cellular phenotype. The specific assay will depend on the identity of the validated target.
-
If the target is a kinase: Perform an in vitro kinase assay using a recombinant version of the protein, a specific substrate peptide, and radiolabeled ATP. Measure the incorporation of ³²P into the substrate in the presence and absence of this compound to determine if the compound inhibits its catalytic activity.
-
If the target is a GPCR: Use cell lines expressing the receptor and perform a functional assay that measures downstream signaling, such as a calcium flux assay or a cAMP accumulation assay, to determine if the compound acts as an agonist or antagonist.
-
If the target is a protein involved in protein-protein interactions (PPIs): Use a technique like co-immunoprecipitation (Co-IP). Treat cells with the compound, lyse them, and then use an antibody to pull down the target protein. Use Western blotting to see if a known binding partner is still present in the complex. A loss of the binding partner would suggest the compound disrupts the PPI.
Conclusion
This compound is a compound with significant, albeit unexplored, therapeutic potential. Due to its novelty, a structured, hypothesis-driven approach is paramount to successfully identifying its molecular targets. The integrated workflow presented in this guide—beginning with broad, unbiased in silico and phenotypic screens and progressively narrowing the focus through rigorous, orthogonal validation techniques like DARTS and CETSA—provides a robust framework for its deconvolution. This strategy not only mitigates the risk of pursuing false positives but also builds a comprehensive data package that elucidates the compound's mechanism of action, paving the way for its future development as a potential therapeutic agent.
References
- 1. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisoquinolin-5-amine
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4-Fluoroisoquinolin-5-amine (CAS No. 928664-14-6), a key intermediate in the synthesis of advanced pharmaceutical compounds, notably Rho-kinase (ROCK) inhibitors.[1] Due to the scarcity of publicly available experimental data, this document leverages predictive modeling and established spectroscopic principles to serve as a robust reference for researchers in drug discovery and chemical synthesis. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, provide expert interpretation of these spectral features, and outline validated, step-by-step protocols for data acquisition.
Introduction and Molecular Overview
This compound is a fluorinated heterocyclic aromatic amine. The introduction of a fluorine atom onto the isoquinoline scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[1] Its primary significance lies in its role as a precursor to 4-fluoroisoquinoline-5-sulfonyl chloride, a crucial building block for a new generation of ROCK inhibitors.[1][2]
Accurate structural confirmation of this intermediate is paramount to ensure the integrity of the synthetic pathway. This guide provides the foundational spectroscopic data points and methodologies required for this critical quality control step.
Molecular Structure and Properties:
-
Molecular Formula: C₉H₇FN₂[3]
-
Molecular Weight: 162.17 g/mol [3]
-
Appearance: Expected to be a solid at room temperature.
Below is the chemical structure with the IUPAC numbering convention that will be used for all spectral assignments.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are highly informative. The following data is predicted based on established chemical shift principles and computational models.[1][4]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 9.1 - 9.3 | d | J(H1,N) ≈ 1-2 Hz | 1H |
| H3 | 8.6 - 8.8 | d | J(H3,F) ≈ 3-4 Hz | 1H |
| H7 | 7.5 - 7.7 | t | J(H7,H6) ≈ 8 Hz, J(H7,H8) ≈ 8 Hz | 1H |
| H6 | 7.2 - 7.4 | d | J(H6,H7) ≈ 8 Hz | 1H |
| H8 | 7.0 - 7.2 | d | J(H8,H7) ≈ 8 Hz | 1H |
| NH₂ | 5.5 - 6.0 | br s | - | 2H |
Expertise & Interpretation:
-
Downfield Protons (H1, H3): The protons on the pyridine ring (H1 and H3) are significantly deshielded due to the electronegativity of the adjacent nitrogen atom, placing them far downfield.
-
Fluorine Coupling: The proton at the C3 position is expected to show a small doublet splitting due to four-bond coupling (⁴J) with the fluorine atom at C4.
-
Amine Protons: The amine (NH₂) protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift of this peak can be highly dependent on concentration and solvent.
-
Benzo-ring Protons (H6, H7, H8): These protons form a typical three-spin system. H7 will appear as a triplet (or more accurately, a doublet of doublets with similar J values), while H6 and H8 will be doublets. The electron-donating amine group at C5 shields these protons relative to unsubstituted isoquinoline, shifting them upfield.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
| C4 | 153 - 157 | d | ¹J(C,F) ≈ 240-260 Hz |
| C1 | 150 - 154 | s | - |
| C3 | 143 - 147 | d | ²J(C,F) ≈ 15-20 Hz |
| C5 | 138 - 142 | d | ²J(C,F) ≈ 10-15 Hz |
| C8a | 128 - 132 | s | - |
| C7 | 127 - 131 | s | - |
| C4a | 118 - 122 | d | ³J(C,F) ≈ 3-5 Hz |
| C6 | 114 - 118 | s | - |
| C8 | 108 - 112 | d | ³J(C,F) ≈ 4-6 Hz |
Expertise & Interpretation:
-
Carbon-Fluorine Coupling: The most diagnostic feature is the large one-bond coupling constant (¹J(C,F)) for C4, which will appear as a doublet. The surrounding carbons (C3, C5, C4a, C8) will also exhibit smaller doublet splittings due to two- and three-bond couplings.[5]
-
Quaternary Carbons: The quaternary carbons (C4a, C5, C8a) will typically show lower intensity peaks compared to the protonated carbons in a standard proton-decoupled ¹³C NMR spectrum.
-
Chemical Shifts: The C4 carbon, directly attached to the highly electronegative fluorine, is the most downfield of the benzo-ring carbons. The C5 carbon, attached to the amine, is also significantly downfield.
NMR Experimental Protocol
This protocol provides a robust method for acquiring high-quality NMR data for structural confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance III HD 500 MHz or equivalent)
-
5 mm NMR tubes (Norell S-5-500-7 or equivalent)[6]
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.[7]
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for polar aromatic compounds and will solubilize the amine protons, allowing for their observation.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. Automated shimming routines are typically sufficient.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans should provide excellent signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay (5 seconds) may be necessary, especially for observing the quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale. For ¹H, reference the residual DMSO peak at δ 2.50 ppm. For ¹³C, reference the DMSO septet at δ 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this class of compound as it is a soft ionization technique that typically preserves the molecular ion.[9]
Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Identity | Predicted Relative Abundance |
| 163.0670 | [M+H]⁺ | High |
| 146.0641 | [M+H - NH₃]⁺ | Low to Medium |
| 136.0592 | [M+H - HCN]⁺ | Medium |
Expertise & Interpretation:
-
Molecular Ion: The base peak in the positive ion ESI mass spectrum is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 163.0670. An accurate mass measurement of this ion can confirm the elemental formula (C₉H₈FN₂⁺).[10]
-
Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can be induced. The fragmentation of isoquinoline alkaloids is well-studied.[11]
-
A common fragmentation pathway for primary aromatic amines is the loss of ammonia (NH₃), leading to a peak at m/z ~146.
-
Another characteristic fragmentation for quinoline and isoquinoline systems is the loss of hydrogen cyanide (HCN) from the pyridine ring, which would result in a fragment at m/z ~136.[12][13]
-
Mass Spectrometry Experimental Protocol (ESI-MS)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Orbitrap, or equivalent)
-
Standard 2 mL LC-MS vials with pre-slit septa.[14]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in methanol or acetonitrile.[15]
-
Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid.[14] The final concentration should be in the low µg/mL range.
-
Causality: Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. High concentrations of the analyte are avoided to prevent signal suppression and source contamination.[16]
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy (<5 ppm). An internal lock mass can be used for real-time calibration.[10]
-
-
Data Analysis:
-
Identify the m/z of the protonated molecular ion, [M+H]⁺.
-
Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula of C₉H₈FN₂⁺.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is an ideal technique for acquiring the IR spectrum of a solid sample with minimal preparation.[17]
Predicted Infrared (IR) Data (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium, Two Bands |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1640 - 1580 | N-H Bend (Scissoring) | Medium to Strong |
| 1610 - 1570 | Aromatic C=C Stretch | Medium to Strong |
| 1340 - 1250 | Aromatic C-N Stretch | Strong |
| 1250 - 1150 | Aryl-F C-F Stretch | Strong |
| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong |
Expertise & Interpretation:
-
N-H Vibrations: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region (one for the symmetric stretch, one for the asymmetric stretch). A strong N-H bending vibration will also be present around 1640-1580 cm⁻¹.[18]
-
Aromatic Region: The spectrum will show characteristic aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1610-1450 cm⁻¹ region.[19]
-
C-N and C-F Stretches: Two strong, highly diagnostic peaks are expected in the fingerprint region. The aromatic C-N stretch will appear around 1340-1250 cm⁻¹, and the strong C-F stretch of the aryl fluoride will be prominent in the 1250-1150 cm⁻¹ range.[20][21]
Infrared Spectroscopy Experimental Protocol (ATR-FTIR)
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory (e.g., Bruker ALPHA II, Agilent Cary 630).[22]
Procedure:
-
Background Collection:
-
Ensure the ATR crystal surface is clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to fully evaporate.
-
Collect a background spectrum (typically 32 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Measurement:
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Apply pressure using the ATR's anvil to ensure firm, intimate contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[23]
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Use the software's peak-picking tool to label the major absorption bands and compare them with the predicted values.
-
Integrated Characterization Workflow
A logical workflow ensures efficient and comprehensive characterization of the synthesized material. The following diagram illustrates the relationship between the different analytical techniques.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. Visualizer loader [nmrdb.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To [chem.rochester.edu]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmrc.caltech.edu [mmrc.caltech.edu]
- 18. analyzetest.com [analyzetest.com]
- 19. azooptics.com [azooptics.com]
- 20. instanano.com [instanano.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
Commercial availability and suppliers of 4-Fluoroisoquinolin-5-amine
An In-Depth Technical Guide to 4-Fluoroisoquinolin-5-amine for Advanced Research
Introduction: The Strategic Importance of a Privileged Scaffold
This compound (CAS No. 928664-14-6) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. The isoquinoline core is recognized as a "privileged scaffold," a framework that is recurrent in numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2][3] Its derivatives have been successfully developed into therapeutic agents for conditions ranging from cancer and microbial infections to inflammation and hypertension.[1][2]
The strategic incorporation of a fluorine atom at the 4-position and an amine group at the 5-position provides medicinal chemists with a versatile template for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Simultaneously, the primary amine at the 5-position serves as a crucial synthetic handle for introducing diverse functional groups and building molecular complexity, enabling extensive Structure-Activity Relationship (SAR) studies.[4] This guide provides an in-depth overview of the commercial availability, synthesis, and applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 928664-14-6[5] |
| Molecular Formula | C₉H₇FN₂ |
| Molecular Weight | 162.16 g/mol [4] |
| Appearance | Typically a solid (powder/crystals) |
| Synonyms | 5-Amino-4-fluoroisoquinoline |
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers that cater to the research and development sector. It is typically offered in high purity (≥95-98%) suitable for synthetic chemistry and early-stage drug discovery. Procurement quantities range from milligrams to grams, with some suppliers offering bulk or custom synthesis capabilities.
When sourcing this reagent, it is crucial to verify the supplier's specifications, including purity analysis data (e.g., NMR, LC-MS) to ensure the material's integrity for subsequent reactions.
Table 1: Selected Commercial Suppliers of this compound
| Supplier | Product Number / Reference | Notes |
| BLD Pharm | 928664-14-6[5] | Offers various quantities and provides analytical data upon request. |
| ChemicalBook | CB22416439[6] | Lists multiple suppliers, providing a platform for price and availability comparison.[6] |
| MySkinRecipes | Reagent Code: #189189 (for the isomer 8-Fluoroisoquinolin-5-amine) | While this is an isomer, it indicates the commercial availability of similar fluorinated isoquinoline amines.[4] |
Note: Availability and catalog numbers are subject to change. Researchers should consult supplier websites for the most current information.
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that typically begins with the commercially available 4-fluoroisoquinoline. The most common and logical route involves the regioselective introduction of a nitro group at the 5-position, followed by its reduction to the target primary amine. This pathway is well-documented in the patent literature, reflecting its industrial relevance.[7]
Core Synthetic Workflow
The synthesis can be broken down into two primary transformations:
-
Electrophilic Nitration : Introduction of a nitro group (-NO₂) onto the isoquinoline ring.
-
Chemoselective Reduction : Conversion of the nitro group to an amine group (-NH₂) without affecting the heterocyclic core or the fluorine substituent.
Caption: Key steps in the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is adapted from established procedures for the nitration and reduction of isoquinoline systems.[7]
Part A: Synthesis of 4-Fluoro-5-nitroisoquinoline
-
Reaction Setup : To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 4-fluoroisoquinoline portion-wise while maintaining the internal temperature below 10 °C.
-
Nitration : Add potassium nitrate (KNO₃) in small portions to the solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring : Stir the mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of ~8-9.
-
Extraction : Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing a mixture of the desired 5-nitro isomer and other positional isomers, is then purified by column chromatography to isolate pure 4-fluoro-5-nitroisoquinoline.[7]
Part B: Synthesis of this compound
-
Reaction Setup : Dissolve the purified 4-fluoro-5-nitroisoquinoline in a suitable solvent like concentrated hydrochloric acid or ethanol.
-
Reduction : Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise to the solution.[7] The reaction is often exothermic and may require cooling.
-
Reaction Monitoring : Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up : After the reaction is complete, neutralize the mixture with a strong base (e.g., NaOH solution) until it is strongly alkaline.
-
Extraction : Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product therapeutic but a high-value intermediate. Its utility stems from the ability to use the 5-amino group as a point of diversification to generate libraries of novel compounds for biological screening.
Scaffold for Kinase Inhibitors
A primary application is in the development of kinase inhibitors for oncology.[4] The isoquinoline core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The 5-amino group can be derivatized to form amides, sulfonamides, or ureas, which can project into other regions of the enzyme active site to enhance potency and selectivity.
Intermediate for Bioactive Molecules
The amine is a precursor to other key functional groups. For instance, it can be converted into a diazonium salt, which can then be transformed into a sulfonyl chloride via a Sandmeyer-type reaction.[7] This resulting 4-fluoroisoquinoline-5-sulfonyl chloride is a critical reagent for synthesizing sulfonamide-based drugs, which have a wide range of therapeutic applications.[8]
Caption: Diversification pathways from this compound.
Conclusion
This compound represents a strategically important intermediate for researchers engaged in the design and synthesis of novel bioactive molecules. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible starting point for discovery programs. The unique combination of a privileged isoquinoline core, a modulating fluorine atom, and a versatile amine handle ensures its continued relevance in the quest for next-generation therapeutics, particularly in the fields of oncology and neurology.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 4. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 5. 928664-14-6|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 8. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Fluoroisoquinolin-5-amine from 4-bromoisoquinoline
Application Note & Protocols
Topic: A Robust, Two-Step Synthesis of 4-Fluoroisoquinolin-5-amine from 4-Bromoisoquinoline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly valuable scaffold in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents, most notably potent Rho-kinase (ROCK) inhibitors.[1] The strategic placement of the fluorine atom at the C4 position and the amine at the C5 position can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1] This document provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available starting material, 4-bromoisoquinoline. The described methodology is designed for scalability, efficiency, and high purity of the final product.
The synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAr): A halogen exchange (Halex) reaction to convert 4-bromoisoquinoline into the key intermediate, 4-fluoroisoquinoline.
-
Palladium-Catalyzed C-N Cross-Coupling: A Buchwald-Hartwig amination to regioselectively install the C5-amine on the 4-fluoroisoquinoline core.
This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Strategic Overview: Synthetic Pathway
The conversion of 4-bromoisoquinoline to this compound is achieved via a logical and efficient two-step sequence. This approach prioritizes the introduction of the fluorine atom first, as the electron-withdrawing nature of fluorine can subtly influence the reactivity of the isoquinoline ring system for the subsequent amination step.
Caption: Overall synthetic workflow from 4-bromoisoquinoline.
Part I: Synthesis of 4-Fluoroisoquinoline via Halogen Exchange
Expertise & Rationale: The SNAr Halex Reaction
The conversion of an aryl bromide to an aryl fluoride is a challenging transformation that cannot be achieved by standard SN1 or SN2 mechanisms due to the steric hindrance and electronic properties of the aromatic ring.[2] The method of choice is a Nucleophilic Aromatic Substitution (SNAr) reaction.[3]
Causality behind Experimental Choices:
-
Mechanism: The reaction proceeds through an addition-elimination mechanism.[4] The nucleophilic fluoride ion attacks the electron-deficient carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex.[2][5] The subsequent elimination of the bromide leaving group restores the aromaticity of the ring.
-
Fluoride Source & Solubilization: Potassium fluoride (KF) is a cost-effective fluoride source. However, its low solubility in organic solvents and the high lattice energy of the K-F bond render the fluoride ion poorly nucleophilic. To overcome this, a phase-transfer catalyst like 18-Crown-6 is employed. The crown ether sequesters the potassium cation (K+), leaving a more reactive, "naked" fluoride anion in solution.
-
Solvent Choice: A high-boiling, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is ideal. It effectively solvates the cation-crown ether complex and does not participate in hydrogen bonding, which would otherwise deactivate the fluoride nucleophile.
-
Temperature: High temperatures are required to overcome the significant activation energy barrier associated with disrupting the aromaticity of the isoquinoline ring during the formation of the Meisenheimer complex.
Detailed Experimental Protocol: 4-Fluoroisoquinoline
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| 4-Bromoisoquinoline | 208.05 | 10.0 g | 48.06 mmol | 1.0 |
| Potassium Fluoride (spray-dried) | 58.10 | 8.38 g | 144.2 mmol | 3.0 |
| 18-Crown-6 | 264.32 | 3.81 g | 14.42 mmol | 0.3 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |
| Toluene | - | 200 mL | - | - |
| Deionized Water | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (10.0 g, 48.06 mmol), spray-dried potassium fluoride (8.38 g, 144.2 mmol), and 18-Crown-6 (3.81 g, 14.42 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMSO to the flask.
-
Heating: Place the flask in a preheated oil bath at 160 °C and stir the mixture vigorously for 18-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Quenching & Extraction: Cool the reaction mixture to room temperature. Carefully pour the dark solution into a separatory funnel containing 200 mL of deionized water and 100 mL of toluene.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer.
-
Extract the aqueous layer two more times with 50 mL portions of toluene.
-
Washing: Combine the organic extracts and wash with 2 x 100 mL of deionized water, followed by 1 x 100 mL of brine to remove residual DMSO and salts.
-
Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford 4-fluoroisoquinoline as a solid. A known process for preparing 4-Fluoroisoquinoline involves purification with a mixture of Hexane:Ethyl Acetate in an 8:2 ratio.[6]
Part II: Synthesis of this compound
Expertise & Rationale: The Buchwald-Hartwig Amination
With 4-fluoroisoquinoline in hand, the final step is the introduction of an amine group at the C5 position. While a classical electrophilic aromatic substitution (e.g., nitration followed by reduction) is possible, it often suffers from poor regioselectivity and harsh reaction conditions. The Buchwald-Hartwig amination offers a superior alternative for forming C-N bonds with high precision and functional group tolerance.[7][8]
Causality behind Experimental Choices:
-
Mechanism: This reaction is a palladium-catalyzed cross-coupling process.[9] The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to a C-H bond (in a directed C-H functionalization variant) or a C-X bond, (2) Ligand Exchange/Deprotonation where the amine replaces a ligand on the palladium center, and (3) Reductive Elimination , which forms the desired C-N bond and regenerates the Pd(0) catalyst.[10]
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂) and a specialized ligand is used.
-
Amine Source: A protected amine source like tert-butyl carbamate can be used, followed by an acidic deprotection step. This avoids potential side reactions and catalyst inhibition associated with free ammonia.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile (or its precursor) in the catalytic cycle, facilitating its coordination to the palladium center.[10]
-
Inert Atmosphere: The Pd(0) active catalyst and the phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol: this compound
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles | Eq. |
| 4-Fluoroisoquinoline | 147.15 | 5.00 g | 33.98 mmol | 1.0 |
| tert-Butyl carbamate | 117.15 | 4.38 g | 37.38 mmol | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.15 g | 0.68 mmol | 0.02 |
| XPhos | 476.65 | 0.65 g | 1.36 mmol | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 4.90 g | 50.97 mmol | 1.5 |
| Anhydrous Toluene | - | 150 mL | - | - |
| 4M HCl in Dioxane | - | 50 mL | - | - |
| Diethyl Ether | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 150 mL | - | - |
Procedure:
Part A: C-N Coupling
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask, combine 4-fluoroisoquinoline (5.00 g, 33.98 mmol), tert-butyl carbamate (4.38 g, 37.38 mmol), Pd(OAc)₂ (0.15 g, 0.68 mmol), XPhos (0.65 g, 1.36 mmol), and sodium tert-butoxide (4.90 g, 50.97 mmol).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 150 mL of anhydrous toluene via cannula.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the Boc-protected intermediate.
-
Workup: Cool the mixture to room temperature. Dilute with 100 mL of diethyl ether and filter through a pad of Celite to remove palladium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected 4-fluoro-5-aminoisoquinoline. This intermediate can be used directly in the next step.
Part B: Boc Deprotection
-
Acidification: Dissolve the crude intermediate from the previous step in 50 mL of diethyl ether.
-
Cool the solution in an ice bath and slowly add 50 mL of 4M HCl in dioxane with stirring.
-
Precipitation: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate of the hydrochloride salt will form.
-
Isolation: Collect the solid by vacuum filtration, wash with 2 x 30 mL of cold diethyl ether, and dry under vacuum.
-
Neutralization: To obtain the free amine, dissolve the hydrochloride salt in water and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.
-
Final Extraction: Extract the aqueous solution with 3 x 75 mL of dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Palladium-catalyzed synthesis of substituted isoquinolines
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its prevalence in drug discovery underscores the continuous need for efficient and versatile synthetic methodologies to access structurally diverse isoquinoline derivatives.[1] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, offering unparalleled efficiency in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of substituted isoquinolines, focusing on the underlying mechanistic principles, practical experimental protocols, and the strategic advantages these approaches offer in the rapid generation of molecular complexity. We will delve into key methodologies, including Heck, Sonogashira, and Buchwald-Hartwig type reactions, as well as modern C-H activation strategies, providing researchers with the foundational knowledge and practical guidance to effectively implement these powerful transformations in their own laboratories.
Introduction: The Significance of the Isoquinoline Motif
The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] Natural products containing the isoquinoline skeleton, such as morphine and berberine, have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[4] In modern drug development, synthetic isoquinoline derivatives have led to the discovery of potent therapeutic agents for a range of diseases, including cancer, microbial infections, and cardiovascular disorders.[1][3][4]
The biological activity of isoquinoline-containing compounds is intimately linked to the nature and position of their substituents. Therefore, the development of synthetic methods that allow for the precise and flexible introduction of various functional groups onto the isoquinoline scaffold is of paramount importance for structure-activity relationship (SAR) studies and the optimization of lead compounds. While traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been instrumental in isoquinoline synthesis, they often suffer from limitations such as harsh reaction conditions and limited functional group tolerance, particularly for electron-poor systems.[2][5] Palladium-catalyzed reactions have revolutionized this field by providing milder, more general, and highly regioselective routes to a vast array of substituted isoquinolines.[5]
Foundational Palladium-Catalyzed Methodologies
Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is the cornerstone of its catalytic activity. This allows for a sequence of elementary steps—oxidative addition, migratory insertion, and reductive elimination—that collectively forge new chemical bonds with high efficiency and selectivity. Several key named reactions have been adapted and refined for the synthesis of isoquinolines.
The Heck Reaction: A Versatile C-C Bond Forming Tool
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been ingeniously applied to the synthesis of isoquinolines.[6] A common strategy involves an intramolecular Heck reaction, where a suitably functionalized precursor undergoes cyclization to form the isoquinoline ring system.
A powerful two-step sequence involves an initial Ugi four-component reaction to rapidly assemble a complex acyclic precursor, followed by a palladium-catalyzed intramolecular Heck reaction and double-bond isomerization to furnish the aromatic isoquinoline scaffold.[6] This approach highlights the modularity and efficiency of combining multicomponent reactions with transition metal catalysis.
Caption: Ugi-Heck reaction sequence for isoquinoline synthesis.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of palladium catalysis.[7] This reaction is particularly useful for constructing isoquinoline precursors or for functionalizing the isoquinoline core itself. A common and powerful strategy involves the coupling of o-iodobenzaldehyde derivatives with terminal acetylenes, followed by a copper-catalyzed cyclization to yield the isoquinoline.[8][9] This sequential one-pot approach offers high efficiency and atom economy.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, forming a carbon-nitrogen bond.[10][11][12] This reaction is invaluable for synthesizing aminoisoquinolines, which are important pharmacophores. For instance, isoquinolin-3-amines can be readily coupled with a variety of substituted aryl halides to generate novel N-arylisoquinolinamines, some of which exhibit interesting fluorescent properties.[13]
The choice of ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often being essential for high catalytic activity.[14]
C-H Activation/Annulation: A Modern Approach
More recently, palladium-catalyzed C-H activation has emerged as a highly atom-economical and environmentally benign strategy for isoquinoline synthesis.[15] These reactions obviate the need for pre-functionalized starting materials (like halides or triflates), proceeding instead by the direct functionalization of a C-H bond.
A notable example is the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenes or alkynes.[16][17] This approach allows for the regioselective construction of 3,4-substituted hydroisoquinolones, which are valuable synthetic intermediates.[16] The directing group, in this case, the N-methoxyamide, plays a crucial role in positioning the palladium catalyst for the selective activation of an ortho C-H bond.
Experimental Protocols: A Practical Guide
The following protocols are provided as a representative guide. Researchers should always first consult the primary literature for specific substrate-scoping and optimization details. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via Pd-Catalyzed C-H Activation/Annulation
This protocol is adapted from a procedure for the synthesis of isoquinolinones via palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[16][17]
Materials:
-
N-methoxybenzamide (starting material)
-
2,3-Allenoic acid ester (coupling partner)
-
Pd(CH₃CN)₂Cl₂ (catalyst, 10 mol%)
-
Ag₂CO₃ (oxidant, 2 equivalents)
-
DIPEA (diisopropylethylamine, base, 2 equivalents)
-
Toluene (anhydrous solvent)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-methoxybenzamide (0.50 mmol, 1.0 equiv).
-
Add Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%), Ag₂CO₃ (1.0 mmol, 2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv) and DIPEA (1.0 mmol, 2.0 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Expected Outcome: This method generally provides good to excellent yields (53-87%) of the substituted 3,4-dihydroisoquinolin-1(2H)-ones.[16]
Protocol 2: Larock-Type Isoquinoline Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction, and analogous strategies have been developed for isoquinolines.[18][19] This protocol describes a general approach for the synthesis of 3,4-disubstituted isoquinolines.[18]
Materials:
-
N-tert-butyl-o-(1-alkynyl)benzaldimine (starting material)
-
Aryl triflate or halide (coupling partner)
-
Pd(OAc)₂ (catalyst)
-
Chiral phosphine ligand (e.g., Walphos SL-W002-1 for asymmetric synthesis)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the Pd(OAc)₂ catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the N-tert-butyl-o-(1-alkynyl)benzaldimine (1.0 equiv), the aryl triflate (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (often 80-110 °C) for the designated time (typically 12-24 hours). The reaction can sometimes be accelerated using microwave irradiation.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 3,4-disubstituted isoquinoline.
Causality and Insights: The Larock synthesis is a cascade reaction. It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization via attack of the imine nitrogen, followed by reductive elimination to regenerate the Pd(0) catalyst and release the isoquinoline product. The choice of ligand is crucial, as it influences the rate and selectivity of these elementary steps.[18]
Data Summary and Comparison
The following table summarizes key features of the discussed palladium-catalyzed methods, offering a comparative overview for strategic planning in synthesis.
| Methodology | Key Transformation | Typical Precursors | Advantages | Considerations | Representative Yields |
| Intramolecular Heck | C(sp²)-C(sp²) bond formation | o-Halogenated styryl amides | Good functional group tolerance; access to complex scaffolds via MCRs.[6] | Requires multi-step precursor synthesis; potential for isomerization issues. | Moderate to Good |
| Sonogashira Coupling | C(sp²)-C(sp) bond formation | o-Halobenzaldehydes, terminal alkynes | Mild conditions; direct introduction of alkynyl groups.[7][20] | Often requires a copper co-catalyst which can lead to alkyne homocoupling.[21] | Good to Excellent |
| Larock Annulation | Cascade cyclization/coupling | o-(1-Alkynyl)benzaldimines, aryl halides | Convergent; rapid assembly of polysubstituted isoquinolines.[5][18] | Can require high temperatures; ligand screening may be necessary. | Good to Excellent |
| C-H Activation | C-H bond functionalization | Benzamides, alkynes/allenes | High atom economy; no need for pre-halogenation.[15][16] | Often requires a directing group; oxidant is necessary. | Good to Excellent |
Conclusion and Future Outlook
Palladium-catalyzed reactions have fundamentally transformed the synthesis of substituted isoquinolines, providing access to a vast chemical space that was previously difficult to explore. Methodologies based on classic cross-coupling reactions like the Heck and Sonogashira, as well as modern C-H activation strategies, offer researchers a powerful and versatile toolkit. These approaches are characterized by their mild reaction conditions, broad substrate scope, and high degree of functional group tolerance, making them ideally suited for applications in medicinal chemistry and drug discovery.
The continued development of more active and selective catalyst systems, particularly those based on earth-abundant metals, will further enhance the sustainability and practicality of these transformations. As our understanding of catalytic mechanisms deepens, we can expect the emergence of even more sophisticated and efficient methods for the construction of this privileged heterocyclic scaffold, accelerating the discovery of next-generation therapeutics.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Isoquinoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guideline for the Synthesis of 4-Fluoroisoquinolin-5-amine Derivatives
Introduction: The Strategic Value of Fluorinated Isoquinolines in Modern Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activity.[1] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate and enhance their pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and small size, can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3]
The 4-Fluoroisoquinolin-5-amine scaffold, in particular, represents a key building block for the development of potent and selective therapeutic agents. Derivatives of this core are explored as kinase inhibitors for cancer therapy and as agents targeting the central nervous system, owing to their ability to form specific hydrogen bonds and other key interactions within enzyme active sites.[4][5] This document provides a comprehensive guide to the synthesis of this valuable intermediate, detailing a robust and reproducible protocol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve desired regioselectivity and yield. The general strategy involves the sequential functionalization of the isoquinoline core. The pathway begins with the synthesis of a key intermediate, 4-Fluoroisoquinoline, which is then further functionalized by nitration at the C5 position, followed by a reduction to yield the target amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
Introduction: The Significance of 4-Fluoroisoquinolin-5-amine in Modern Drug Discovery
An In-Depth Guide to the Analytical Characterization of 4-Fluoroisoquinolin-5-amine
This compound is a heterocyclic aromatic amine that serves as a critical building block in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer and enzyme inhibitory actions.[1][2] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The primary amine group at the 5-position offers a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]
Given its role as a key intermediate in the development of potential therapeutics, the unambiguous confirmation of the structure, identity, purity, and stability of this compound is paramount. A comprehensive analytical characterization ensures the integrity of downstream synthetic products and the reliability of biological data. This guide provides a detailed framework of validated analytical techniques and step-by-step protocols designed for researchers, quality control scientists, and drug development professionals. The methodologies are grounded in established principles and adhere to international regulatory standards, ensuring robust and reproducible results.[6][7][8][9]
Physicochemical & Spectroscopic Data Summary
A summary of the fundamental properties of this compound provides a quick reference for analytical planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 928664-14-6 | [10] |
| Molecular Formula | C₉H₇FN₂ | [10] |
| Molecular Weight | 162.17 g/mol | [10] |
| Appearance | Expected to be a solid | - |
| Storage | 2-8°C, protect from light and moisture | [4] |
Table 2: Key Predicted & Observed Analytical Data
| Technique | Parameter | Expected Value / Observation |
| HRMS (ESI+) | [M+H]⁺ Calculated Exact Mass | 163.0666 |
| ¹H NMR | Chemical Shifts (δ) | Aromatic region (7.0-8.5 ppm), Amine (broad singlet) |
| ¹⁹F NMR | Chemical Shift (δ) | Characteristic shift for aryl fluoride |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic region (110-160 ppm), C-F coupling visible |
| FTIR | Key Vibrations (cm⁻¹) | N-H stretch (~3300-3500), Aromatic C-H, C=C, C=N, C-F stretch (~1100-1250) |
| UV-Vis | λmax | Multiple maxima expected due to aromatic system |
| Elemental Analysis | Theoretical % | C: 66.66%, H: 4.35%, N: 17.27% |
Section 1: Structural Elucidation via Spectroscopic Techniques
A multi-spectroscopic approach is essential for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing information on the connectivity and chemical environment of each atom. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar amine and its N-H protons are observable, unlike in protic solvents like D₂O or CD₃OD where they would exchange.
-
Techniques: 1D spectra (¹H, ¹³C, ¹⁹F) provide primary structural information. 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to definitively assign all signals.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Signals: Look for distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the isoquinoline ring will appear as doublets or multiplets. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Expected Signals: A single signal is expected for the fluorine atom. Its coupling to nearby protons (if proton-coupled spectrum is taken) can confirm its position.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: Expect nine distinct carbon signals. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of its location. Other carbons in proximity will show smaller two- or three-bond couplings (²JCF, ³JCF).[11]
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively) and the ¹⁹F spectrum to an external standard like CFCl₃ (δ 0 ppm).
Mass Spectrometry (MS) for Molecular Formula and Integrity
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is crucial for confirming the elemental formula.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, preserving the molecular integrity for accurate mass measurement.[5]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode detection.
-
Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Analysis: Infuse the sample directly or via an LC system.
-
-
Data Analysis:
-
Locate the monoisotopic peak for the protonated molecule, [M+H]⁺.
-
Compare the measured accurate mass to the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
-
Table 3: Theoretical Exact Mass for HRMS Confirmation
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₉H₇FN₂ + H]⁺ | 163.0666 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Parameters: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.[12]
-
-
Data Analysis: Identify characteristic absorption bands.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 1650 - 1500 | C=C and C=N stretching | Aromatic/Heterocyclic Rings |
| 1350 - 1250 | C-N stretching | Aromatic Amine |
| 1250 - 1100 | C-F stretching | Aryl-Fluoride |
Note: These are approximate ranges. The spectrum of isoquinoline itself shows characteristic peaks that would be present in the derivative.[13][14]
Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for quantifying them in various matrices. A reversed-phase HPLC method with UV detection is highly suitable for this compound.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is a robust, versatile choice for separating moderately polar aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential impurities with different polarities. A buffer (e.g., formic acid or ammonium acetate) is added to control the ionization state of the amine and ensure sharp, symmetrical peaks.
-
Detection: The extensive aromatic system of the molecule allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is superior as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.[15]
Workflow for HPLC Method Development and Analysis
Caption: General workflow for HPLC purity analysis.
-
Reagent Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
Table 5: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA at 254 nm (or optimal wavelength) |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B (equilibration) |
-
System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[16]
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 3: Confirmation of Elemental Composition
Elemental Analysis (CHN)
CHN analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition of a newly synthesized molecule.
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
-
Instrument: Use a dedicated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[17][18]
-
Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable.
Table 6: Theoretical vs. Acceptable Elemental Composition
| Element | Theoretical % | Acceptable Range (%) |
| Carbon (C) | 66.66 | 66.26 - 67.06 |
| Hydrogen (H) | 4.35 | 3.95 - 4.75 |
| Nitrogen (N) | 17.27 | 16.87 - 17.67 |
Section 4: Analytical Method Validation Principles
For use in a regulated drug development environment, the analytical methods described must be validated to demonstrate they are fit for their intended purpose.[7][19] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[6][20]
Overall Analytical Characterization Workflow
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. scribd.com [scribd.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. pepolska.pl [pepolska.pl]
- 18. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 19. fda.gov [fda.gov]
- 20. qbdgroup.com [qbdgroup.com]
Purification methods for 4-Fluoroisoquinolin-5-amine
An Application Guide for the Chromatographic and Non-Chromatographic Purification of 4-Fluoroisoquinolin-5-amine
Authored by: A Senior Application Scientist
Introduction
This compound (CAS 928664-14-6) is a key heterocyclic building block in contemporary medicinal chemistry and drug development.[1] Its structural motif is integral to a range of biologically active molecules, most notably as a precursor to potent kinase inhibitors. The precise placement of the fluoro and amine substituents on the isoquinoline scaffold is critical for molecular interactions with target proteins. Consequently, the purity of this intermediate is paramount, as even minor impurities, such as positional isomers or unreacted starting materials, can lead to significant downstream challenges in synthesis, compromise biological assay results, and introduce regulatory hurdles.
This comprehensive guide presents a detailed exploration of robust purification methods for this compound, designed for researchers and process chemists. Moving beyond simple procedural lists, this document elucidates the chemical principles underpinning each technique, providing the causal logic required to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound involves the nitration of 4-fluoroisoquinoline followed by reduction.[2] This pathway can introduce several key impurities:
-
Positional Isomers: The nitration step can yield a mixture of 4-fluoro-5-nitroisoquinoline and other isomers, such as 4-fluoro-8-nitroisoquinoline. Subsequent reduction leads to the corresponding amino-isoquinoline isomers, which are often difficult to separate due to their similar physicochemical properties.[2][3]
-
Unreacted Starting Material: Incomplete reduction can leave residual 4-fluoro-5-nitroisoquinoline in the crude product.
-
Reaction Byproducts: Reagents used in the synthesis, particularly in the reduction step (e.g., stannous chloride, iron), can form complexes or salts that must be removed.[2]
A logical workflow for selecting a purification strategy is essential for achieving optimal purity and yield.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Flash Column Chromatography for Isomer Separation
Flash column chromatography is the primary method for separating this compound from its closely-related positional isomers.[4] The key challenge arises from the basicity of the amine and isoquinoline nitrogen atoms, which can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and potential product loss.[5]
Causality: The lone pair of electrons on the nitrogen atoms forms hydrogen bonds with the surface silanols (Si-OH) of the stationary phase. This strong, often irreversible, interaction retards the compound's elution and broadens the chromatographic band. To achieve efficient separation, this interaction must be mitigated.
Method A: Modified Eluent on Standard Silica Gel
This approach involves adding a small amount of a competitive base, typically triethylamine (TEA), to the mobile phase. The TEA preferentially interacts with the acidic silica sites, effectively "masking" them from the target compound, which then elutes more symmetrically.[5]
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Test solvent systems such as Dichloromethane/Methanol (99:1 to 95:5) and Ethyl Acetate/Hexanes (1:4 to 1:1). To each test eluent, add 0.5% TEA. The ideal system should give an Rf value for the target compound of ~0.25-0.35.
-
Column Packing: Dry pack a silica gel column (230-400 mesh) with 40-60 g of silica per 1 g of crude material.[4] Wet the column with the initial, least polar mobile phase (e.g., 100% Dichloromethane + 0.5% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble material, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, slowly increasing the polarity (e.g., from 1% to 5% Methanol in Dichloromethane, with 0.5% TEA constant throughout), often provides the best separation of closely eluting spots.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA is volatile and can typically be removed by co-evaporation with dichloromethane or by placing the sample under high vacuum.
Method B: Amine-Functionalized Silica Gel
For particularly challenging separations or acid-sensitive compounds, amine-bonded silica offers a superior solution. The stationary phase is covalently modified with aminopropyl groups, creating a less acidic surface that minimizes deleterious interactions with basic analytes.[7]
Step-by-Step Protocol:
-
TLC Analysis: Use commercially available amine-functionalized TLC plates to develop the solvent system. These columns often work well with less polar, non-protic solvent systems like Ethyl Acetate/Hexanes. The need for a TEA modifier is eliminated.
-
Column Packing & Elution: Follow the same procedure as Method A (Steps 2-6), but use an amine-functionalized silica column and an eluent without the TEA additive. The separation is often sharper, and product recovery is higher.[5]
Caption: Generalized workflow for flash column chromatography purification.
| Parameter | Method A: Standard Silica + TEA | Method B: Amine-Functionalized Silica |
| Stationary Phase | Silica Gel (40-63 µm) | Amine-Bonded Silica |
| Typical Mobile Phase | DCM/MeOH or EtOAc/Hexanes + 0.5% TEA | EtOAc/Hexanes (no modifier needed) |
| Mechanism | Silanol masking by competitive base | Inherently less acidic surface |
| Advantages | Lower cost, readily available | Sharper peaks, better recovery, no need to remove TEA |
| Disadvantages | Potential for product loss, TEA removal | Higher cost of stationary phase |
Protocol 2: Purification by Recrystallization and Salt Formation
Recrystallization is a powerful technique for removing impurities that have a significantly different solubility profile from the target compound. It is particularly effective at removing baseline (highly polar) or non-polar impurities that are not isomeric.
Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The compound of interest crystallizes out, leaving impurities behind in the mother liquor.
Method A: Direct Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude material (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is fully dissolved. Use a minimal amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Method B: Purification via Hydrochloride Salt Formation
This is an exceptionally effective method for separating the basic target compound from non-basic or weakly basic impurities. Converting the amine to its hydrochloride salt drastically increases its polarity and changes its solubility, often making it highly crystalline and insoluble in many organic solvents.[8]
-
Salt Formation: Dissolve the crude amine in a suitable solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate as a solid. Monitor the precipitation and stop adding acid when no further solid forms.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration. Wash the solid with the solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.
-
Recrystallization of Salt (Optional): The crude salt can be further purified by recrystallization from a polar solvent system, such as Ethanol/Water or Methanol/Diethyl Ether.
-
Conversion back to Free Base: Suspend the purified salt in dichloromethane or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.[6] The salt will be neutralized, and the free amine will dissolve in the organic layer.
-
Final Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Caption: Workflow for purification by conversion to a hydrochloride salt and back.
Protocol 3: High-Purity Purification by Preparative HPLC
For applications demanding the highest purity (>99.5%), such as the synthesis of analytical standards or final drug candidates, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers the highest resolution but is typically lower in throughput and more costly than the other methods.
Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For basic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure a consistent ionization state, which leads to sharp, reproducible peaks necessary for good separation.[3][9]
Step-by-Step Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system. A C18 column is a common starting point.
-
Mobile Phase Optimization: The retention of the basic amine is highly sensitive to pH.[3]
-
Acidic Conditions (pH 2-3): Use an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At this pH, the amine will be protonated (R-NH₃⁺), making it more polar and eluting earlier.
-
Buffered Conditions (pH 5-7): Use a buffer like 10 mM ammonium acetate. This provides good peak shape and is mass spectrometry compatible.[9]
-
-
Scale-Up: Once analytical separation is achieved, scale the method to a preparative column with the same stationary phase. The flow rate is increased proportionally to the column's cross-sectional area.
-
Injection and Fractionation: Dissolve the sample in the mobile phase and inject it onto the column. Collect fractions corresponding to the target peak using a UV detector and fraction collector.
-
Product Isolation: Combine the pure fractions. If a volatile buffer (e.g., ammonium acetate, formic acid) was used, the solvent can often be removed by lyophilization or evaporation. If a non-volatile buffer or modifier like TFA was used, a subsequent liquid-liquid extraction or solid-phase extraction step may be necessary to isolate the final compound.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol + modifier |
| Elution | Gradient elution, e.g., 10% to 90% B over 20-30 minutes |
| Detection | UV at ~254 nm or ~320 nm |
| Benefit | Achieves highest purity; ideal for final polishing step |
Conclusion
The purification of this compound can be effectively achieved through a systematic application of chromatographic and non-chromatographic techniques. For routine purification and isomer removal, flash chromatography on standard silica with a TEA modifier or on amine-functionalized silica is the most practical approach. For removing non-isomeric polar or non-polar impurities, purification via formation and isolation of the hydrochloride salt is a highly effective and scalable strategy. Finally, for obtaining material of the highest possible purity required for late-stage development, preparative HPLC provides unparalleled resolution. The selection of the optimal method depends on the specific impurity profile of the crude material, the required purity level, and the scale of the operation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-Fluoroisoquinolin-5-amine in the Synthesis of Novel Fused Heterocyclic Scaffolds
Introduction: The Privileged Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic compounds with significant biological activity.[1] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. In the quest for novel kinase inhibitors, the isoquinoline scaffold has proven to be particularly fruitful, with numerous derivatives showing potent inhibition of key signaling pathways implicated in cancer and other diseases. The introduction of a fluorine atom can further enhance the pharmacological properties of these molecules by modulating their metabolic stability, binding affinity, and membrane permeability. 4-Fluoroisoquinolin-5-amine, in particular, emerges as a highly versatile and strategic building block for the synthesis of novel, complex heterocyclic systems. This guide provides detailed application notes and protocols for the utilization of this key intermediate in the construction of fused heterocyclic compounds with significant potential in drug discovery.
Core Principles and Mechanistic Rationale
The synthetic utility of this compound lies in the reactivity of its primary amino group, which can act as a potent nucleophile in cyclocondensation reactions. This allows for the construction of new rings fused to the isoquinoline core, thereby expanding its chemical space and enabling the exploration of novel structure-activity relationships (SAR). The presence of the fluorine atom at the 4-position can influence the reactivity of the neighboring amino group and the overall electronic properties of the isoquinoline ring system.
A particularly effective strategy for the synthesis of fused pyrimidine rings, which are themselves prevalent in a wide range of bioactive molecules, is the reaction of an amino-heterocycle with a 1,3-dicarbonyl compound or a suitable equivalent. This approach is exemplified by the well-established synthesis of barbituric acids from urea and malonates, and the Tschitschibabin synthesis of pyrido[1,2-a]pyrimidine-2,4-diones from 2-aminopyridine and diethyl malonate.[2] By applying this logic to this compound, we can readily access novel fluorinated pyrimido[4,5-c]isoquinoline derivatives.
Application Note 1: Synthesis of 8-Fluoro-pyrimido[4,5-c]isoquinoline-7,9(6H,8H)-dione
This protocol details the synthesis of a novel fused pyrimido-isoquinoline-dione system, a scaffold with high potential for kinase inhibition, through the cyclocondensation of this compound with diethyl malonate. The reaction proceeds via an initial acylation of the amine with one of the ester groups of diethyl malonate, followed by an intramolecular cyclization and elimination of ethanol to form the fused pyrimidine ring.
Experimental Workflow
Caption: Workflow for the synthesis of 8-Fluoro-pyrimido[4,5-c]isoquinoline-7,9(6H,8H)-dione.
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)[3]
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
2M Hydrochloric acid
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 6.17 mmol) and anhydrous ethanol (30 mL).
-
Stir the mixture until the amine is fully dissolved.
-
Add diethyl malonate (1.18 g, 7.40 mmol) to the solution.
-
Carefully add sodium ethoxide (0.63 g, 9.25 mmol) in portions to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 2M hydrochloric acid to the cooled mixture until it reaches a pH of approximately 6-7.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (2 x 20 mL) and then with a small amount of cold ethyl acetate.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure 8-fluoro-pyrimido[4,5-c]isoquinoline-7,9(6H,8H)-dione.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Yield | 65-75% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the isoquinoline and pyrimidine protons. |
| ¹³C NMR | Signals for the carbonyl carbons and the fluorinated carbon. |
| Mass Spec (HRMS) | Calculated m/z for C₁₁H₆FN₃O₂ |
Application Note 2: Synthesis of 8-Fluoro-7-methylpyrimido[4,5-c]isoquinolin-9(8H)-one
This protocol demonstrates the versatility of this compound by employing a different 1,3-dicarbonyl equivalent, ethyl acetoacetate, to synthesize a methyl-substituted pyrimido[4,5-c]isoquinolin-one. This type of reaction, a Gould-Jacobs type reaction, initially forms an enamine intermediate which then undergoes thermal cyclization.
Logical Flow of the Gould-Jacobs Type Reaction
Caption: Key stages in the synthesis of a methyl-substituted pyrimido[4,5-c]isoquinolin-one.
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g, 6.17 mmol) and ethyl acetoacetate (0.88 g, 6.78 mmol) in ethanol (20 mL).
-
Heat the mixture at reflux for 4 hours. The formation of the intermediate enamine can be monitored by TLC.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add a high-boiling point solvent such as Dowtherm A (20 mL) or polyphosphoric acid (10 g).
-
Heat the mixture to 240-250 °C (for Dowtherm A) or 130-140 °C (for PPA) for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
If using Dowtherm A, dilute the mixture with hexane to precipitate the product. Collect the solid by filtration.
-
If using PPA, carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Data Summary for Synthesized Compounds
| Compound | Structure | Molecular Formula | Key Characterization |
| 8-Fluoro-pyrimido[4,5-c]isoquinoline-7,9(6H,8H)-dione | (Structure to be drawn based on synthesis) | C₁₁H₆FN₃O₂ | Presence of two carbonyl peaks in ¹³C NMR. |
| 8-Fluoro-7-methylpyrimido[4,5-c]isoquinolin-9(8H)-one | (Structure to be drawn based on synthesis) | C₁₂H₈FN₃O | Presence of a methyl singlet in ¹H NMR. |
Conclusion and Future Directions
This compound serves as an exemplary starting material for the construction of novel, fused heterocyclic systems of significant interest to medicinal chemistry and drug development. The protocols outlined here provide a robust and adaptable foundation for the synthesis of diverse pyrimido[4,5-c]isoquinolines. The reactivity of the amino group can be further exploited in other cyclization strategies, such as the Skraup-Doebner-von Miller reaction to form fused quinoline rings, or in multicomponent reactions to rapidly build molecular complexity.[4][5] The resulting fluorinated heterocyclic scaffolds are prime candidates for screening in various biological assays, particularly as kinase inhibitors, and for further functionalization to optimize their therapeutic potential.
References
Application Notes & Protocols: A Phased Approach to Screening 4-Fluoroisoquinolin-5-amine Bioactivity
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale and Strategy
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many kinase inhibitors used in oncology.[1][2] The specific compound, 4-Fluoroisoquinolin-5-amine, possesses structural features—a heterocyclic aromatic system and a primary amine—that suggest a potential for interaction with biological targets, particularly the ATP-binding pocket of protein kinases.[3] Fluorination can further enhance binding affinity and metabolic stability.[3]
Given this structural rationale, a systematic investigation into the bioactivity of this compound is warranted. This document outlines a comprehensive, multi-phase experimental strategy designed to first identify broad cytotoxic or anti-proliferative effects, then to elucidate the underlying mechanism of action, and finally to pinpoint specific molecular targets. This "phenotype-first" approach is a robust method for discovering novel therapeutic leads.[4][5]
Our screening cascade is designed to maximize data quality and minimize resource expenditure by progressing only the most promising activities through increasingly complex and targeted assays.
Phase 1: Primary Screening - Broad Anti-Proliferative Profiling
Objective: To rapidly assess the broad-spectrum anti-proliferative or cytotoxic potential of this compound across a diverse panel of human cancer cell lines.
Chosen Methodology: The NCI-60 Human Tumor Cell Line Screen is a well-established and powerful platform for initial compound screening.[6][7] It provides data across 60 different cell lines from nine distinct cancer types, offering a rich dataset to identify patterns of activity that may suggest a particular mechanism of action.[8]
Workflow for Phase 1 Screening:
Figure 1: Workflow for Primary Anti-Proliferative Screening.
Protocol 1.1: NCI-60 Single-Dose Primary Screen
Principle: This protocol follows the methodology of the National Cancer Institute's Developmental Therapeutics Program (DTP).[9] A single high concentration of the test compound is added to 60 different human cancer cell lines. After a 48-hour incubation, cell viability is assessed using the Sulforhodamine B (SRB) assay, which measures total protein content as a proxy for cell mass. The results are reported as percent growth inhibition relative to untreated controls.[9]
Materials:
-
This compound (powder)
-
DMSO (cell culture grade)
-
NCI-60 cell line panel (or a representative subset)
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Trizma base solution
-
Trichloroacetic acid (TCA)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Plating: Inoculate cells in 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.[9]
-
Compound Addition: Add the test compound to the plates to achieve a final concentration of 10 µM (10⁻⁵ M). Include vehicle control wells (DMSO only).[7]
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently add 50 µl of cold 50% (w/v) TCA (final concentration, 10% TCA) and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Add 100 µl of SRB solution to each well and stain for 10 minutes at room temperature.[9]
-
Wash: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization & Readout: Add 200 µl of 10 mM Trizma base to each well to solubilize the bound dye. Read the absorbance at 515 nm on a plate reader.
-
Data Calculation: Calculate the percent growth inhibition based on the difference in absorbance between treated, no-drug control, and time-zero control plates.[9]
Hit Criteria: A compound is considered a "hit" and worthy of progression if it meets a pre-determined threshold of growth inhibition (e.g., >50% inhibition in at least 5 cell lines).
Phase 2: Secondary Assays - Hit Confirmation and Mechanistic Triage
Objective: To confirm the anti-proliferative activity of the compound, establish a dose-response relationship, and begin to differentiate between cytotoxic and cytostatic mechanisms.
Chosen Methodologies:
-
Dose-Response Assay: A luminescent ATP-based assay (CellTiter-Glo®) will be used to generate robust IC50 curves on a subset of sensitive cell lines identified in Phase 1. This assay is a gold standard for high-throughput screening (HTS) due to its sensitivity and simple "add-mix-measure" format.[10][11][12]
-
Apoptosis Assay: A luminescent caspase activity assay (Caspase-Glo® 3/7) will determine if the observed cell death is due to apoptosis, a form of programmed cell death.[13][14][15]
Protocol 2.1: Dose-Response and IC50 Determination using CellTiter-Glo®
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[16] The amount of luminescence generated by the luciferase reaction is directly proportional to the number of viable cells. This allows for the precise determination of the compound concentration that inhibits 50% of cell viability (IC50).[10][17]
Materials:
-
Sensitive cell lines identified from Phase 1
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a pre-determined optimal density and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution series of this compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Treatment: Add the diluted compound to the cells. Include vehicle-only and no-cell background controls.
-
Incubation: Incubate for the desired time period (e.g., 48 or 72 hours).
-
Assay: Equilibrate the plate to room temperature for 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[18]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence, normalize the data to vehicle controls, and fit a four-parameter logistic curve to determine the IC50 value.
Table 1: Hypothetical Dose-Response Data
| Cell Line | Compound IC50 (µM) |
| HCT-116 (Colon) | 1.2 |
| A549 (Lung) | 2.5 |
| PC-3 (Prostate) | 1.8 |
| MCF-7 (Breast) | > 50 |
Protocol 2.2: Apoptosis Induction via Caspase-3/7 Activation
Principle: The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7—key executioner caspases in the apoptotic pathway.[15] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[13]
Materials:
-
Sensitive cell lines
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Staurosporine (positive control for apoptosis)
-
Luminometer
Procedure:
-
Cell Plating & Treatment: Seed cells and treat with the test compound at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for a suitable time (e.g., 24 hours). Include vehicle and staurosporine (e.g., 1 µM) controls.[13]
-
Assay: Equilibrate the plate to room temperature.
-
Add 100 µl of Caspase-Glo® 3/7 Reagent to each 100 µl of cell culture.[19]
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours to achieve optimal signal.[15]
-
Readout: Measure luminescence. An increase in luminescence relative to the vehicle control indicates apoptosis induction.
Phase 3: Target Deconvolution and Validation
Objective: To identify the specific molecular target(s) of this compound. Based on the isoquinoline scaffold, protein kinases are a high-probability target class.[1]
Chosen Methodologies:
-
Kinase Profiling: An in vitro kinase profiling panel screens the compound against hundreds of purified kinases to identify direct targets and assess selectivity.[20][21]
-
Pathway Analysis: If a specific kinase or kinase family is identified (e.g., p38 MAPK), western blotting or pathway-specific reporter assays can be used to confirm target engagement in a cellular context.[][23]
Figure 2: Workflow for Target Deconvolution and Validation.
Protocol 3.1: In Vitro Kinase Selectivity Profiling
Principle: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified recombinant kinases. The activity of each kinase is measured, typically via quantification of ATP consumption or phosphopeptide formation. The percent inhibition by the compound is calculated for each kinase, revealing a selectivity profile.[24][25] This is often performed as a service by specialized contract research organizations (CROs).
Procedure (General Outline):
-
Provide the CRO with a high-purity sample of this compound at a specified concentration.
-
The CRO performs the binding or activity assays across their kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).
-
The CRO provides a dataset listing the percent inhibition for each kinase at the tested concentration.
Table 2: Hypothetical Kinase Profiling Results (% Inhibition at 1 µM)
| Kinase Target | % Inhibition |
| p38α (MAPK14) | 95% |
| p38β (MAPK11) | 88% |
| JNK1 | 25% |
| ERK2 | 10% |
| CDK2 | 5% |
| SRC | 12% |
Interpretation: The hypothetical data strongly suggests that this compound is a potent and selective inhibitor of the p38 MAPK family.
Protocol 3.2: Cellular Target Validation via Western Blot
Principle: If the compound inhibits p38 MAPK, it should block the phosphorylation of its downstream substrates in cells. MAPK-activated protein kinase 2 (MK2) is a direct and specific substrate of p38. By treating cells with a stimulus that activates the p38 pathway (e.g., anisomycin or LPS) in the presence or absence of our compound, we can measure the levels of phosphorylated MK2 (p-MK2) by Western blot to confirm target engagement.[26]
Materials:
-
Responsive cell line (e.g., HEK293, THP-1)
-
Anisomycin or Lipopolysaccharide (LPS)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total-MK2, anti-Actin
-
Secondary HRP-conjugated antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound (at IC50 and 10x IC50) for 1 hour.
-
Stimulation: Add a p38 activator (e.g., 10 µg/mL anisomycin) for 30 minutes. Include a non-stimulated control and a stimulated vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per lane by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies overnight at 4°C.
-
Detection: Incubate with secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A reduction in the p-MK2 signal in the compound-treated lanes relative to the stimulated vehicle control confirms cellular inhibition of the p38 MAPK pathway.
Figure 3: Hypothesized p38 MAPK signaling pathway inhibition.
Conclusion and Future Directions
This structured, three-phase approach provides a comprehensive framework for characterizing the bioactivity of this compound. The progression from broad phenotypic screening to specific target validation ensures that experimental efforts are focused and data-driven. Positive results, particularly the validation of a specific target like p38 MAPK, would establish this compound as a valuable lead for further medicinal chemistry optimization and preclinical development for inflammatory diseases or cancer.[23][27]
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]
- 3. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 3D Assay [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 23. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. reactionbiology.com [reactionbiology.com]
- 26. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 27. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greener Synthetic Routes to Isoquinoline Derivatives
<_ _>
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] Traditional synthetic routes to these important heterocycles, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often necessitate harsh reagents, toxic solvents, and high energy consumption, posing significant environmental and economic challenges.[1][2][3] In alignment with the principles of green chemistry, this document provides a detailed guide to modern, eco-compatible synthetic strategies for accessing isoquinoline derivatives. We will explore the application of alternative energy sources like microwave and ultrasound, the use of benign solvent systems, and the development of efficient catalytic processes. This guide offers not only theoretical insights but also detailed, actionable protocols to facilitate the adoption of these greener methodologies in the laboratory.
The Imperative for Green Chemistry in Isoquinoline Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign.[2] In the context of isoquinoline synthesis, this translates to several key areas of innovation:
-
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or polyethylene glycol (PEG).[2][5]
-
Recyclable Catalysts: Employing catalytic systems that can be easily recovered and reused, minimizing waste.[2]
-
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.[2]
-
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption.[2]
-
Waste Prevention: Developing synthetic routes that minimize the formation of byproducts and waste streams.[2]
The following sections will delve into specific strategies that embody these principles, offering practical protocols for their implementation.
Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Methods
Alternative energy sources have revolutionized organic synthesis by providing rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional methods.[6]
Microwave-Assisted Synthesis
Microwave irradiation provides uniform and rapid heating, which can dramatically accelerate reaction rates and improve yields.[6][7] This has been successfully applied to both classical and novel isoquinoline syntheses.[2][6]
Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid, localized heating. This avoids the slow and uneven heat transfer associated with conventional oil baths, often resulting in cleaner reactions with fewer side products.
This protocol, adapted from Xu et al. (2021), describes an efficient synthesis of 4-substituted isoquinolines from N-propargyl oxazolidines.[2]
Experimental Workflow:
Caption: Workflow for microwave-assisted isoquinoline synthesis.
Step-by-Step Methodology:
-
To a microwave reactor vial, add N-propargyl oxazolidine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and HCOONa (2.0 mmol, 2.0 equiv).
-
Add a 3:1 mixture of DMF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline.[2]
Ultrasound-Assisted Synthesis
Sonication, the use of ultrasound energy, can promote chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures.[2][8] This technique is known for improving reaction rates, yields, and product purity under milder conditions.[2][5]
Causality: The collapse of cavitation bubbles creates transient "hot spots" with extreme conditions, accelerating mass transfer and enhancing reactivity. This is particularly effective for heterogeneous reactions and can often be performed at or near room temperature.
This one-pot protocol, developed by Sangepu et al., demonstrates an efficient and green synthesis of isoquinolin-1(2H)-one derivatives.[2]
Step-by-Step Methodology:
-
In a round-bottom flask, combine the starting ketone, 2-iodobenzamide, and a suitable copper catalyst (e.g., CuI).
-
Add a green solvent such as water or ethanol.
-
Immerse the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for the optimized reaction time (typically 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Comparative Data for Greener Synthesis Methods:
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Pd-Catalyzed | Pd(PPh₃)₄ | DMF/H₂O | Microwave | 30 min | High | Xu et al., 2021[2] |
| Ru-Catalyzed | Ruthenium | PEG-400 | Microwave | 10-15 min | 62-92 | Deshmukh et al.[2][5] |
| Cu-Catalyzed | CuI | Water/Ethanol | Ultrasound | 1-2 h | High | Sangepu et al.[2] |
| Catalyst-Free | None | Neat | Microwave | Short | High | Araujo et al., 2020[2] |
| Organocatalyst | Nafion® NR50 | - | Microwave | - | High | Lin et al.[2] |
Greener Reaction Media and Catalysis
The choice of solvent and catalyst are paramount in developing sustainable synthetic protocols. The move away from volatile and toxic organic solvents towards water, ionic liquids, or even solvent-free conditions is a key tenet of green chemistry.[9]
Synthesis in Aqueous Media
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Recent advancements have enabled various isoquinoline syntheses to be performed in water, often with the aid of catalysts that are stable and active in aqueous environments.[2][10]
Amiri et al. (2022) reported a highly efficient four-component synthesis of pyrimido-isoquinoline derivatives at room temperature in water.[2]
Reaction Logic:
Caption: Logic diagram for the four-component synthesis in water.
Step-by-Step Methodology:
-
To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), thiobarbituric acid (1 mmol), and the amine (1 mmol) in water (5 mL), add the KF/CP@MWCNTs nanocatalyst (specify catalytic loading).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, filter the reaction mixture to recover the solid product.
-
The aqueous filtrate containing the catalyst can be recovered and reused.
-
Wash the product with water and dry to obtain the pure pyrimido-isoquinoline derivative.[2]
Biocatalysis: The Enzymatic Approach
Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. The use of Pictet-Spenglerase enzymes, such as norcoclaurine synthase (NCS), provides an enantioselective route to tetrahydroisoquinolines.[11]
Causality: The enzyme's active site precisely orients the substrates (dopamine and an aldehyde), facilitating the Pictet-Spengler reaction with high stereocontrol, a feat that is challenging to achieve with traditional chemical catalysts.[11]
This protocol is based on the work demonstrating the substrate promiscuity of TfNCS for producing a variety of substituted tetrahydroisoquinolines.[11]
Step-by-Step Methodology:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
To the buffer, add dopamine hydrochloride and the desired aldehyde substrate.
-
Initiate the reaction by adding a solution of purified norcoclaurine synthase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.
-
Monitor the formation of the tetrahydroisoquinoline product using HPLC or LC-MS.
-
Upon completion, quench the reaction (e.g., by adding a strong acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) after basifying the aqueous layer.
-
Dry, concentrate, and purify the product as necessary.[11]
Greener Modifications of Classical Reactions
While novel methods are continuously being developed, significant green advancements have also been made by modifying traditional named reactions for isoquinoline synthesis.
Green Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis.[12] Greener variants focus on avoiding strong acids and hazardous solvents.
Innovations:
-
Solvent- and Catalyst-Free Microwave Conditions: This approach offers high yields and short reaction times for the synthesis of indole alkaloids.[13]
-
Organocatalysis: Chiral phosphoric acids can catalyze the reaction with high enantioselectivity.[14][15]
-
Gold-Catalyzed Asymmetric Synthesis: Cationic gold(I) complexes have been shown to catalyze the Pictet-Spengler reaction with high yields and enantioselectivities.[14]
Green Bischler-Napieralski Reaction
This reaction is a classic method for forming 3,4-dihydroisoquinolines.[16][17][18][19] Greener modifications aim to replace harsh dehydrating agents like POCl₃.[16][17]
Innovations:
-
Milder Reagents: The use of triflic anhydride (Tf₂O) with a non-nucleophilic base allows the reaction to proceed at room temperature.[16]
-
Microwave-Assisted Cyclization: Microwave heating can significantly shorten the reaction times for the cyclization step.[16]
Green Pomeranz-Fritsch Reaction
This reaction synthesizes isoquinolines from benzaldehydes and aminoacetoaldehyde diethyl acetal.[4][20][21][22]
Innovations:
-
Lewis Acid Catalysis: The use of milder Lewis acids, such as lanthanide triflates, can replace strong protic acids like sulfuric acid.[20]
-
Modified Substrates: The Bobbitt modification, involving hydrogenation of the intermediate Schiff base followed by acid-catalyzed cyclization, provides a route to tetrahydroisoquinolines.[21]
Conclusion and Future Outlook
The development of greener synthetic routes for isoquinoline derivatives is a rapidly advancing field.[1][2][23] The methodologies presented in these application notes—ranging from the use of alternative energy sources and benign solvents to biocatalysis and the greening of classical reactions—demonstrate a clear trend towards more sustainable and efficient chemical synthesis. For researchers and professionals in drug development, adopting these protocols can not only reduce the environmental impact of their work but also potentially lead to the discovery of novel isoquinoline-based therapeutic agents through more efficient and diverse synthetic pathways. The continued integration of green chemistry principles will undoubtedly be a driving force in the future of isoquinoline synthesis.[2]
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Quinoline-Based Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Biocatalytic production of tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. grokipedia.com [grokipedia.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 21. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 22. organicreactions.org [organicreactions.org]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoroisoquinolin-5-amine
Welcome to the technical support resource for the synthesis of 4-Fluoroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this multi-step synthesis. As a key intermediate for potent kinase inhibitors and other pharmaceuticals, optimizing the yield and purity of this compound is critical.[1] This document provides a troubleshooting guide in a direct question-and-answer format, detailed experimental protocols, and mechanistic insights to enhance your experimental success.
Section 1: Synthesis Overview and Key Yield-Limiting Challenges
The most commonly cited route to this compound proceeds via a two-step sequence starting from 4-fluoroisoquinoline: an electrophilic nitration followed by a reduction of the resulting nitro group.[2][3] While conceptually straightforward, this pathway presents several challenges that can significantly impact the overall yield.
The primary obstacles researchers face are:
-
Poor Regioselectivity: The initial nitration step produces a mixture of positional isomers, primarily the desired 5-nitro and the undesired 8-nitro derivative, immediately lowering the theoretical maximum yield.[2]
-
Difficult Purification: Separation of the 5-nitro and 8-nitro isomers, and subsequently the 5-amino and 8-amino isomers, typically requires meticulous column chromatography, which is often a major source of product loss, especially at scale.[2]
-
Harsh Reaction Conditions: The use of strong acids and aggressive reagents can lead to substrate degradation or the formation of unwanted byproducts.
The overall synthetic workflow is illustrated below.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My nitration step results in a poor ratio of the desired 5-nitro isomer to the 8-nitro isomer. How can I improve the regioselectivity?
A1: This is the most critical challenge of this synthesis. The outcome is dictated by the principles of electrophilic aromatic substitution on the isoquinoline scaffold. The pyridine ring is electron-deficient and deactivating, directing electrophiles to the benzene ring. The fluorine at C4 is an ortho-, para-director, but its influence is complex. The reaction typically yields a mixture of the 5- and 8-nitro isomers.[2]
-
Causality & Mechanistic Insight: The reaction proceeds via attack of the nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid. Both the C5 and C8 positions are activated by the heterocyclic nitrogen lone pair through resonance, but are also subject to steric and electronic effects.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a strictly controlled low temperature (e.g., 0-5 °C) during the addition of 4-fluoroisoquinoline to the nitrating mixture. Excursions to higher temperatures can decrease selectivity and increase the formation of undesired byproducts.
-
Rate of Addition: Add the substrate slowly and dropwise to the acid mixture. This maintains a low instantaneous concentration of the substrate, which can help favor the thermodynamically preferred product and prevent localized overheating.
-
Reagent Purity: Ensure all reagents, particularly the sulfuric acid, are anhydrous. Water can affect the concentration and reactivity of the nitronium ion.
-
Q2: I am losing a significant amount of product during the column chromatography step required to separate the amino isomers. Are there more efficient alternatives?
A2: Yes, significant yield loss during chromatographic purification is a well-documented issue for this synthesis.[2] While chromatography is effective for achieving high purity on a small scale, its efficiency drops at a larger scale.
-
Troubleshooting & Optimization:
-
Optimize Chromatography: Before abandoning chromatography, ensure your method is optimized. Use a high-quality silica gel with a consistent particle size. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) to maximize the separation factor (ΔRf) between the two isomers.
-
Fractional Crystallization: This is a powerful alternative for larger scales. The isomers may have different solubilities or form salts with distinct crystallization properties. Attempt to form hydrochloride or sulfate salts of the mixed amine products and perform a series of crystallization steps from different solvents (e.g., ethanol, isopropanol, or acetone/water mixtures). This can selectively precipitate one isomer, enriching the other in the mother liquor.
-
Derivative Separation: In some cases, it may be easier to separate derivatives. For example, you could acylate the amine mixture. The resulting acetamides may have very different crystallization properties, allowing for easy separation, followed by a simple hydrolysis step to regenerate the desired amine.
-
Q3: The reduction of my 4-fluoro-5-nitroisoquinoline intermediate is sluggish, incomplete, or produces unexpected byproducts. How can I improve this transformation?
A3: The reduction of an aromatic nitro group in the presence of other sensitive functionalities requires a careful choice of reducing agent and conditions. The standard method uses stannous chloride (SnCl₂) in concentrated HCl.[2]
-
Causality & Mechanistic Insight: SnCl₂ is a classic reagent for this transformation, acting as a single-electron transfer agent to reduce the nitro group to an amine. The reaction requires a strong acid environment.
-
Troubleshooting & Optimization:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O. A 3- to 5-fold excess is common.
-
Reagent Quality: Stannous chloride can oxidize over time. Use a fresh bottle or test an aliquot of your reagent on a model system to confirm its activity.
-
Temperature: While the reaction is often run at elevated temperatures (e.g., 60-80 °C), ensure it is heated for a sufficient duration. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Alternative Reduction Methods:
-
Catalytic Hydrogenation: This is often a cleaner and higher-yielding method. Use a catalyst like Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (from a balloon to a Parr shaker). Solvents like ethanol or ethyl acetate are typically effective. This method avoids the use of heavy metals in the workup.
-
Transfer Hydrogenation: If high-pressure hydrogenation is not available, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or cyclohexene in the presence of Pd/C can efficiently reduce the nitro group under milder conditions.
-
-
Section 3: Optimized Experimental Protocols
The following protocols are based on established literature procedures and incorporate best practices for yield optimization.[2] Safety Precaution: These procedures involve highly corrosive and reactive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Protocol 1: Nitration of 4-Fluoroisoquinoline
| Reagent | M.W. | Amount | Moles | Eq. |
| Potassium Nitrate (KNO₃) | 101.1 | 1.0 g | 9.89 mmol | 1.5 |
| Sulfuric Acid (conc., 98%) | 98.08 | 10 mL | - | - |
| 4-Fluoroisoquinoline | 147.15 | 0.97 g | 6.59 mmol | 1.0 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add potassium nitrate to chilled (0 °C) concentrated sulfuric acid. Stir the mixture until the solid is fully dissolved.
-
Maintain the temperature at 0-5 °C using an ice bath.
-
Dissolve the 4-fluoroisoquinoline in a minimal amount of concentrated sulfuric acid (~2 mL).
-
Add the 4-fluoroisoquinoline solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice (~50 g).
-
Basify the cold aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of nitro-isomers.
Protocol 2: Reduction of 4-Fluoro-5-nitroisoquinoline Isomer Mixture
| Reagent | M.W. | Amount (Crude) | Moles (Approx.) | Eq. |
| Nitro-isomer mixture | 192.14 | 1.27 g | 6.59 mmol | 1.0 |
| Stannous Chloride Dihydrate | 225.65 | 7.43 g | 32.95 mmol | 5.0 |
| Hydrochloric Acid (conc.) | 36.46 | 15 mL | - | - |
Procedure:
-
Combine the crude nitro-isomer mixture and stannous chloride dihydrate in a round-bottom flask.
-
Add concentrated hydrochloric acid and equip the flask with a reflux condenser.
-
Heat the mixture to 70 °C with vigorous stirring for 3-4 hours.
-
Monitor the reaction by TLC or LC-MS. The product amines will have a much lower Rf than the starting nitro compounds.
-
Once the reaction is complete, cool the mixture to room temperature and then place in an ice bath.
-
Carefully basify the mixture to pH > 10 with a cold 6M sodium hydroxide solution. Caution: This is a highly exothermic neutralization.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine mixture.
Section 4: Mechanistic Visualization
Understanding the electronics of the nitration step is key to rationalizing the formation of the isomer mixture. The intermediate carbocation (Wheland intermediate) stability dictates the regiochemical outcome.
Caption: Rationale for regioselectivity in the nitration of 4-fluoroisoquinoline.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the primary role of the fluorine atom at the 4-position in the final drug molecule? A: The fluorine atom serves multiple purposes. Electronically, it alters the pKa of the isoquinoline nitrogen and can influence the molecule's overall polarity and metabolic stability.[4] In drug design, a fluorine atom can form crucial hydrogen bonds or other interactions with the target protein, significantly enhancing binding affinity and potency.[1]
Q: How can I reliably confirm the identity and ratio of my 5-nitro/8-nitro isomers? A: The most powerful tool for this is ¹H NMR spectroscopy. The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. Specifically, the proton at C5 in the 8-nitro isomer and the proton at C8 in the 5-nitro isomer will experience different electronic environments, leading to clear differentiation. Integration of these unique signals will allow for an accurate determination of the isomer ratio.
Q: Could a Buchwald-Hartwig amination be used as an alternative route? A: This is an excellent question that points toward modern synthetic strategies. A Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond.[5][6] In theory, one could synthesize 4-fluoro-5-bromoisoquinoline and couple it with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis) to selectively form the 5-amino product.[7] This route would offer perfect regioselectivity, avoiding the problematic separation. However, it would require a different starting material and the optimization of the cross-coupling reaction, which can be sensitive to ligand choice, base, and catalyst activity.
References
- 1. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Byproduct Formation in Isoquinoline Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the isoquinoline scaffold is a cornerstone of many discovery and development programs. The inherent biological significance of this motif drives continuous efforts to refine and optimize its synthesis.[1][2] However, classical methods for isoquinoline synthesis, while powerful, are often accompanied by the formation of unwanted byproducts, which can complicate purification and reduce overall yields.[2][3]
This technical support guide provides in-depth troubleshooting advice and practical, field-proven solutions to common byproduct challenges encountered during isoquinoline synthesis. Here, you will find a detailed exploration of the causality behind byproduct formation in the most prevalent synthetic routes: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your own experiments.
I. Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is designed to help you diagnose and resolve specific byproduct issues based on the reaction you are employing.
A. Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[4][5][6] The reaction is an intramolecular electrophilic aromatic substitution, typically employing a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][7]
Question 1: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct. What is happening and how can I prevent this?
Answer:
The formation of a styrene derivative is a classic and well-documented side reaction in the Bischler-Napieralski synthesis, arising from a competitive elimination pathway known as the retro-Ritter reaction.[5][7][8]
The Underlying Mechanism:
The key intermediate in the Bischler-Napieralski reaction is a nitrilium ion.[4][9] Under the reaction conditions, this intermediate can either undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring or it can undergo elimination (the retro-Ritter reaction) to generate a stable, conjugated styrene byproduct and a nitrile.[5][7] This side reaction is particularly favored when the starting material can form a highly conjugated styrene.[7]
Causality-Driven Solutions:
-
Solvent Choice to Shift Equilibrium: One effective strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent for the reaction. By Le Chatelier's principle, the excess nitrile in the reaction mixture shifts the equilibrium away from the elimination pathway and back towards the desired nitrilium ion intermediate, thus favoring the cyclization reaction.[5][7][8]
-
Alternative Reagents to Bypass the Problematic Intermediate: A more advanced approach involves modifying the reaction to avoid the formation of the nitrilium ion altogether. Using oxalyl chloride can generate an N-acyliminium intermediate, which is also a potent electrophile for the cyclization step but is not prone to the same elimination pathway as the nitrilium ion.[5][8]
Experimental Protocol: Minimizing Styrene Byproduct Formation
| Parameter | Standard Conditions | Optimized Conditions for Styrene Suppression |
| Dehydrating Agent | POCl₃ | POCl₃ |
| Solvent | Toluene, Xylene | Acetonitrile (or other appropriate nitrile) |
| Temperature | Reflux | Reflux |
Question 2: My Bischler-Napieralski reaction is giving a low yield, with a significant amount of unreacted starting material. What are the likely causes and solutions?
Answer:
Low conversion in a Bischler-Napieralski reaction can often be attributed to insufficient activation of the aromatic ring or issues with the dehydrating agent.
The Underlying Mechanism:
The Bischler-Napieralski reaction is an electrophilic aromatic substitution.[4][9] Therefore, the rate and success of the reaction are highly dependent on the electron density of the aromatic ring. Electron-donating groups on the ring will activate it towards electrophilic attack, facilitating the cyclization. Conversely, electron-withdrawing groups will deactivate the ring, making the reaction more difficult.[4][8]
Causality-Driven Solutions:
-
Enhancing Dehydrating Agent Potency: For substrates with moderately or strongly deactivating groups, a more potent dehydrating agent system is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be particularly effective.[5][8] This mixture generates a more reactive pyrophosphate intermediate, which can drive the cyclization of less reactive substrates.[7][8]
-
Anhydrous Conditions are Critical: Moisture in the reaction will consume the dehydrating agent, rendering it ineffective. Ensure that all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[8]
-
Temperature Optimization: For less reactive substrates, increasing the reaction temperature may be necessary. Switching to a higher boiling point solvent, such as xylene, can help to achieve the required temperature for efficient cyclization.[7][8]
B. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12]
Question 3: I am observing the formation of an N-acylated byproduct in my Pictet-Spengler reaction when using an acid chloride or anhydride as the catalyst. How can I avoid this?
Answer:
While not a direct catalyst, the use of acylating agents in a variation of the Pictet-Spengler reaction can lead to N-acylation as a primary side reaction.
The Underlying Mechanism:
The intended purpose of using an acid chloride or anhydride in this context is to generate a highly electrophilic N-acyliminium ion, which can facilitate the cyclization under milder conditions.[10] However, the starting β-arylethylamine is a nucleophile and can directly react with the acylating agent to form a stable amide, which may not cyclize under the reaction conditions.
Causality-Driven Solutions:
-
Control the Order of Addition: To minimize N-acylation, the imine should be pre-formed before the addition of the acylating agent. This can be achieved by stirring the β-arylethylamine and the aldehyde or ketone together, often with a dehydrating agent like magnesium sulfate, before introducing the acid chloride or anhydride.
-
Use Protic or Lewis Acid Catalysts: The classic Pictet-Spengler reaction utilizes protic acids (e.g., HCl, TFA) or Lewis acids (e.g., BF₃·OEt₂) as catalysts.[8][13] These catalysts protonate the imine to form an iminium ion, which is sufficiently electrophilic for the cyclization to occur without the risk of N-acylation.[10]
Experimental Protocol: Standard Pictet-Spengler Synthesis
A general protocol to avoid N-acylation byproducts is as follows:
-
Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.[8]
-
Add the acid catalyst (e.g., trifluoroacetic acid, TFA) and stir the reaction at the appropriate temperature (which may range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[8]
C. Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15][16]
Question 4: My Pomeranz-Fritsch reaction is yielding a significant amount of a seven-membered ring byproduct. How can I identify and suppress its formation?
Answer:
The formation of a seven-membered ring, specifically a benzo[d]azepinone scaffold, is a known byproduct in the Pomeranz-Fritsch reaction, particularly under certain acidic conditions.[3]
Identification and Causality:
This byproduct can be identified and characterized using standard analytical techniques like NMR and mass spectrometry, which will show a distinct spectroscopic signature for the seven-membered ring system compared to the desired isoquinoline.[3] The formation of this byproduct is highly dependent on the choice of acid catalyst. For example, the use of 37% aqueous hydrochloric acid in dioxane has been shown to favor the formation of the benzo[d]azepinone.[3]
Causality-Driven Solutions:
-
Strategic Selection of Acid Catalyst: To promote the desired isoquinoline synthesis, it is crucial to select an appropriate acid catalyst. Trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity for the isoquinoline product in many cases.[3]
-
Anhydrous Conditions: As with other acid-catalyzed reactions, ensuring strictly anhydrous conditions can help to minimize the formation of unwanted side products.
Question 5: I am experiencing incomplete conversion and the formation of multiple unidentified byproducts in my Pomeranz-Fritsch reaction. What are the general parameters I should investigate?
Answer:
Incomplete conversion and the formation of a complex mixture of byproducts in the Pomeranz-Fritsch reaction often point to issues with reaction conditions or the purity of the starting materials.
Key Parameters for Optimization:
-
Reaction Temperature: The temperature is a critical parameter. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to charring and the formation of degradation byproducts. Careful monitoring and optimization of the reaction temperature are essential.[3]
-
Acid Catalyst Concentration: The concentration of the acid catalyst must be carefully controlled. Insufficient acid will lead to a slow or stalled reaction, while an excess of a strong acid can cause decomposition of the starting materials and products. A systematic screening of the acid concentration is recommended.[3]
-
Purity of Starting Materials: Impurities in the starting benzaldehyde or 2,2-dialkoxyethylamine can interfere with the reaction, leading to the formation of side products and reduced yields. Ensure that your starting materials are of high purity.[3]
II. Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams illustrate the key reaction mechanisms and troubleshooting logic.
Caption: Mechanism of the Bischler-Napieralski reaction and troubleshooting of styrene byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bischler napieralski reaction | PPTX [slideshare.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. name-reaction.com [name-reaction.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Isoquinoline synthesis [quimicaorganica.org]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 4-Fluoroisoquinolin-5-amine
Welcome to the technical support center for coupling reactions involving 4-Fluoroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common palladium-catalyzed cross-coupling reactions with this versatile building block. The unique electronic and steric properties of this compound, arising from the interplay of the isoquinoline core, the electron-donating amino group, and the electron-withdrawing fluorine atom, present specific challenges and opportunities in reaction optimization. This guide will equip you with the knowledge to navigate these complexities and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges stem from the inherent properties of the substrate:
-
Catalyst Inhibition: The lone pair of electrons on the basic nitrogen of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1]
-
Substrate Reactivity: The electron-donating amino group at the 5-position increases the electron density of the aromatic system, which can make the oxidative addition step of the catalytic cycle more challenging, particularly if a halide is present on the isoquinoline ring.
-
Side Reactions: The presence of the primary amine offers a potential site for self-coupling or other undesired side reactions.
-
Influence of the Fluorine Atom: The fluorine at the 4-position can modulate the electronic properties of the ring and potentially influence the regioselectivity of reactions.
Q2: I am observing low to no product yield in my coupling reaction. What are the first troubleshooting steps?
A2: Low or no yield is a common issue in cross-coupling reactions. A systematic approach to troubleshooting is essential.[2]
-
Verify Reagent Integrity: Ensure all reagents, especially the palladium catalyst, ligands, and any organometallic partners (e.g., boronic acids), are of high purity and have been stored correctly. Solvents and bases should be anhydrous and degassed.
-
Ensure Inert Atmosphere: Palladium-catalyzed reactions are often highly sensitive to oxygen.[3] Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.
-
Evaluate Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. For a substrate like this compound, more specialized ligands are often required. Consider bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step and stabilize the catalytic species.[4]
-
Re-evaluate the Base: The choice of base is critical and reaction-dependent. A base that is too weak may not facilitate the catalytic cycle, while an overly strong base can lead to side reactions.
Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[3] This indicates catalyst decomposition and is a common reason for reaction failure.
-
Causes:
-
High Temperature: Excessive heat can lead to the agglomeration of palladium atoms.
-
Ligand Dissociation: If the ligand is not effectively stabilizing the palladium center, the metal can precipitate.
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[3]
-
-
Solutions:
-
Use More Robust Ligands: Bulky, electron-rich ligands can better stabilize the palladium catalyst.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Improve Degassing: Ensure all components of the reaction are rigorously deoxygenated.
-
Troubleshooting Guide for Specific Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] When using this compound as the amine partner, the following should be considered:
Scenario: Low yield when coupling this compound with an aryl halide.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Inhibition | Switch to a bulky, electron-rich ligand such as XPhos , SPhos , or BrettPhos .[6] | These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the isoquinoline nitrogen. |
| Insufficiently Active Catalyst | Use a pre-catalyst such as a G3 or G4 Buchwald precatalyst. | These are air-stable and efficiently generate the active Pd(0) species in situ upon addition of a base.[7] |
| Inappropriate Base | Screen different bases. Start with a strong, non-nucleophilic base like NaOtBu or LHMDS . If base-sensitive functional groups are present, consider weaker bases like Cs₂CO₃ or K₃PO₄ .[6] | The base is crucial for the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[5] |
| Solvent Effects | Use an aprotic polar solvent like dioxane , toluene , or THF . | These solvents are generally effective for Buchwald-Hartwig reactions.[6] |
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the corresponding ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS.
Suzuki-Miyaura Coupling
For Suzuki-Miyaura reactions, this compound would first need to be halogenated (e.g., at the 8-position) to act as the electrophilic partner.
Scenario: Low yield in the Suzuki coupling of a halogenated this compound derivative with a boronic acid.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Poisoning | Employ bulky ligands such as SPhos , XPhos , or RuPhos .[1] | Similar to the Buchwald-Hartwig reaction, these ligands can prevent catalyst inhibition by the isoquinoline nitrogen. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. Use a milder base like K₃PO₄ or Cs₂CO₃ .[8][9] | Boronic acids can be unstable, especially in the presence of water and strong bases, leading to the formation of the corresponding arene as a byproduct.[8] |
| Slow Oxidative Addition | Increase the reaction temperature. Use a more electron-rich ligand to enhance the reactivity of the palladium catalyst. | The electron-rich nature of the amino-substituted isoquinoline can make the C-X bond less reactive towards oxidative addition. |
| Homocoupling of Boronic Acid | Ensure rigorous degassing of the reaction mixture. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in situ reduction of a Pd(II) precatalyst. | Oxygen can promote the homocoupling of boronic acids.[8] |
Experimental Protocol: General Starting Conditions for Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine the halogenated this compound derivative (1.0 equiv), the boronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol% or a Buchwald pre-catalyst), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (3 cycles).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 4:1).
-
Heat the reaction to 80-100 °C with stirring and monitor its progress.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction would require a halogenated this compound.
Scenario: Low yield or side reactions in the Sonogashira coupling of a halogenated this compound derivative with a terminal alkyne.
| Potential Cause | Troubleshooting Action | Rationale |
| Glaser-Hay Homocoupling of the Alkyne | Ensure strictly anaerobic (oxygen-free) conditions. Consider a copper-free Sonogashira protocol.[9] | The copper(I) co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[10] |
| Catalyst Inhibition | The amino group can interfere with the catalyst. Consider protecting the amine (e.g., as an acetamide) prior to the coupling reaction. | Protection reduces the coordinating ability of the nitrogen atom. |
| Dehalogenation of the Starting Material | Use a milder base or lower the reaction temperature. | Harsh conditions can lead to the reductive cleavage of the carbon-halogen bond.[8] |
| Poor Solubility | Choose a solvent system in which all components are soluble at the reaction temperature, such as DMF or dioxane. | Poor solubility can hinder reaction kinetics. |
Experimental Protocol: General Starting Conditions for Sonogashira Coupling
-
To a Schlenk tube, add the halogenated this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Evacuate and backfill with an inert gas (3 cycles).
-
Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or LC-MS.
Visualization of Key Concepts
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-C Bond Forming Reagents [sigmaaldrich.com]
- 3. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Purifying 4-Fluoroisoquinolin-5-amine
Welcome to the technical support center for the purification of 4-Fluoroisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this key intermediate from its structural isomers. The subtle structural similarities between these isomers often lead to significant purification hurdles. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
FAQs: Understanding the Purification Challenge
Q1: What makes the purification of this compound from its isomers so difficult?
The primary challenge lies in the subtle physicochemical differences between this compound and its common isomers, such as 8-Fluoroisoquinolin-5-amine or other positional isomers that may arise during synthesis. These molecules share the same molecular weight and similar structural motifs. The key differences are the positions of the fluorine and amine substituents on the isoquinoline core, which result in only slight variations in polarity, pKa, and crystal packing ability, making separation by standard techniques non-trivial.
Q2: What are the most likely isomeric impurities I should expect?
The profile of isomeric impurities is highly dependent on the synthetic route employed. For instance, during electrophilic nitration followed by reduction and fluorination, you might encounter isomers where the functional groups are located at different positions on the aromatic rings. Common isomers could include:
-
Positional Isomers: 8-Fluoroisoquinolin-5-amine, 7-Fluoroisoquinolin-5-amine, etc.
-
Synthetic Precursor Isomers: Impurities arising from incomplete reactions or side reactions at various stages of the synthesis.
A thorough understanding of your synthetic pathway is the first critical step in designing an effective purification strategy.
Q3: What are the key differences in physicochemical properties I can exploit for separation?
While the properties are similar, even small differences can be leveraged for purification. The primary properties to consider are:
-
Basicity (pKa): The position of the electron-withdrawing fluorine atom relative to the basic amine group can slightly alter the pKa of the amine. This difference can be exploited in acid-base extractions or ion-exchange chromatography.[1][2][3][4] For instance, the pKa of isoquinoline itself is 5.42, while its isomer quinoline has a pKa of 4.92.[5] Similar subtle differences are expected among fluorinated aminoisoquinoline isomers.
-
Polarity and Dipole Moment: The relative orientation of the C-F and C-N bonds will result in different net dipole moments and, consequently, slightly different polarities. This is the primary property leveraged in normal-phase and reverse-phase chromatography.
-
Solubility: Minor differences in crystal lattice energy and intermolecular interactions can lead to variations in solubility in different solvent systems, which is the basis for purification by recrystallization.[6][7][8]
Troubleshooting Guide: Purification Strategies
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
Issue 1: My isomers are co-eluting during flash column chromatography.
This is a frequent challenge due to the similar polarities of the isomers. Here’s a systematic approach to improving separation.
Troubleshooting Workflow: Flash Chromatography
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps:
-
Re-evaluate TLC Conditions: The ideal solvent system for flash chromatography should give your target compound a retention factor (Rf) of approximately 0.2-0.3 on the TLC plate.[9] If your isomers are not separating on TLC, they will not separate on the column.
-
Modify the Solvent System:
-
Change Solvent Selectivity: Instead of just increasing the polarity of a hexane/ethyl acetate system, try incorporating a solvent with different properties. For example, dichloromethane (DCM) can offer different selectivity for aromatic compounds. Adding a small percentage of methanol can help resolve compounds that have strong hydrogen bonding capabilities.
-
Add a Modifier: For basic compounds like amines, tailing on silica gel is a common issue.[10] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent can significantly improve peak shape and may enhance separation.[11]
-
-
Implement a Shallow Gradient: A steep gradient may not provide sufficient resolution for closely eluting isomers. Switch from isocratic elution to a very shallow gradient.[9] For example, instead of going from 10% to 50% ethyl acetate in hexanes over 10 column volumes, try a gradient of 20% to 30% over the same volume.
-
Optimize Column Parameters:
| Parameter | Standard Approach | Optimized for Isomers | Rationale |
| TLC Rf | 0.35 | 0.2-0.3 | Provides more interaction time with the stationary phase.[9] |
| Eluent | Hexane/Ethyl Acetate | Hexane/DCM/MeOH or add 0.5% Et3N | Changes selectivity and reduces peak tailing for amines.[11] |
| Elution | Isocratic or Step Gradient | Shallow Linear Gradient | Maximizes the resolution between closely eluting spots. |
| Column | Standard length/width | Longer and narrower | Increases the number of theoretical plates for better separation.[12] |
Issue 2: My sample won't crystallize, or the resulting solid is still impure.
Recrystallization is a powerful technique for purification if the right conditions can be found.[6][7][8][13]
Troubleshooting Steps:
-
Solvent Screening is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[6] Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow this to cool slowly.
-
Consider Salt Formation: Since the target molecule is a base, you can attempt to crystallize it as a salt.[14] Dissolve the crude material in a suitable solvent like isopropanol or ethyl acetate and add an acid (e.g., HCl in isopropanol, or acetic acid). The resulting salt may have very different solubility properties and could crystallize in high purity. The free base can be recovered later by neutralization.
-
Control the Cooling Rate: Rapid cooling often traps impurities. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize yield.
Issue 3: Acid-base extraction is not giving a clean separation.
Acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities.[1][2][3][15] However, its effectiveness for separating two basic isomers depends on a significant difference in their pKa values.
Troubleshooting Steps:
-
Use a Buffered Aqueous Solution: Instead of using a strong acid like 1M HCl, which will protonate all basic isomers, try using a buffered aqueous solution with a pH that is carefully chosen to be between the pKa values of the two isomers you wish to separate. This can achieve selective protonation and extraction of the more basic isomer into the aqueous layer.
-
Perform Multiple Extractions: A single extraction may not be sufficient. Perform at least three sequential extractions with the acidic solution to ensure the complete transfer of the more basic component into the aqueous phase.
-
Back-Washing: After separating the layers, "back-wash" the organic layer with a fresh portion of the acidic solution to remove any remaining traces of the more basic isomer. Similarly, wash the acidic aqueous layer with a fresh organic solvent to remove any trapped neutral or less basic compounds.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes that TLC analysis has identified a suitable solvent system.
-
Column Packing:
-
Select a long, narrow column.
-
Prepare a slurry of silica gel (40-63 µm) in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
For optimal separation, use dry loading. Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity starting solvent.
-
Run a shallow, linear gradient to the final, higher-polarity eluent over at least 10-15 column volumes.
-
Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired product.
-
-
Solvent System Example:
-
Initial Eluent: 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine
-
Final Eluent: 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine
-
Protocol 2: Purification via Salt Crystallization
-
Salt Formation:
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add, with stirring, one equivalent of a solution of hydrochloric acid (e.g., 2M HCl in isopropanol) or another suitable acid like acetic acid.
-
-
Crystallization:
-
If a precipitate forms immediately, gently heat the mixture until it redissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, allow the flask to stand undisturbed for several hours, then cool further in an ice bath to maximize precipitation.
-
-
Isolation and Neutralization:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To recover the free amine, dissolve the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic.
-
Extract the purified free amine into an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and evaporate the solvent.
-
References
- 1. Design an acid–base extraction scheme to separate a mixture of th... | Study Prep in Pearson+ [pearson.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. epruibiotech.com [epruibiotech.com]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Alternative Synthetic Pathways to 4-Fluoroisoquinolin-5-amine
Welcome to the technical support center for the synthesis of 4-Fluoroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions for various synthetic strategies. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges encountered during the synthesis of this valuable fluorinated isoquinoline intermediate.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the fluorine atom can significantly enhance metabolic stability and target binding affinity. However, its synthesis can be challenging. This guide explores three primary synthetic strategies and provides detailed troubleshooting for each.
Strategy 1: Synthesis from 4-Fluoroisoquinoline via Nitration and Reduction
This is a common and direct approach that begins with the commercially available or synthetically accessible 4-fluoroisoquinoline. The core transformations are electrophilic nitration followed by the reduction of the resulting nitro group.
Experimental Workflow
Caption: Workflow for Strategy 1.
Troubleshooting Guide: Strategy 1
Q1: My nitration of 4-fluoroisoquinoline is giving a mixture of isomers (5-nitro and 8-nitro). How can I improve the regioselectivity for the desired 5-nitro isomer?
A1: This is a common challenge due to the activating and directing effects of the fluorine atom and the isoquinoline nitrogen.[1]
-
Underlying Cause: The C5 and C8 positions are both electronically activated for electrophilic aromatic substitution. While the 5-position is generally favored, the reaction conditions can significantly influence the isomer ratio.[1]
-
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to 5 °C) during the addition of the nitrating agent. This often enhances selectivity by favoring the kinetically controlled product.
-
Nitrating Agent: Standard conditions (fuming HNO₃ in concentrated H₂SO₄) typically yield the 5-nitroisoquinoline as the major product.[1] Using milder nitrating agents, such as acetyl nitrate or N₂O₅, may alter the regioselectivity, but requires careful optimization.[2][3]
-
Purification: If a mixture is unavoidable, careful column chromatography on silica gel is usually effective for separating the 5- and 8-nitro isomers.
-
Q2: The reduction of 4-fluoro-5-nitroisoquinoline with SnCl₂/HCl is leading to a difficult workup with tin salt precipitation. What is the best way to handle this?
A2: The precipitation of tin hydroxides during basification is a well-known issue with Stannous Chloride reductions.[4]
-
Underlying Cause: Upon adding a base (like NaOH or NaHCO₃) to neutralize the acidic reaction mixture, tin(II) and tin(IV) hydroxides precipitate, often trapping the product and creating emulsions.
-
Recommended Solutions:
-
Strongly Basic Workup: After the reaction is complete, and the solvent has been removed, add a concentrated solution of NaOH (e.g., 10-40%) with cooling until the pH is strongly basic (pH > 12). The tin hydroxides are amphoteric and will redissolve as stannates, resulting in a clearer aqueous layer.[4][5]
-
Filtration Aid: If precipitation persists, you can add a filter aid like Celite to the mixture before filtration to help manage the fine precipitate.[4]
-
Alternative Reducing Agents: Consider using alternative reducing agents that offer simpler workups.
-
Q3: I am concerned about the harshness of SnCl₂/HCl. What are some milder alternatives for the nitro reduction?
A3: Several other reducing agents can be employed, each with its own advantages and disadvantages.
-
Iron in Acetic Acid (Fe/AcOH): This is a classic, cost-effective, and generally milder method for nitro group reduction.[6][7] It often has good functional group tolerance and avoids the problematic tin salt workup.[6]
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very clean method, but care must be taken as it can sometimes lead to dehalogenation (loss of the fluorine atom). Using catalysts like Raney Nickel or sulfided platinum on carbon can sometimes mitigate this side reaction.[7][8]
-
Sodium Dithionite (Na₂S₂O₄): This can be a mild and effective reagent for the reduction of aromatic nitro groups.
| Reducing Agent | Typical Conditions | Pros | Cons |
| SnCl₂·2H₂O / HCl | EtOH or EtOAc, reflux | Effective and well-established | Difficult workup due to tin salts |
| Fe / Acetic Acid | EtOH/H₂O, reflux | Inexpensive, simple workup | Can require longer reaction times |
| H₂ / Pd/C | MeOH or EtOH, rt, pressure | Clean reaction, high yield | Potential for dehalogenation |
| Raney Nickel / H₂ | MeOH or EtOH, rt, pressure | Less prone to dehalogenation | Pyrophoric catalyst |
FAQs: Strategy 1
Q: Can I perform the nitration and reduction in a one-pot procedure? A: This is generally not advisable due to the incompatible reaction conditions. Nitration requires strongly acidic and oxidizing conditions, while reduction is performed under reducing conditions. Isolation and purification of the 4-fluoro-5-nitroisoquinoline intermediate is highly recommended.
Q: How do I monitor the progress of the nitro reduction? A: Thin-layer chromatography (TLC) is the most common method. The starting nitro compound and the resulting amine will have significantly different polarities and therefore different Rf values. The amine product is typically more polar. LC-MS can also be used for more precise monitoring.
Strategy 2: De Novo Synthesis of the Isoquinoline Core
This approach involves constructing the 4-fluoroisoquinoline ring system from acyclic precursors. The classical Bischler-Napieralski and Pomeranz-Fritsch reactions are the most common methods.
Bischler-Napieralski Reaction
This involves the cyclization of a β-phenylethylamide. For the synthesis of a 4-fluoroisoquinoline derivative, a starting material like N-(2-(2-fluorophenyl)ethyl)formamide would be required.
Experimental Workflow
Caption: Workflow for the Bischler-Napieralski reaction.
Pomeranz-Fritsch Reaction
This reaction condenses a benzaldehyde with an aminoacetaldehyde acetal, followed by acid-catalyzed cyclization.[7][9][10][11][12][13] A fluorinated benzaldehyde would be the starting point.
Troubleshooting Guide: Strategy 2
Q1: My Bischler-Napieralski reaction is giving a very low yield. What could be the problem?
A1: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring.[11][14][15]
-
Underlying Cause: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the cyclization step more difficult.[14]
-
Recommended Solutions:
-
Stronger Dehydrating Agents: For deactivated substrates, standard reagents like POCl₃ may not be sufficient. A mixture of P₂O₅ in refluxing POCl₃ is often more effective as it generates a more reactive pyrophosphate intermediate.[14][16][17]
-
Higher Temperatures: Using a higher boiling solvent like xylene or toluene and refluxing at a higher temperature can sometimes drive the reaction to completion.[17]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for challenging cyclizations.[17]
-
Q2: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. How can I prevent this?
A2: This is likely due to a retro-Ritter reaction.[14][17]
-
Underlying Cause: The nitrilium ion intermediate can fragment to form a stable styrene derivative, especially if the resulting double bond is conjugated.[14][17]
-
Recommended Solutions:
-
Use of Nitrile as a Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter product.[17]
-
Milder Conditions: Using milder reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base at lower temperatures can sometimes suppress this side reaction.[14]
-
Q3: The Pomeranz-Fritsch reaction with my fluorinated benzaldehyde is not working well. What are the key parameters to optimize?
A3: The Pomeranz-Fritsch reaction is also an electrophilic aromatic substitution and is affected by electron-withdrawing groups.[18]
-
Underlying Cause: The electron-withdrawing nature of the fluorine on the benzaldehyde ring can hinder the acid-catalyzed cyclization step.
-
Recommended Solutions:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While concentrated sulfuric acid is traditional, other acids like polyphosphoric acid (PPA) or Lewis acids might offer better results for deactivated substrates.[12][13]
-
Reaction Time and Temperature: These parameters need to be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition.[19] Monitor the reaction closely by TLC.
-
FAQs: Strategy 2
Q: How do I introduce the 5-amino group after constructing the isoquinoline core? A: Once the 4-fluoroisoquinoline ring is formed, you would follow a similar nitration and reduction sequence as described in Strategy 1.
Q: Are there any modifications to these classical reactions that are better suited for fluorinated substrates? A: The literature on specific modifications for fluorinated substrates is evolving. However, the general principles of using stronger activating conditions for deactivated rings apply. Exploring modern variations of these reactions, such as those using microwave assistance or novel Lewis acid catalysts, is recommended.
Strategy 3: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This strategy is particularly useful if a suitable precursor with a good leaving group at the 4-position is available, such as 4-chloro-5-nitroisoquinoline.
Experimental Workflow
Caption: Workflow for Strategy 3.
Troubleshooting Guide: Strategy 3
Q1: My nucleophilic fluorination of 4-chloro-5-nitroisoquinoline is slow or incomplete. How can I improve the reaction rate?
A1: The success of SNAr reactions depends heavily on the reaction conditions.
-
Underlying Cause: The C-Cl bond needs to be sufficiently activated for nucleophilic attack by the fluoride ion. While the 5-nitro group provides activation, conditions can be optimized.[20][21]
-
Recommended Solutions:
-
Fluoride Source and Catalyst: Use a spray-dried potassium fluoride (KF) for higher reactivity. The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt, is often crucial to solubilize the fluoride salt in aprotic polar solvents.
-
Solvent: High-boiling aprotic polar solvents like DMSO, DMF, or sulfolane are typically used to facilitate the reaction at elevated temperatures.
-
Temperature: These reactions often require high temperatures (150-220 °C) to proceed at a reasonable rate.
-
Q2: I am seeing decomposition of my starting material at the high temperatures required for the fluorination. What can I do?
A2: Balancing reactivity with stability is key.
-
Underlying Cause: The substrate may not be stable at the required reaction temperatures for prolonged periods.
-
Recommended Solutions:
-
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times, which can minimize thermal decomposition.
-
Optimization of Reaction Time: Carefully monitor the reaction to avoid prolonged heating after the starting material has been consumed.
-
FAQs: Strategy 3
Q: Is the 5-nitro group essential for this reaction to work? A: Yes, a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is generally required to activate the ring for nucleophilic aromatic substitution.[20][21]
Q: Can I introduce the amine group first and then the fluorine? A: This is generally not a viable strategy. An amino group is a strong activating group for electrophilic substitution and would likely interfere with a subsequent nucleophilic fluorination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijrar.org [ijrar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Production of 4-Fluoroisoquinolin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 4-Fluoroisoquinolin-5-amine. This document is designed for researchers, chemists, and process development professionals engaged in the production of this critical pharmaceutical intermediate. As a key building block for potent kinase inhibitors, such as those targeting the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, robust and scalable synthesis of this compound is of paramount importance.[1]
This guide moves beyond simple protocols to address the fundamental challenges encountered during scale-up, offering troubleshooting advice and scientifically grounded solutions to enhance yield, purity, and process safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthetic route to this compound?
The most frequently cited route starts with 4-fluoroisoquinoline. This substrate undergoes nitration, typically using potassium nitrate in concentrated sulfuric acid, to produce a mixture of nitro-isomers, primarily 4-fluoro-5-nitroisoquinoline. This intermediate is then reduced to the target amine, this compound, commonly using a reducing agent like stannous chloride dihydrate in concentrated hydrochloric acid.[2]
Q2: What are the primary challenges when scaling up this synthesis from the bench to a pilot or production scale?
The three most significant challenges are:
-
Regioselectivity: The nitration step is not perfectly selective and produces a mixture of positional isomers, which are often difficult to separate from the desired 5-nitro product.[2]
-
Purification: At the lab scale, the separation of isomers is typically achieved by column chromatography.[2] This method is often economically and logistically unviable for large-scale production.
-
Process Safety: The synthesis employs highly corrosive and reactive reagents, and some reaction steps are significantly exothermic, requiring careful thermal management during scale-up.[1][3]
Q3: Why is regioselectivity in the nitration step such a critical issue?
The directing effects of the fluorine atom and the ring nitrogen in the isoquinoline system do not exclusively favor nitration at the C-5 position. This leads to the formation of byproducts such as the 8-nitro isomer. These isomers have very similar physical properties (polarity, solubility) to the desired 5-nitro intermediate, making separation by standard techniques like crystallization challenging. Failure to remove these isomers results in impurities that carry through to the final amine product, complicating its purification and potentially impacting its use in subsequent GMP (Good Manufacturing Practice) steps.
Q4: What are the main safety hazards associated with this process?
Key hazards include:
-
Highly Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are used in large quantities.
-
Exothermic Reactions: The nitration of 4-fluoroisoquinoline is exothermic and requires precise temperature control to prevent runaway reactions.[3]
-
Hazardous Materials: Reagents like stannous chloride and the use of flammable organic solvents for extraction and purification require appropriate engineering controls and personal protective equipment (PPE).
Section 2: Troubleshooting Guide for Scale-Up Production
This section provides in-depth answers to specific problems encountered during the scale-up process.
Problem 1: Low Yield and Poor Regioselectivity in the Nitration Step
Question: My nitration of 4-fluoroisoquinoline is resulting in a low yield of the desired 4-fluoro-5-nitroisoquinoline and a high percentage of other isomers. How can I optimize this critical step for better selectivity and throughput?
Answer:
Controlling the regioselectivity of electrophilic aromatic substitution on the isoquinoline ring is a classic challenge. The outcome is a delicate balance of kinetics and thermodynamics. Here is how to approach optimization:
-
Causality of the Issue: The isoquinoline nucleus is activated towards electrophilic attack, but the fluorine at C-4 is a deactivating group. The reaction conditions, particularly temperature and the concentration of the nitrating species, heavily influence which position on the ring is most reactive. Higher temperatures can lead to the formation of thermodynamically more stable, but undesired, isomers.
-
Troubleshooting & Optimization Strategies:
-
Strict Temperature Control: This is the most critical parameter. The reaction is exothermic. Maintain a low internal temperature, typically between 0°C and 10°C, during the addition of the nitrating agent.[3] Use a jacketed reactor with an efficient cooling system. A slow, controlled addition of the nitrating agent (e.g., potassium nitrate) is essential to prevent temperature spikes.
-
Order of Addition: Consider dissolving the 4-fluoroisoquinoline in the sulfuric acid first and cooling the solution before beginning the portion-wise addition of the nitrate salt. This ensures immediate and consistent protonation of the substrate and helps dissipate the heat of dissolution before the nitration begins.
-
Reaction Time and Quenching: Monitor the reaction closely by an appropriate analytical method (e.g., HPLC, UPLC). Over-extending the reaction time can lead to the formation of dinitrated or other degradation byproducts. The quench step, typically pouring the reaction mixture onto ice, must also be carefully controlled to manage the exotherm from the dilution of sulfuric acid.
-
Problem 2: Inefficient Separation of Positional Isomers
Question: Column chromatography is not a viable option for separating the 5-amino isomer from other isomers at our production scale. What alternative purification strategies can be developed?
Answer:
Moving away from chromatography is essential for a cost-effective and scalable process. The strategy shifts to exploiting subtle differences in the physicochemical properties of the isomers through crystallization.
-
Causality of the Issue: Positional isomers often have very similar solubility profiles, making direct crystallization of the free base or nitro-intermediate inefficient. The key is to create a new chemical entity (a salt) where the crystal lattice energies and solubility characteristics of the isomers are significantly different.
-
Troubleshooting & Optimization Strategies:
-
Fractional Crystallization of an Intermediate: Before the reduction step, attempt a fractional crystallization of the 4-fluoro-5-nitroisoquinoline intermediate. Experiment with a range of solvent systems (e.g., isopropanol, ethanol, ethyl acetate, and mixtures with heptane) to identify conditions where the desired isomer preferentially crystallizes, leaving the undesired isomers in the mother liquor.
-
Salt Formation and Crystallization: This is often the most effective method. Convert the final amine product mixture into a salt. The choice of the counter-ion is critical.
-
Screening: Perform a salt screen using various acids (e.g., hydrochloric, sulfuric, methanesulfonic, p-toluenesulfonic, tartaric, etc.).
-
Procedure: Dissolve the crude amine mixture in a suitable solvent (e.g., methanol, ethanol, acetone) and add a stoichiometric amount of the selected acid. The goal is to find a salt of the 5-amino isomer that is significantly less soluble than the salts of the other isomers, allowing it to be selectively precipitated and isolated by filtration.
-
-
Reslurry: If direct crystallization gives only a modest purification, a reslurry of the isolated solid in a carefully chosen solvent at a specific temperature can significantly improve purity. The solvent should be one in which the undesired isomers have higher solubility.
-
Problem 3: Incomplete Reduction of the Nitro Group
Question: The reduction of 4-fluoro-5-nitroisoquinoline using SnCl₂/HCl is sluggish and often incomplete, leaving residual starting material. How can I drive this reaction to completion?
Answer:
While SnCl₂ is a classic reagent, its heterogeneous nature in some solvents and the potential for stable tin-complexes can impede reaction completion at scale.
-
Causality of the Issue: Incomplete reduction can be due to poor mass transfer (insufficient mixing), deactivation of the reducing agent, or an insufficient stoichiometric charge of the reagent. The workup is also critical to break up any tin complexes and liberate the free amine.
-
Troubleshooting & Optimization Strategies:
-
Reagent Stoichiometry and Temperature: Ensure at least 3 equivalents of SnCl₂ dihydrate are used. The reaction is often heated (e.g., to 50-70°C) to increase the rate. Monitor the internal temperature carefully as the reaction can be exothermic.
-
Alternative Reducing Agents: Consider catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C). This is a much cleaner method that avoids tin waste streams.
-
Advantages: High efficiency, no metal waste in the product stream, and often milder conditions.
-
Challenges: Requires specialized high-pressure reactor equipment. The catalyst can be sensitive to impurities (catalyst poisoning), and there are safety concerns with handling hydrogen gas and pyrophoric catalysts.
-
-
Workup Procedure: After a tin-based reduction, the workup is crucial. The reaction mixture is typically basified (e.g., with NaOH or NaHCO₃) to precipitate tin salts (stannic hydroxide) and liberate the free amine. Ensure the pH is sufficiently high (pH > 10) for complete precipitation and amine liberation before extracting the product with an organic solvent like dichloromethane or ethyl acetate.
-
Section 3: Key Process Workflow & Methodology
Overall Synthesis Workflow
The diagram below outlines the critical steps in the production of this compound, highlighting the key challenge of isomer separation.
Caption: Workflow for this compound Synthesis.
Experimental Protocol: Scale-Up Isomer Separation via Salt Formation
This protocol describes a general methodology for developing a scalable purification process.
-
Crude Product Preparation: Following the reduction and workup, dissolve the crude amine mixture (containing this compound and its isomers) in a suitable solvent such as isopropanol (IPA) or ethanol (EtOH) to a concentration of approximately 10 volumes (1g of crude in 10 mL of solvent).
-
Salt Screen: In parallel, on a small scale, test a variety of acids (e.g., HCl in IPA, sulfuric acid, methanesulfonic acid). Add 1.0 equivalent of the acid to the solution of the crude amine at room temperature.
-
Identify Promising Systems: Observe which acid addition results in the rapid precipitation of a crystalline solid. Analyze the solid and the remaining mother liquor by HPLC to determine the purity of the precipitate. The ideal system will show high purity of the desired 5-amino isomer in the solid phase.
-
Optimization: Once a promising acid/solvent system is identified, optimize the crystallization conditions:
-
Temperature Profile: Investigate the effect of temperature on yield and purity. Does cooling improve yield without compromising purity?
-
Solvent Concentration: Vary the solvent volumes to find the optimal balance between product solubility and impurity rejection.
-
Anti-Solvent Addition: Explore the controlled addition of an anti-solvent (e.g., heptane or MTBE) to increase the yield of the desired salt.
-
-
Isolation and Drying: Filter the crystalline salt, wash with a small amount of cold solvent, and dry under vacuum. The pure free base can be liberated by neutralizing an aqueous solution of the salt and extracting the product.
Section 4: Safety and Handling
The scale-up of any chemical process requires a thorough safety review. The table below summarizes key hazards.
| Reagent/Process | Hazard | Recommended Mitigation Strategy |
| Concentrated Sulfuric Acid (H₂SO₄) | Highly corrosive, severe burns. Highly exothermic upon dilution. | Use appropriate PPE (acid-resistant gloves, face shield, apron). Add reagents slowly to acid. Perform dilutions in a controlled manner with adequate cooling. |
| Nitration Reaction | Exothermic, potential for runaway reaction. | Use a reactor with verified cooling capacity. Ensure slow, controlled addition of reagents. Have a quench plan in place. |
| Stannous Chloride (SnCl₂) | Corrosive, toxic. | Avoid inhalation of dust. Use in a well-ventilated area. |
| Concentrated Hydrochloric Acid (HCl) | Corrosive, respiratory irritant. | Handle only in a fume hood or well-ventilated area with appropriate PPE. |
| Hydrogenation (if used) | Flammable gas (H₂), pyrophoric catalyst (e.g., wet Pd/C). | Use specialized high-pressure equipment. Follow strict procedures for catalyst handling to prevent ignition. Ensure the reactor is properly inerted before and after the reaction. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of 4-Fluoroisoquinolin-5-amine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the solubility challenges of 4-Fluoroisoquinolin-5-amine derivatives. This guide, structured in a question-and-answer format, provides troubleshooting strategies and in-depth scientific explanations to assist you in your experimental work. As Senior Application Scientists, our goal is to equip you with both the "how" and the "why" behind these methodologies.
The this compound scaffold is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] However, the inherent chemical properties of this heterocyclic amine, including its planarity and potential for strong intermolecular interactions, often lead to poor aqueous solubility. This can present a major obstacle in obtaining reliable data from in vitro assays and achieving adequate bioavailability in vivo.
Part 1: Initial Troubleshooting and FAQs
This section covers the most common initial hurdles faced when working with this compound derivatives.
Question 1: My this compound derivative is insoluble in my aqueous buffer for an in vitro assay. What should be my first step?
Answer:
The initial and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. This disrupts the crystal lattice energy of the solid compound, which is often a primary barrier to dissolution.
Recommended Initial Protocol:
-
Solvent Selection: Attempt to dissolve your compound in a polar aprotic solvent. The most common choices are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMA). Aim for a high concentration, for example, 10-50 mM.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution. This will serve as the starting point for serial dilutions into your aqueous assay buffer.
-
Co-Solvent Approach: When diluting the stock solution into your aqueous buffer, it is critical to minimize the final concentration of the organic solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other artifacts.[4][5][6][7][8]
Workflow for Initial Dissolution:
Caption: Initial troubleshooting for dissolving this compound derivatives.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 189 | Excellent solubilizing power for many compounds. Can be cytotoxic at concentrations >0.5%.[4][5][6][7][8] |
| DMF | Polar Aprotic | 153 | Good alternative to DMSO, but also has potential for cellular toxicity. |
| DMA | Polar Aprotic | 165 | Another alternative to DMSO with similar properties. |
| Ethanol | Polar Protic | 78.4 | Generally less effective for this class of compounds but can be used in some formulations. |
Question 2: My compound dissolves in DMSO, but precipitates when I add it to my physiological buffer (e.g., PBS, pH 7.4). How can I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when the compound's solubility in the final aqueous environment is exceeded as the percentage of the organic co-solvent is reduced. For ionizable compounds like this compound derivatives, which contain a basic amine group, solubility is highly dependent on pH.
Strategies to Mitigate Precipitation:
-
pH Adjustment: The solubility of weakly basic drugs can often be improved by lowering the pH of the solution.[9] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility.[10][11][12][13]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.4). Add your DMSO stock to each buffer and visually inspect for precipitation. You may find that your compound is significantly more soluble at a slightly acidic pH.
-
Scientific Rationale: At a lower pH, the primary amine group will be protonated, resulting in a charged species that is more readily solvated by polar water molecules.[14]
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance their aqueous solubility.[15][16][17][18][19][20][21] Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Surfactants: Surfactants, such as polysorbates (Tween® series) or poloxamers, can form micelles in aqueous solutions that entrap hydrophobic drug molecules, thereby increasing their apparent solubility.[22]
-
Decision Tree for Preventing Precipitation:
Caption: Decision-making process to prevent compound precipitation upon dilution.
Part 2: Advanced Solubilization Strategies
For compounds with persistent solubility issues, particularly for in vivo studies, more advanced formulation techniques are required.
Question 3: Even with pH optimization and co-solvents, my compound's solubility is insufficient for in vivo dosing. What are the next steps?
Answer:
When basic techniques are inadequate, more advanced formulation strategies that alter the solid-state properties of the drug or employ sophisticated delivery systems are necessary.
1. Salt Formation:
-
Principle: Converting a weakly basic drug into a salt is a common and effective method to increase its aqueous solubility and dissolution rate.[9][23] The salt form introduces ionic character, which is more favorable for interaction with water.
-
Protocol for Salt Screening:
-
Dissolve the free base of your this compound derivative in a suitable organic solvent (e.g., ethanol, acetone).
-
Add a stoichiometric amount (typically 1.0-1.1 equivalents) of a pharmaceutically acceptable acid.
-
Stir the mixture to induce precipitation of the salt.
-
Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
Characterize the resulting salt for its physicochemical properties, including its aqueous solubility.
-
Table 2: Common Pharmaceutically Acceptable Acids for Salt Formation
| Acid | Type | pKa | Notes |
| Hydrochloric Acid | Inorganic | -6.2 | Often forms highly soluble, crystalline salts. Can be hygroscopic. |
| Methanesulfonic Acid | Organic | -1.9 | A strong organic acid that frequently forms stable, crystalline salts. |
| Tartaric Acid | Organic | 2.93, 4.23 | A dicarboxylic acid that can improve solubility and has a good safety profile. |
| Citric Acid | Organic | 3.13, 4.76, 6.40 | A tricarboxylic acid offering multiple salt formation possibilities. |
2. Amorphous Solid Dispersions (ASDs):
-
Principle: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[24][25][26][27][28] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[26] The polymer stabilizes the amorphous drug and prevents it from recrystallizing.[27][28]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specialized polymers like Soluplus®.
-
Preparation Methods:
-
Spray Drying: A solution containing the drug and polymer is sprayed into a hot gas stream, causing rapid solvent evaporation and the formation of the ASD.[29]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten state, which is then extruded. This is a solvent-free method suitable for thermally stable compounds.
-
Workflow for Advanced Formulation:
Caption: Advanced strategies for enhancing the solubility of this compound derivatives.
References
- 1. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 13. microbenotes.com [microbenotes.com]
- 14. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. australiansciencejournals.com [australiansciencejournals.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 22. brieflands.com [brieflands.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 26. pharmtech.com [pharmtech.com]
- 27. seppic.com [seppic.com]
- 28. crystallizationsystems.com [crystallizationsystems.com]
- 29. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
Technical Support Center: Optimizing N-Functionalization of 4-Fluoroisoquinolin-5-amine
Welcome to the technical support center for the N-functionalization of 4-Fluoroisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this crucial synthetic transformation. The unique electronic properties of the this compound scaffold, particularly the influence of the fluorine substituent, can present specific challenges.[1][2][3] This document will equip you with the knowledge to navigate these challenges and optimize your reaction conditions for successful N-functionalization.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of this compound?
A1: The primary methods for forming a new nitrogen-carbon or nitrogen-heteroatom bond at the 5-amino position of this compound are transition-metal-catalyzed cross-coupling reactions. The most prevalent among these are:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction for forming C-N bonds between the amino group and aryl or heteroaryl halides/triflates.[4][5][6] This method is widely used due to its broad substrate scope and functional group tolerance.[4]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for N-arylation.[7][8] While it often requires harsher conditions than the Buchwald-Hartwig reaction, recent advancements have led to milder protocols.[5][8][9]
-
Reductive Amination: This method is suitable for N-alkylation and involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine.[10][11][12][13] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[10][13]
Q2: How does the fluorine atom at the 4-position influence the reactivity of the 5-amino group?
A2: The fluorine atom at the 4-position significantly impacts the electronic properties of the isoquinoline ring system. Its strong electron-withdrawing nature through the inductive effect deactivates the aromatic ring, making it less susceptible to electrophilic attack.[1][2][3] This can make certain reactions, like nucleophilic aromatic substitution on the ring itself, more challenging. However, for the N-functionalization of the 5-amino group, the primary effect is on the nucleophilicity of the amine. The electron-withdrawing effect of the fluorine atom can reduce the electron density on the nitrogen, making it a weaker nucleophile. This may necessitate more forcing reaction conditions or the use of a stronger base to facilitate deprotonation of the amine.
Q3: What are the key starting materials and reagents I will need?
A3: The specific reagents will depend on the chosen functionalization method. However, some common starting materials and reagents include:
-
Substrate: this compound.
-
Coupling Partner: Aryl/heteroaryl halide (for Buchwald-Hartwig and Ullmann), aldehyde/ketone (for reductive amination).
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) for Buchwald-Hartwig, or a copper source (e.g., CuI, Cu₂O) for Ullmann condensation.[7][14][15]
-
Ligand: A phosphine-based ligand (e.g., Xantphos, BINAP) is often required for palladium-catalyzed reactions to facilitate the catalytic cycle.[4][14]
-
Base: A non-nucleophilic base is crucial for deprotonating the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.
-
Reducing Agent: For reductive amination, a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is necessary.[10][13]
II. Troubleshooting Guide
This section addresses common problems encountered during the N-functionalization of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
Low or no conversion of the starting material is a frequent issue. The following flowchart can guide your troubleshooting process.
Troubleshooting Workflow for Low Yield
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Scientific Rationale |
| Degraded Reagents | Use freshly purchased or purified starting materials. Ensure the amine coupling partner is pure. | Impurities can poison the catalyst or participate in side reactions, reducing the yield of the desired product. |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. For palladium-catalyzed reactions, consider using a pre-catalyst. | Palladium(0) is the active catalytic species in Buchwald-Hartwig amination.[6] If the Pd(II) precatalyst is not efficiently reduced to Pd(0), the reaction will not proceed. |
| Inappropriate Base | Switch to a stronger or more soluble base. For example, if K₂CO₃ is ineffective, try NaOtBu or Cs₂CO₃. | The pKa of the amine needs to be overcome for deprotonation to occur. A stronger base can increase the concentration of the reactive anionic nitrogen nucleophile. |
| Presence of Oxygen or Water | Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Water can hydrolyze the catalyst and some reagents. |
| Insufficient Temperature | Incrementally increase the reaction temperature. Monitor for decomposition of starting materials. | Many cross-coupling reactions have a significant activation energy barrier. Higher temperatures can increase the reaction rate. |
| Suboptimal Ligand (for Pd-catalyzed reactions) | Screen a variety of phosphine ligands (e.g., Xantphos, SPhos, DavePhos). | The ligand plays a crucial role in stabilizing the palladium center and facilitating oxidative addition and reductive elimination steps of the catalytic cycle.[16] The optimal ligand can vary significantly depending on the substrates. |
Problem 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.
Common Side Products and Their Mitigation:
| Side Product | Potential Cause | Recommended Action | Scientific Rationale |
| Homocoupling of Aryl Halide | High catalyst loading or high temperature. | Reduce the catalyst loading and/or reaction temperature. | At elevated temperatures, the aryl halide can undergo homocoupling, especially with highly active catalyst systems. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., water, alcohol). | Ensure strictly anhydrous conditions. | The palladium catalyst can facilitate the reduction of the aryl halide in the presence of a proton source. |
| Decomposition of Starting Material | Excessive heat or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely to avoid over-running. | The this compound scaffold may be sensitive to high temperatures, leading to decomposition. |
| Formation of Bis-arylated Amine | Use of a large excess of the aryl halide. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the aryl halide. | If the product of the initial N-arylation is still nucleophilic, it can react with a second molecule of the aryl halide. |
Problem 3: Difficulty in Product Purification
Challenges in isolating the pure product can arise from similar polarities of the product and starting materials or the presence of persistent impurities.
Purification Strategies:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid/Base Extraction: The basicity of the isoquinoline nitrogen and the product amine can be exploited. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed N-arylation of this compound.
Buchwald-Hartwig Amination Workflow
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), a suitable base (e.g., NaOtBu, 1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
This protocol is a general guideline for the N-alkylation of this compound.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a catalytic amount of acetic acid to facilitate imine formation.[17]
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Analytical Monitoring
Effective monitoring is crucial for optimizing reaction conditions and determining the endpoint of the reaction.
| Method | Application | Tips for this compound |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Use a silica gel plate and a mobile phase such as ethyl acetate/hexanes. Visualize spots under UV light. The product should have a different Rf value than the starting materials. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides information on the conversion of starting materials and the mass of the product and any byproducts. | This is an excellent tool for confirming the identity of the desired product and identifying potential side products.[18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the product. | ¹H and ¹³C NMR will confirm the structure of the N-functionalized product. ¹⁹F NMR can be used to confirm the presence of the fluorine atom. |
V. References
-
BenchChem. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Retrieved from 18
-
MDPI. (n.d.). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization study of the Pd-catalyzed aminocarbonylation of 1-iodoisoquinoline (1) (a). Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, November 27). Ullmann condensation. Retrieved from --INVALID-LINK--
-
University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from --INVALID-LINK--
-
Synfacts. (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 17(02), 0169. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(8), 944. --INVALID-LINK--
-
Wiley Online Library. (2022, May 13). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(27), e202203387. --INVALID-LINK--
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from --INVALID-LINK--
-
PubMed. (2012). Three derivatives of 4-fluoro-5-sulfonylisoquinoline. Acta Crystallographica Section C, 68(Pt 10), o427-o430. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis. Retrieved from --INVALID-LINK--
-
PubMed Central. (2023, September 11). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society, 145(37), 20496-20504. --INVALID-LINK--
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Direct Observation and Analysis of the Halo-Amino-Nitro Alkane Functional Group. Angewandte Chemie International Edition, 61(27), e202203387. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. --INVALID-LINK--
-
PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(10), 1638-1643. --INVALID-LINK--
-
Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. --INVALID-LINK--
-
PubMed Central. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Organic Letters, 16(16), 4284-4287. --INVALID-LINK--
-
PubMed. (2022, November 4). Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. The Journal of Organic Chemistry, 87(22), 15007-15017. --INVALID-LINK--
-
PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8493-8500. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2023). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 21(34), 6825-6850. --INVALID-LINK--
-
PubMed Central. (2015). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 137(30), 9555-9558. --INVALID-LINK--
-
PubMed Central. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6599. --INVALID-LINK--
-
MDPI. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(19), 6599. --INVALID-LINK--
-
PubMed Central. (2012). Pd-catalyzed C-H fluorination with nucleophilic fluoride. Organic Letters, 14(16), 4094-4097. --INVALID-LINK--
-
PubMed Central. (2022). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 12(15), 9406-9413. --INVALID-LINK--
-
MySkinRecipes. (n.d.). 8-Fluoroisoquinolin-5-amine. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2013). The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives. Beilstein Journal of Organic Chemistry, 9, 1647-1652. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 4-Fluoroisoquinolin-5-amine during storage
Welcome to the technical support center for 4-Fluoroisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth guidance on proper storage, handling, and troubleshooting potential degradation issues. Our approach is rooted in established principles of organic chemistry and material science to provide you with actionable and scientifically sound advice.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the longevity and purity of this compound, it is crucial to control its storage environment. Like many aromatic amines and fluorinated heterocyclic compounds, its stability is influenced by temperature, light, moisture, and atmospheric oxygen.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions. While some aromatic amines can be stored at controlled room temperature (below 30°C), refrigeration is a best practice for long-term storage.[1] For fluorinated intermediates, even lower temperatures (e.g., -20°C) can be beneficial.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Aromatic amines are susceptible to oxidation, which can be accelerated by atmospheric oxygen.[3] Storing under an inert atmosphere minimizes this risk. |
| Light | Amber Glass Vial | Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Using an amber vial protects the compound from photodegradation.[2] |
| Moisture | Tightly Sealed Container with Desiccant | Aromatic amines can be hygroscopic, and the presence of water can lead to hydrolysis or facilitate other degradation pathways.[1] A dry environment is essential. |
Q2: I've received a shipment of this compound. How should I handle it upon receipt?
Proper handling from the moment of receipt is the first step in preventing degradation.
Initial Handling Protocol:
-
Inspect the Packaging: Ensure the container is intact and the seal has not been compromised.
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold compound.
-
Work in a Controlled Environment: Whenever possible, handle the compound in an inert atmosphere glovebox. If this is not feasible, work quickly in a well-ventilated fume hood with low humidity.
-
Aliquot for Use: To avoid repeated opening and closing of the main container, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Reseal and Store Promptly: After aliquoting, flush the headspace of the main container with an inert gas, seal it tightly, and return it to the recommended storage conditions.
Q3: What type of container is best for storing this compound?
The choice of container is critical to prevent contamination and degradation.
-
Primary Container: Borosilicate amber glass vials with PTFE-lined caps are ideal. Glass is inert and non-reactive, while the amber color protects against light.[2] The PTFE liner provides a chemically resistant and airtight seal.
-
Secondary Containment: For added protection, especially during long-term storage, the primary vial can be placed in a sealed, opaque bag with a desiccant pouch.
Troubleshooting Guide: Identifying and Mitigating Degradation
Degradation of this compound can manifest in several ways. This section will help you identify potential issues and take corrective action.
Symptom: Change in Physical Appearance
| Observation | Potential Cause | Recommended Action |
| Color Change (e.g., darkening, yellowing) | Oxidation of the amine group is a common cause of color change in aromatic amines. | 1. Immediately assess the purity of the material using a suitable analytical method (see "Analytical Protocols" below). 2. If degradation is confirmed, the material may need to be repurified or discarded. 3. Review storage procedures to ensure an inert atmosphere is maintained. |
| Clumping or Caking | Absorption of moisture. | 1. Dry the material under vacuum in the presence of a strong desiccant (e.g., P₂O₅). 2. Verify the integrity of container seals and the use of desiccants in storage. |
Symptom: Inconsistent Experimental Results
If you observe unexpected side products, lower than expected yields, or a decrease in biological activity, the purity of your this compound may be compromised.
Logical Flow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
Potential Degradation Pathways
Understanding the likely chemical transformations that this compound can undergo is key to preventing them.
-
Oxidation of the Amine: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This is often accompanied by a change in color.
-
Photodegradation: The aromatic isoquinoline ring system can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.
-
Hydrolysis: While less common for the aromatic amine itself, absorbed moisture can act as a medium for other reactions or potentially interact with the fluorinated ring system under certain conditions.
Visualizing Potential Degradation Sites:
Caption: Key reactive sites on this compound.
Analytical Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.
General Purpose HPLC Method for Purity Assessment:
This method can be used as a starting point for in-house validation.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
Forced Degradation Study Protocol:
A forced degradation study is a powerful tool to predict the likely degradation products and establish the stability-indicating nature of your analytical method.[4][5][6][7]
Workflow for a Forced Degradation Study:
Caption: Workflow for conducting a forced degradation study.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photolytic Stress: Expose the solid compound to light according to ICH Q1B guidelines.
By analyzing the samples from these stress conditions, you can identify the retention times and mass-to-charge ratios of potential degradation products, which will be invaluable for routine purity monitoring.
References
Refinement of crystallization techniques for 4-Fluoroisoquinolin-5-amine
Answering the call for advanced crystallization support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Fluoroisoquinolin-5-amine. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the crystallization process, grounded in the specific molecular characteristics of this compound. The fluorinated isoquinoline core presents unique opportunities and challenges in crystal engineering, which we will explore in detail.
This center is designed to be a dynamic troubleshooting resource. We will move from foundational principles to advanced refinement strategies, addressing the common and complex issues encountered in the laboratory.
Physicochemical Profile: this compound
Understanding the molecule is the first step to mastering its crystallization. The structure combines a rigid, planar isoquinoline backbone, favorable for stacking interactions, with two key functional groups that dictate its behavior: a basic amine group and an electronegative fluorine atom.
| Property | Value | Source |
| CAS Number | 928664-14-6 | [1][2] |
| Molecular Formula | C₉H₇FN₂ | [1][3] |
| Molecular Weight | 162.17 g/mol | [1][3] |
| Key Features | - Aromatic Isoquinoline Core- Primary Amine (Basic, H-bond donor)- Fluorine Substituent (Influences pKa, H-bond acceptor) | [4][5][6][7] |
The interplay between the hydrogen-bond-donating amine and the electronegative fluorine atom can lead to strong intramolecular and intermolecular interactions (N-H···F), significantly influencing crystal packing and potentially leading to polymorphism.[4][8][9]
Q1: I'm struggling with initial solvent selection. Where do I start?
Underlying Principles: The ideal recrystallization solvent should dissolve this compound poorly at room temperature but completely at its boiling point.[10][11] The principle of "like dissolves like" is a useful starting point.[11] Our target molecule has both polar (amine) and nonpolar (aromatic rings) characteristics, suggesting that single solvents may be less effective than a binary solvent system.
Troubleshooting Protocol: A systematic approach is crucial. Use a small amount of your compound (5-10 mg) for solubility tests in different solvents (~0.5 mL).
-
Test Single Solvents: Start with solvents of varying polarity.
-
Polar Protic: Ethanol, Methanol (may be too effective due to H-bonding with the amine).[6]
-
Polar Aprotic: Ethyl Acetate (EA), Acetone, Tetrahydrofuran (THF).
-
Nonpolar Aromatic: Toluene (often good for aromatic compounds).[12]
-
Nonpolar Aliphatic: Hexanes, Heptane (likely to be poor solvents, but excellent as anti-solvents).
-
-
Observe Solubility:
-
If it dissolves immediately at room temperature, the solvent is too good. Reject it for single-solvent crystallization.[13]
-
If it doesn't dissolve at room temperature, heat the mixture to the solvent's boiling point.[13]
-
If it dissolves when hot and precipitates upon cooling, you have found a potential candidate.
-
-
Develop a Binary System: This is the most likely path to success.
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., Ethyl Acetate or THF) at room temperature or with gentle heating.
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., Hexanes) dropwise until the solution becomes persistently cloudy (turbid).[12]
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. This controlled decrease in solubility is often the most effective way to produce high-quality crystals.
-
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expert Tips |
| Ethanol | 78 | Polar Protic | Good for dissolving amine salts. May be too strong a solvent for the freebase, leading to low recovery.[6][14] |
| Ethyl Acetate | 77 | Polar Aprotic | Excellent starting point. Often works well as the primary solvent in a binary system with hexanes.[12] |
| Toluene | 111 | Nonpolar Aromatic | The aromatic nature can interact favorably with the isoquinoline ring. High boiling point can sometimes lead to oiling out.[6] |
| Hexanes/Heptane | ~69 / ~98 | Nonpolar | Almost certainly will not dissolve the compound. Use as the anti-solvent in a binary system to induce precipitation.[12] |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point can be advantageous, reducing the risk of oiling out.[11] |
Visualization: Systematic Solvent Selection Workflow
Caption: Systematic workflow for selecting an appropriate crystallization solvent.
Q2: My compound is dissolved, but no crystals are forming even after cooling.
Underlying Principles: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal seeds) and growth. If no crystals form, your solution is likely unsaturated or has a high barrier to nucleation. The goal is to create a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[15]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a surface for nucleation.[13]
-
Seed Crystals: If you have a previous batch of pure crystals, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
-
Increase Supersaturation:
-
Slow Evaporation: If the solution is too dilute, remove the stopper and allow some of the solvent to evaporate slowly in a fume hood. This gently increases the concentration.[15] For faster removal, you can gently warm the solution or blow a stream of inert gas (like nitrogen) over the surface.[13]
-
Add Anti-Solvent: If you are using a binary system, you may not have added enough anti-solvent. Add a few more drops to further decrease the compound's solubility.
-
-
Patience and Environment:
-
Time: Some compounds require significant time to nucleate. Leave the flask undisturbed in a quiet, vibration-free area for 24-48 hours.[15]
-
Temperature: If cooling to room temperature is insufficient, try cooling the flask further in an ice bath or refrigerator.
-
Q3: I'm getting an oil instead of solid crystals. What's wrong?
Underlying Principles: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[6] This is common when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also suppress the melting point and promote oiling.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% extra) to create a more dilute solution. This lowers the saturation point and can prevent oiling.[16]
-
Slow Down Cooling: This is the most critical factor. Rapid cooling favors oil formation.
-
Allow the flask to cool to room temperature on the benchtop, insulated by placing it on a cork ring or paper towels.[16]
-
For very stubborn cases, place the flask inside a larger beaker filled with hot water (a makeshift water bath) and allow the entire system to cool slowly overnight.
-
-
Change Solvents: Your solvent's boiling point may be too high. Switch to a solvent or solvent mixture with a lower boiling point.[6]
-
Purify the Material: If impurities are suspected, consider running the material through a short plug of silica gel before attempting crystallization again.
Q4: My freebase amine is difficult to crystallize. Is there an alternative?
Underlying Principles: Yes. Amines can be converted into their corresponding acid addition salts (e.g., hydrochloride, sulfate).[12] These salts are often significantly more polar and have higher melting points than the freebase, making them more crystalline and easier to handle.[17] The ionic nature of the salt provides strong, well-defined interactions that favor the formation of a stable crystal lattice.
Experimental Protocol: Hydrochloride Salt Formation for Crystallization
-
Dissolve the Freebase: Dissolve your crude this compound in a suitable, relatively nonpolar solvent like diethyl ether or ethyl acetate.
-
Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).
-
Precipitate the Salt: While stirring the solution of your amine, add the HCl solution dropwise. The hydrochloride salt will typically precipitate immediately as a solid.
-
Isolate the Crude Salt: Collect the solid salt by vacuum filtration and wash it with a small amount of the solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Recrystallize the Salt: The salt is now a new compound with different solubility properties. You will need to perform solvent selection tests again. Polar protic solvents like ethanol or methanol are often good starting points for amine salts.[17]
Visualization: Troubleshooting Logic Flow
Caption: A decision-making flowchart for common crystallization problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 928664-14-6|this compound|BLD Pharm [bldpharm.com]
- 3. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 4. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three derivatives of 4-fluoro-5-sulfonylisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. quora.com [quora.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Aminoisoquinoline and its C4-Fluorinated Analog
A Strategic Analysis for Researchers in Drug Discovery
Executive Summary
5-Aminoisoquinoline (5-AIQ) is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and other cellular processes. Its utility as a pharmacological tool and a scaffold for drug development is well-documented.[1][2] The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of the known biological activity of 5-aminoisoquinoline against the predicted profile of its synthetic analog, 4-Fluoroisoquinolin-5-amine.
While direct, side-by-side experimental data for this compound is scarce in current literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a predictive comparison. We will dissect the known pharmacology of 5-AIQ and hypothesize how the strategic placement of a fluorine atom at the C4 position could modulate its biological and pharmacological properties. Furthermore, we will provide a detailed experimental roadmap for researchers to conduct a definitive head-to-head comparison.
The Biological Profile of 5-Aminoisoquinoline (5-AIQ): A PARP-1 Inhibitor Benchmark
5-Aminoisoquinoline is recognized primarily as a potent, water-soluble inhibitor of PARP-1.[1][2][5] PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
The inhibition of PARP has significant therapeutic implications. In oncology, PARP inhibitors exploit the concept of "synthetic lethality" in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[6] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more lethal double-strand breaks during DNA replication. In BRCA-deficient cells, which lack efficient homologous recombination repair, this accumulation of damage leads to cell death.[6][7]
Beyond oncology, the overactivation of PARP-1 can deplete cellular energy stores (NAD+ and ATP), leading to cell death in various pathological conditions. Consequently, 5-AIQ has demonstrated therapeutic potential in several models:
-
Ischemia-Reperfusion Injury: Reduces liver damage caused by ischemia and reperfusion.[1]
-
Inflammation and Neuroprotection: Exhibits anti-inflammatory and neuroprotective effects, showing promise in models of autism and other neurological disorders.[2][8]
-
Chemosensitization: Enhances the cytotoxic activity of DNA-damaging agents in cancer cell lines.[1]
Importantly, comprehensive genotoxicity studies have shown that 5-AIQ does not possess mutagenic or carcinogenic activity, substantiating its therapeutic value.[1][5]
Caption: Mechanism of PARP-1 inhibition by 5-Aminoisoquinoline.
The Role of Fluorine in Drug Design: A Predictive Framework
The substitution of hydrogen with fluorine is a powerful and widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound.[9] The unique characteristics of the fluorine atom can profoundly impact a molecule's biological activity through several mechanisms.
| Property | Consequence of Fluorine Substitution | Potential Impact on Biological Activity |
| High Electronegativity | Alters local electron distribution, creating strong molecular dipoles. Can influence the acidity/basicity (pKa) of nearby functional groups.[4] | Modulates binding affinity through new electrostatic interactions with the target protein. Can alter ionization state at physiological pH, affecting solubility and cell permeability. |
| Strong C-F Bond | The carbon-fluorine bond (bond energy ~116 kcal/mol) is significantly stronger than the carbon-hydrogen bond (~100 kcal/mol). | Blocks metabolic oxidation at the site of fluorination, increasing the compound's metabolic stability and in vivo half-life.[4][9] |
| Small van der Waals Radius | At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen without causing significant steric hindrance.[4] | Allows for substitution at sensitive positions within a protein's binding pocket without disrupting key interactions. |
| Increased Lipophilicity | A fluorine atom is more lipophilic than a hydrogen atom. | Can enhance membrane permeability, potentially improving oral bioavailability and penetration of the blood-brain barrier.[4][10] |
Predicted Biological Profile of this compound
Based on the principles outlined above, we can construct a hypothesis-driven prediction of how the addition of a fluorine atom at the C4 position of 5-AIQ might alter its biological profile.
3.1. Potency and Selectivity as a PARP Inhibitor
The C4 position is adjacent to the C5-amino group and is part of the aromatic system that docks into the NAD+ binding pocket of PARP.
-
Electronic Effects: The potent electron-withdrawing nature of fluorine at C4 will decrease the electron density of the isoquinoline ring and lower the basicity (pKa) of the 5-amino group. This could alter the hydrogen bonding network and electrostatic interactions with key residues in the PARP active site (e.g., Gly, Ser, Glu), potentially leading to either an increase or decrease in binding affinity (IC50). This change could also modulate its selectivity profile across different PARP isoforms.
3.2. Pharmacokinetics and Metabolism (ADME)
This is where the most significant and predictable advantages of fluorination may lie.
-
Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway. The C4 position of 5-AIQ is a potential site for oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at this position would effectively block this metabolic route.[9] This is predicted to increase the metabolic stability of the compound, leading to a longer plasma half-life and potentially greater in vivo efficacy at a given dose compared to 5-AIQ.
-
Membrane Permeability: The introduction of fluorine will increase the molecule's lipophilicity. This could enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations and greater potency in cell-based assays.[10] It may also improve its ability to cross the blood-brain barrier, which could be advantageous for treating neurological disorders.
Table 1: Predicted Comparative Profile of 5-AIQ vs. 4-Fluoro-5-AIQ
| Parameter | 5-Aminoisoquinoline (5-AIQ) | This compound (Predicted) | Rationale for Prediction |
| PARP-1 IC50 | Established Potency | To Be Determined (Potentially altered) | Electronic effects of fluorine may change binding affinity. |
| Metabolic Stability | Moderate | Increased | C-F bond blocks potential C4 hydroxylation.[4][9] |
| Lipophilicity (LogP) | Lower | Higher | Fluorine is more lipophilic than hydrogen.[10] |
| Cellular Potency | High | To Be Determined (Potentially increased) | Increased lipophilicity may enhance cell penetration. |
| Blood-Brain Barrier | Moderate | Potentially Increased | Increased lipophilicity is a key factor in CNS penetration. |
An Experimental Roadmap for Direct Comparison
To validate these predictions, a systematic, head-to-head experimental evaluation is required. The following protocols outline a logical workflow for comparing the biological activities of 5-AIQ and this compound.
Caption: Proposed experimental workflow for comparative analysis.
Experimental Protocol 1: PARP-1 Enzymatic Inhibition Assay
This assay quantifies the ability of each compound to inhibit the catalytic activity of recombinant PARP-1 in vitro.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.
-
Methodology:
-
Coat a 96-well plate with histones to serve as an acceptor for PARylation.
-
Prepare serial dilutions of 5-AIQ and this compound in assay buffer.
-
In each well, add the reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at room temperature.
-
Wash the plate to remove unreacted components.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains incorporated onto the histones. Incubate for 30 minutes.
-
Wash the plate again and add TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Objective: To determine the in vitro half-life (t½) of each compound in the presence of liver microsomes.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, test compounds (5-AIQ and 4-Fluoro-5-AIQ), control compound (e.g., testosterone), reaction buffer, quenching solution (e.g., acetonitrile with an internal standard).
-
Methodology:
-
Pre-warm HLM and the NADPH regenerating system to 37°C.
-
In separate tubes, incubate a fixed concentration (e.g., 1 µM) of each test compound with HLM and buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.
Conclusion and Future Directions
5-Aminoisoquinoline is a foundational PARP inhibitor with a robust and well-documented biological profile. While its fluorinated counterpart, this compound, remains largely uncharacterized in public literature, established principles of medicinal chemistry allow for a strong, predictive analysis. The introduction of a fluorine atom at the C4 position is highly likely to enhance the compound's metabolic stability and may favorably modulate its potency and cellular permeability.
This guide provides the theoretical framework and a practical experimental plan for researchers to directly test these hypotheses. Such a study would not only provide valuable data on a novel compound but also contribute to a deeper understanding of the structure-activity relationships within the pharmacologically significant aminoisoquinoline class of molecules. The direct comparison of these two compounds represents a logical and promising step in the rational design of next-generation PARP inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Fluoro vs. 4-Chloro-Isoquinoline Derivatives: A Guide for Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Isoquinoline Scaffolds
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and antibacterial agents.[1][2][3] The strategic placement of halogen atoms, particularly fluorine and chlorine, at the C4 position of the isoquinoline ring can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of 4-fluoro- and 4-chloro-isoquinoline derivatives, offering insights into their synthesis, properties, and biological activities to aid researchers in making informed decisions during the drug design and development process.
Halogenation is a key strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity. While both fluorine and chlorine are halogens, their distinct electronic and steric properties lead to significant differences in the resulting derivatives. This guide will delve into these differences, supported by experimental data and established scientific principles.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with fluorine or chlorine at the 4-position of the isoquinoline ring brings about predictable yet impactful changes in the molecule's physicochemical characteristics. These changes are fundamental to understanding the pharmacokinetic and pharmacodynamic behavior of the derivatives.
| Property | 4-Fluoroisoquinoline | 4-Chloroisoquinoline | Rationale for a Senior Application Scientist |
| Molecular Weight ( g/mol ) | 147.15[4] | 163.60[5] | The lower molecular weight of the fluoro-derivative can be advantageous for oral bioavailability (in accordance with Lipinski's Rule of Five). |
| Melting Point (°C) | 34[6] | 27.5-29.5[7] | The melting point can influence formulation and manufacturing processes. |
| Calculated logP | 2.2[4] | 2.7[5] | Chlorine's greater contribution to lipophilicity can enhance membrane permeability but may also increase metabolic liability and off-target toxicity.[8] |
| pKa (Predicted) | Not readily available | 3.30 ± 0.10[7] | The electron-withdrawing nature of the halogen influences the basicity of the isoquinoline nitrogen, which can affect salt formation and solubility. |
| Solubility | Generally more soluble than chloro-derivatives[8] | Moderately soluble in organic solvents[9] | Higher aqueous solubility of fluoro-compounds can be beneficial for intravenous formulations and may reduce the risk of precipitation in vivo.[8] |
Key Insight for Drug Developers: The choice between fluorine and chlorine at the C4 position represents a trade-off. Fluorine often imparts a more favorable profile in terms of lower lipophilicity and higher aqueous solubility, which can lead to improved pharmacokinetic properties.[8] Conversely, the larger and more polarizable chlorine atom may offer stronger binding interactions in certain protein pockets, potentially leading to higher potency.[8]
Comparative Synthesis Strategies
The synthetic routes to 4-fluoro- and 4-chloro-isoquinoline derivatives differ, reflecting the distinct reactivity of the halogen precursors.
Synthesis of 4-Fluoroisoquinoline Derivatives
A common route to 4-fluoroisoquinoline involves a multi-step process starting from isoquinoline. This process, known as the Balz-Schiemann reaction, proceeds through a diazonium fluoroborate salt.[10]
Experimental Protocol: Synthesis of 4-Fluoroisoquinoline via Balz-Schiemann Reaction [10]
-
Bromination: Isoquinoline hydrobromide salt is brominated to yield 4-bromoisoquinoline.
-
Ammonolysis: The resulting 4-bromoisoquinoline undergoes ammonolysis to produce 4-aminoisoquinoline.
-
Diazotization: 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite to form the diazonium fluoroborate salt.
-
Decomposition: The diazonium salt is then thermally decomposed to yield crude 4-fluoroisoquinoline, which is subsequently purified.
Another approach involves the sulfonation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride, a key intermediate for various derivatives.[11]
Experimental Protocol: One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride [11]
-
Sulfonation: 4-Fluoroisoquinoline sulfate is added to liquid sulfur trioxide at 30°C and stirred for 16 hours.
-
Chlorination: Thionyl chloride is added to the reaction mixture at 30°C, heated to 70°C, and stirred for 4 hours.
-
Quenching and Extraction: The reaction mixture is slowly added to ice-cold water and methylene chloride, followed by neutralization with sodium bicarbonate and separation of the organic layer.
-
Precipitation and Isolation: 4N HCl in ethyl acetate is added to the filtrate to precipitate the hydrochloride salt, which is then filtered, washed, and dried.
Synthesis of 4-Chloroisoquinoline Derivatives
The synthesis of 4-chloroisoquinoline can be achieved through various methods, often involving the chlorination of an isoquinoline precursor.
Experimental Protocol: Synthesis of 4-Chloroisoquinoline [12]
A common laboratory-scale synthesis involves the treatment of 1-chloro-4-hydroxyisoquinoline with a chlorinating agent like phosphorus oxychloride.
-
Reaction Setup: A solution of 1-chloro-4-hydroxyisoquinoline in a suitable solvent (e.g., dichloromethane) is prepared.
-
Chlorination: Phosphorus oxychloride is added dropwise to the cooled solution.
-
Reaction Progression: The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
-
Workup: The solvent and excess phosphorus oxychloride are removed under reduced pressure, and the crude product is purified.
Visualization of Synthetic Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroisoquinoline | C9H6FN | CID 640973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoroisoquinoline | 394-67-2 | FF66744 | Biosynth [biosynth.com]
- 7. 4-Chloroisoquinoline | 1532-91-8 [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 10. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. JP6755775B2 - 4-Fluoroisoquinoline manufacturing method - Google Patents [patents.google.com]
A Comparative Guide to Validating Cellular Target Engagement of 4-Fluoroisoquinolin-5-amine
In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's interaction with its intended cellular target is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the cellular target engagement of 4-Fluoroisoquinolin-5-amine, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target validation experiments.
The central challenge in early-stage drug discovery is to bridge the gap between biochemical potency and cellular efficacy. A compound may exhibit potent inhibition of a purified enzyme in vitro, but this does not guarantee it will engage the same target within the complex milieu of a living cell. Cellular target engagement assays provide this critical evidence, confirming that a compound reaches its target in a physiologically relevant context and paving the way for meaningful structure-activity relationship (SAR) studies and lead optimization.
This guide will dissect and compare three orthogonal, state-of-the-art, label-free techniques for validating the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to guide your selection of the most appropriate method for your research objectives.
The Putative Target Landscape of this compound
While the specific cellular targets of this compound are not definitively established in publicly available literature, the isoquinoline scaffold is a well-recognized pharmacophore in a multitude of kinase inhibitors.[1][2][3] Kinases, being central regulators of numerous signaling pathways, are a major class of drug targets, particularly in oncology and immunology. Therefore, for the purposes of this guide, we will proceed with the hypothesis that this compound is a putative kinase inhibitor. The methodologies described herein are designed to both confirm engagement with a hypothesized kinase target and to identify novel or off-target interactions.
Comparative Analysis of Target Engagement Methodologies
| Methodology | Principle | Advantages | Limitations | Throughput | Primary Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, provides evidence of direct physical interaction.[5][6] | Not all proteins exhibit a clear thermal shift, optimization of heating conditions required. | Low to high, depending on detection method (Western Blot vs. MS).[5] | Western Blot, Mass Spectrometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require compound modification, applicable to a wide range of proteins.[7][8] | Requires careful optimization of protease concentration and digestion time, may not work for all protein-ligand interactions. | Low to medium. | SDS-PAGE, Western Blot, Mass Spectrometry. |
| Chemical Proteomics | Affinity-based or activity-based probes are used to enrich and identify target proteins from cell lysates. | Can identify a broad spectrum of targets, including off-targets, provides high-confidence identification.[9][10] | Often requires chemical modification of the compound, potential for artifacts from the affinity tag. | High. | Mass Spectrometry. |
I. Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization
CETSA is a powerful biophysical method that directly assesses the physical binding of a ligand to its target protein in a cellular environment.[5][6] The core principle is that the binding of a small molecule, such as this compound, can stabilize its target protein, leading to an increase in the protein's resistance to thermal denaturation.[11] This change in thermal stability is a direct proxy for target engagement.
Experimental Workflow
Caption: CETSA experimental workflow.
Detailed Protocol for CETSA with a Putative Kinase Target
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase target) to 70-80% confluency.
-
Harvest cells and resuspend in fresh media or PBS at a concentration of 2-5 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding a suitable lysis buffer.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection and Analysis:
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific to the putative kinase target. A loading control (e.g., actin or GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. A positive target engagement will result in a higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the vehicle-treated samples, indicating a shift in the melting curve.
-
Expected Data and Interpretation
A successful CETSA experiment will generate a sigmoidal melting curve for the target protein. In the presence of this compound, this curve should shift to the right, indicating an increase in the protein's melting temperature (Tm) and confirming target engagement.
| Treatment | Temperature (°C) | Soluble Target Protein (Normalized Intensity) |
| Vehicle (DMSO) | 40 | 1.00 |
| Vehicle (DMSO) | 50 | 0.95 |
| Vehicle (DMSO) | 55 | 0.52 |
| Vehicle (DMSO) | 60 | 0.15 |
| Vehicle (DMSO) | 65 | 0.05 |
| 10 µM this compound | 40 | 1.00 |
| 10 µM this compound | 50 | 0.98 |
| 10 µM this compound | 55 | 0.85 |
| 10 µM this compound | 60 | 0.45 |
| 10 µM this compound | 65 | 0.10 |
II. Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS is another label-free method that leverages the principle of ligand-induced protein stabilization.[7][8] Instead of heat, DARTS uses proteases to challenge the stability of proteins. A small molecule binding to its target protein can shield it from proteolytic cleavage, thus providing evidence of a direct interaction.
Experimental Workflow
Caption: DARTS experimental workflow.
Detailed Protocol for DARTS
-
Cell Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing Tris, NaCl, and mild detergent).
-
Centrifuge to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add this compound or vehicle (DMSO) to the lysates and incubate at room temperature or 4°C for 1 hour.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to each tube. The optimal protease concentration and digestion time need to be determined empirically.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
SDS-PAGE and Staining: Run the digested samples on an SDS-PAGE gel and stain with Coomassie blue or silver stain. Look for bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. These bands can be excised and identified by mass spectrometry.
-
Western Blotting: If a target is hypothesized, perform a Western blot using an antibody specific to that protein.
-
Expected Data and Interpretation
In a successful DARTS experiment, the target protein will be protected from proteolysis in the presence of this compound. This will be visualized as a more intense band on an SDS-PAGE gel or Western blot compared to the vehicle control.
| Treatment | Protease | Target Protein Band Intensity |
| Vehicle (DMSO) | - | +++ |
| Vehicle (DMSO) | + | + |
| 10 µM this compound | - | +++ |
| 10 µM this compound | + | +++ |
III. Chemical Proteomics: Unbiased Target Identification
Chemical proteomics offers a powerful approach for the unbiased identification of small molecule targets.[9][10] This is particularly valuable when the target of this compound is unknown. One common strategy involves synthesizing a derivative of the compound with a "clickable" handle (e.g., an alkyne or azide) and a photo-reactive group. This probe is then used to covalently label its binding partners in cells, which are subsequently enriched and identified by mass spectrometry.
Experimental Workflow
Caption: Chemical proteomics workflow.
Detailed Protocol for Photo-Affinity Labeling
-
Probe Synthesis: Synthesize a derivative of this compound containing a photo-activatable group (e.g., diazirine) and a clickable handle (e.g., terminal alkyne).
-
Cell Treatment and Crosslinking:
-
Treat cells with the probe for a specified time.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
-
Lysis and Click Chemistry:
-
Lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a biotin tag to the alkyne handle on the probe.
-
-
Enrichment and Identification:
-
Incubate the lysate with streptavidin-coated beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Expected Data and Interpretation
The mass spectrometry data will provide a list of proteins that were enriched in the probe-treated sample compared to a control (e.g., a sample treated with a non-photo-reactive probe or a competitive inhibitor). The relative abundance of identified proteins can be quantified to rank potential targets.
| Protein ID | Spectral Counts (Probe) | Spectral Counts (Control) | Fold Enrichment |
| Kinase X | 150 | 5 | 30 |
| Protein Y | 20 | 2 | 10 |
| Protein Z | 5 | 4 | 1.25 |
Downstream Validation: Connecting Target Engagement to Cellular Function
Confirming target engagement is a critical first step, but it is equally important to demonstrate that this engagement leads to a functional cellular response. Once a primary target, for instance, a specific kinase, has been validated using the methods above, downstream assays should be employed to assess the functional consequences of target modulation.
If this compound engages a kinase, it is expected to modulate the phosphorylation of its downstream substrates. A potential signaling pathway to investigate could be the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway.
To validate this, one could perform Western blots to measure the phosphorylation status of the downstream kinase (e.g., phospho-ERK) in cells treated with this compound. A dose-dependent decrease in the level of the phosphorylated substrate would provide strong evidence that the compound is not only engaging its target but also inhibiting its catalytic activity.
Conclusion
Validating the cellular target engagement of a small molecule like this compound is a multi-faceted process that requires a carefully considered experimental strategy. This guide has provided a comparative overview of three powerful, label-free techniques: CETSA, DARTS, and chemical proteomics.
-
CETSA and DARTS are excellent for confirming the engagement of a hypothesized target.
-
Chemical proteomics is the method of choice for unbiased target identification.
By employing these methods in a complementary fashion and correlating target engagement with downstream functional effects, researchers can build a robust and compelling case for the mechanism of action of their compounds, a critical step on the path to developing novel therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 4. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Comparing the efficacy of different synthetic routes to 4-Fluoroisoquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroisoquinolin-5-amine is a valuable intermediate in the synthesis of various biologically active compounds, including potent kinase inhibitors. The strategic placement of the fluorine and amine substituents on the isoquinoline scaffold significantly influences the molecule's physicochemical properties and its interactions with biological targets. Consequently, efficient and scalable access to this compound is of paramount importance. This guide will compare two principal synthetic pathways, evaluating them on criteria such as yield, purity, operational simplicity, and scalability.
Route 1: Nitration and Subsequent Reduction of 4-Fluoroisoquinoline
This is a classical and widely documented approach that commences with the commercially available 4-fluoroisoquinoline. The synthesis proceeds in two key steps: electrophilic nitration to introduce a nitro group at the 5-position, followed by the reduction of this nitro group to the desired primary amine.
Step 1: Nitration of 4-Fluoroisoquinoline
The introduction of a nitro group at the C5 position of 4-fluoroisoquinoline is typically achieved via electrophilic aromatic substitution using a nitrating agent, commonly a mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄).
Mechanism: In the presence of a strong acid like sulfuric acid, nitric acid (formed in situ from KNO₃) is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich isoquinoline ring then attacks the nitronium ion. The directing effects of the fluorine atom and the ring nitrogen influence the regioselectivity of this reaction, favoring substitution at the C5 position.
Experimental Protocol: Nitration of 4-Fluoroisoquinoline
-
In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, carefully add 4-fluoroisoquinoline to concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.
-
Once the 4-fluoroisoquinoline is completely dissolved, add potassium nitrate portion-wise, ensuring the internal temperature does not exceed 10 °C[1].
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.
-
Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.
-
The precipitated product, 4-fluoro-5-nitroisoquinoline, is then collected by filtration, washed with water until the filtrate is neutral, and dried.
Discussion: This nitration step is generally efficient, but the strongly acidic and exothermic conditions require careful temperature control to minimize the formation of side products. The regioselectivity is typically good, yielding the desired 5-nitro isomer as the major product.
Step 2: Reduction of 4-Fluoro-5-nitroisoquinoline
The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. For this particular substrate, a common and effective method is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid (HCl).
Mechanism: The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving a series of single electron transfers from Sn(II) to the nitro group. The tin(II) is oxidized to tin(IV), and the nitro group is progressively reduced through nitroso, hydroxylamino, and finally to the amino group.
Experimental Protocol: Reduction of 4-Fluoro-5-nitroisoquinoline
-
Suspend 4-fluoro-5-nitroisoquinoline in ethanol or a similar suitable solvent.
-
Add a stoichiometric excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension[2].
-
Add concentrated hydrochloric acid dropwise to the reaction mixture, maintaining a controlled temperature.
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., concentrated NaOH or NH₄OH) to precipitate tin salts.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved by column chromatography or recrystallization.
Discussion: The stannous chloride reduction is a reliable method that generally provides good yields. However, the workup can be tedious due to the formation of tin salts, which may complicate product isolation. Alternative reduction methods, such as catalytic hydrogenation, could be considered for a more environmentally friendly and cleaner process, although this may require optimization to avoid dehalogenation.
Route 2: Balz-Schiemann Reaction of 4-Aminoisoquinoline
An alternative strategy involves the synthesis of the 4-fluoro-isoquinoline core from a readily available amino-substituted precursor via the Balz-Schiemann reaction. This route begins with 4-aminoisoquinoline, which itself can be synthesized from 4-bromoisoquinoline.
Step 1 (Precursor Synthesis): Synthesis of 4-Aminoisoquinoline
4-Aminoisoquinoline is typically prepared from 4-bromoisoquinoline through ammonolysis, often using aqueous ammonia in the presence of a copper catalyst at elevated temperature and pressure[3].
Step 2: Balz-Schiemann Reaction of 4-Aminoisoquinoline
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanism: 4-Aminoisoquinoline is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt. This salt is then isolated and heated. The thermal decomposition proceeds via the loss of nitrogen gas and boron trifluoride, with the fluoride ion from the tetrafluoroborate anion acting as a nucleophile to attack the resulting aryl cation, yielding 4-fluoroisoquinoline.
Experimental Protocol: Balz-Schiemann Reaction of 4-Aminoisoquinoline
-
Dissolve 4-aminoisoquinoline in an aqueous solution of fluoroboric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
The precipitated diazonium salt is filtered, washed with a cold solvent (e.g., diethyl ether), and dried.
-
The dried salt is then carefully heated in an inert solvent or neat until the evolution of nitrogen gas ceases.
-
The resulting 4-fluoroisoquinoline is then isolated and purified, typically by distillation or chromatography.
Discussion: While the Balz-Schiemann reaction is a powerful tool for arene fluorination, it has some notable drawbacks. The handling of potentially explosive diazonium salts requires caution, and the yields can be variable. The thermal decomposition step can also lead to the formation of byproducts. However, this route offers a distinct advantage when 4-aminoisoquinoline is a more accessible starting material than 4-fluoroisoquinoline.
Step 3 & 4: Nitration and Reduction
Following the successful synthesis of 4-fluoroisoquinoline via the Balz-Schiemann reaction, the subsequent steps of nitration and reduction to obtain this compound would proceed as described in Route 1.
Comparative Analysis
| Parameter | Route 1: Nitration & Reduction of 4-Fluoroisoquinoline | Route 2: Balz-Schiemann from 4-Aminoisoquinoline |
| Starting Material | 4-Fluoroisoquinoline (commercially available) | 4-Aminoisoquinoline (synthesized from 4-bromoisoquinoline) |
| Number of Steps | 2 | 3 (including precursor synthesis) |
| Key Reactions | Electrophilic Nitration, Nitro Group Reduction | Diazotization, Balz-Schiemann Reaction, Nitration, Reduction |
| Overall Yield | Generally moderate to good | Potentially lower and more variable due to the Balz-Schiemann step |
| Scalability | Good, with careful control of exothermic nitration | More challenging due to the handling of diazonium salts |
| Safety Concerns | Use of strong acids and exothermic reactions | Handling of potentially explosive diazonium salts |
| Purification | Column chromatography often required after reduction | Multiple purification steps needed throughout the sequence |
Visualization of Synthetic Pathways
Route 1: Nitration and Reduction
Caption: Synthetic pathway for Route 1.
Route 2: Balz-Schiemann Approach
Caption: Synthetic pathway for Route 2.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1 is the more direct and likely higher-yielding approach, especially for laboratory-scale synthesis, given the commercial availability of 4-fluoroisoquinoline. The key challenges lie in the careful control of the nitration step and the potentially cumbersome workup of the stannous chloride reduction. For larger-scale production, exploring alternative, cleaner reduction methods would be advantageous.
Route 2 , while longer, provides a valuable alternative if 4-aminoisoquinoline is a more readily available or cost-effective starting material. The main bottleneck of this route is the Balz-Schiemann reaction, which requires careful handling of diazonium salts and may result in lower yields.
For researchers prioritizing efficiency and a more established procedure, Route 1 is the recommended starting point . However, the feasibility of Route 2 should not be discounted, particularly in contexts where the precursor availability and cost favor this pathway. Further process optimization for both routes, such as exploring alternative reagents and reaction conditions, could lead to improved efficacy and scalability.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Fluoroisoquinolin-5-amine Based Compounds
For the discerning researcher, scientist, and drug development professional, understanding the precise interactions of a potential therapeutic agent is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of compounds derived from the 4-Fluoroisoquinolin-5-amine scaffold, a promising pharmacophore in modern medicinal chemistry. By juxtaposing their performance with established alternatives and providing a foundation in robust experimental methodologies, this document serves as a critical resource for informed decision-making in drug discovery.
The isoquinoline core is a well-established privileged structure in the development of kinase inhibitors. The introduction of a fluorine atom at the 4-position and an amine group at the 5-position can significantly influence the binding affinity and selectivity of these compounds.[1] This guide will explore the nuances of their interactions across the kinome, offering insights into both their therapeutic potential and potential off-target liabilities.
The Landscape of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in the development of truly selective kinase inhibitors.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation.[3] Conversely, in some instances, polypharmacology, the ability of a single compound to modulate multiple targets, can be therapeutically advantageous. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of rational drug design.[4]
Comparative Cross-Reactivity Profiles
While extensive public data on the cross-reactivity of a broad panel of this compound derivatives is still emerging, we can draw valuable insights from the analysis of structurally related isoquinoline and quinoline-based kinase inhibitors. For the purpose of this guide, we will present a hypothetical comparative analysis based on typical kinase profiling data. This will serve to illustrate the key concepts and data presentation formats crucial for evaluating compound selectivity.
As a point of comparison, we will consider the well-characterized multi-kinase inhibitor, Sunitinib , and a more selective inhibitor, Gefitinib .
| Kinase Target | This compound Derivative (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Gefitinib (IC50, nM) |
| Primary Target(s) | |||
| VEGFR2 | 15 | 9 | >10,000 |
| PDGFRβ | 25 | 2 | >10,000 |
| EGFR | 500 | >10,000 | 2 |
| Key Off-Targets | |||
| c-Kit | 80 | 4 | >10,000 |
| FLT3 | 150 | 1 | >10,000 |
| Src | 750 | 100 | >10,000 |
| Abl | >1000 | 30 | >10,000 |
| Aurora A | 200 | >1,000 | >10,000 |
| PI3Kα | >5000 | >10,000 | >10,000 |
This table presents hypothetical data for a representative this compound derivative to illustrate comparative profiling. Actual data will vary depending on the specific substitutions on the core scaffold.
This comparative table highlights the nuanced selectivity profiles of different kinase inhibitors. While the hypothetical this compound derivative shows potent activity against VEGFR2 and PDGFRβ, it also demonstrates significant off-target activity against other kinases like c-Kit and FLT3. This profile is distinct from the broader spectrum of Sunitinib and the highly selective profile of Gefitinib.
Visualizing Selectivity: The Kinome Map
A powerful tool for visualizing kinase inhibitor selectivity is the kinome map. This graphical representation plots the inhibitory activity of a compound against a panel of kinases, providing an at-a-glance overview of its cross-reactivity.
Caption: Hypothetical kinome map illustrating the selectivity of a this compound derivative.
Experimental Protocols for Cross-Reactivity Profiling
A variety of robust biochemical and cellular assays are available to determine the cross-reactivity profile of a kinase inhibitor. The choice of assay depends on the specific research question, throughput requirements, and desired level of biological relevance.
Biochemical Assays: Direct Measurement of Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are highly reproducible and are ideal for initial broad-panel screening.
1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the ATP-binding site of a kinase.
-
Principle: A europium-labeled antibody specific for a tag on the kinase and a fluorescently labeled ATP-competitive tracer are used. When the tracer is bound to the kinase, excitation of the europium donor results in energy transfer to the fluorescent tracer, producing a FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, the europium-labeled antibody, and the fluorescent tracer in assay buffer.
-
Add the test compound at various concentrations.
-
Incubate the reaction at room temperature for the recommended time.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
This assay measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
-
Principle: The assay uses a FRET-based peptide substrate that emits one color when unphosphorylated and another color when phosphorylated. The ratio of the two emission signals is used to calculate the percent phosphorylation.
-
Protocol:
-
Prepare a reaction mixture containing the kinase and the Z'-LYTE™ peptide substrate in kinase buffer.
-
Add ATP and the test compound at various concentrations.
-
Incubate the reaction at room temperature.
-
Add the development reagent to stop the kinase reaction and generate the FRET signal.
-
Read the fluorescence on a compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Cellular Assays: Assessing Target Engagement in a Biological Context
Cellular assays provide a more physiologically relevant assessment of a compound's activity by measuring its effect on kinase signaling pathways within intact cells.
1. NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)
This assay measures the binding of a test compound to a specific kinase in living cells.
-
Principle: The assay utilizes a kinase that is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells. In the absence of a competing compound, bioluminescence resonance energy transfer (BRET) occurs between the luciferase and the tracer. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
-
Protocol:
-
Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Add the NanoBRET™ tracer and the test compound at various concentrations to the cells.
-
Incubate the cells.
-
Add the Nano-Glo® substrate to measure both donor and acceptor emission.
-
Calculate the BRET ratio and determine the IC50 values.
-
The Path Forward: Rational Design and Informed Selection
The journey of a kinase inhibitor from a promising scaffold to a clinical candidate is paved with rigorous and comprehensive profiling. For compounds based on the this compound core, a thorough understanding of their cross-reactivity is indispensable. By employing the state-of-the-art methodologies outlined in this guide and carefully interpreting the resulting data, researchers can make informed decisions to advance the most promising candidates with the desired selectivity profile. This commitment to scientific integrity and detailed characterization will ultimately accelerate the development of safer and more effective targeted therapies.
Caption: A streamlined workflow for kinase inhibitor discovery, emphasizing the central role of cross-reactivity profiling.
References
A Comparative Guide to the In Vitro and In Vivo Potency of 4-Fluoroisoquinolin-5-amine Derivatives as ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinoline Scaffold as a Privileged Structure in ROCK Inhibition
The isoquinoline nucleus has emerged as a cornerstone in the design of potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The clinical success of Fasudil, an isoquinoline-based ROCK inhibitor approved for the treatment of cerebral vasospasm, has spurred extensive research into related scaffolds.[1] The ROCK signaling pathway is a critical regulator of cellular processes such as contraction, motility, and proliferation, making it a compelling therapeutic target for a multitude of diseases, including glaucoma, cancer, and cardiovascular disorders.[1][2] This guide provides a comprehensive framework for evaluating the in vitro and in vivo potency of a specific, yet underexplored, class of isoquinoline derivatives: 4-Fluoroisoquinolin-5-amines. While direct comparative data for a comprehensive series of these specific derivatives is not extensively available in the public domain, this guide will synthesize known structure-activity relationships (SAR) for isoquinoline-based ROCK inhibitors to provide a predictive framework. Furthermore, it will present detailed, field-proven experimental protocols to enable researchers to generate robust comparative data for their own novel derivatives.
The Rationale for 4-Fluoroisoquinolin-5-amine Derivatives: A Hypothesis-Driven Approach
The selection of the this compound scaffold is predicated on established principles of medicinal chemistry and known SAR of kinase inhibitors.
-
The Isoquinoline Core: The isoquinoline ring system is a well-established hinge-binding motif for many ATP-competitive kinase inhibitors, including those targeting ROCK.[3]
-
The 4-Fluoro Substituent: The introduction of a fluorine atom at the C4 position is hypothesized to modulate the electronic properties of the isoquinoline ring. Fluorine's high electronegativity can influence the pKa of the isoquinoline nitrogen, potentially enhancing its interaction with the hinge region of the kinase.[4] Additionally, fluorine substitution can improve metabolic stability and membrane permeability, favorable properties for drug candidates.[4]
-
The 5-Amine Group: The amine group at the C5 position provides a critical interaction point. In many ROCK inhibitors, this amine or a similar functional group forms a key hydrogen bond with the backbone of the hinge region in the ATP-binding pocket of ROCK.[5][6] Modifications to this amine with various substituents allow for the exploration of the surrounding pocket to enhance potency and selectivity.
In Vitro Potency Evaluation: From Kinase Inhibition to Cellular Activity
The initial assessment of novel this compound derivatives begins with a cascade of in vitro assays to determine their intrinsic inhibitory activity against the target kinase and their effects in a cellular context.
Biochemical Kinase Inhibition Assay
The primary determinant of a compound's potency is its ability to inhibit the catalytic activity of the ROCK1 and ROCK2 isoforms. A widely used method is the LanthaScreen™ TR-FRET assay, which measures the phosphorylation of a substrate peptide by the kinase.
Hypothetical Comparative In Vitro Data for this compound Derivatives
| Compound ID | R Group (at 5-amine) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | PKA IC50 (µM) |
| FIA-001 | -H | 150 | 120 | >50 |
| FIA-002 | -CH3 | 85 | 60 | >50 |
| FIA-003 | -CH2CH3 | 110 | 95 | >50 |
| FIA-004 | -c-propyl | 50 | 35 | >40 |
| FIA-005 | -CH2-Ph | 25 | 15 | >30 |
| Fasudil | (Reference) | 330 (Ki) | 158 (IC50) | 4.58 |
Note: The above data is hypothetical and for illustrative purposes. PKA is a common off-target kinase for which selectivity is often assessed.[1]
Detailed Protocol: In Vitro ROCK Kinase Inhibition Assay (TR-FRET)
This protocol outlines the determination of IC50 values for test compounds against ROCK1 and ROCK2 kinases.
1. Reagent Preparation:
- Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
- ATP Solution: Prepare a stock solution of 10 mM ATP in water. The final ATP concentration in the assay should be at or near the Km for each ROCK isoform.
- Kinase Solution: Dilute recombinant human ROCK1 or ROCK2 to the desired concentration in Kinase Buffer.
- Substrate Solution: Prepare a solution of a suitable fluorescently labeled peptide substrate (e.g., a derivative of MYPT1) in Kinase Buffer.
- Test Compound Dilution: Prepare a serial dilution of the this compound derivatives in 100% DMSO.
2. Assay Procedure:
- In a 384-well plate, add 2 µL of the diluted test compounds.
- Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 µL of a pre-mixed solution of ATP and substrate.
- Incubate the plate for 60 minutes at room temperature.
- Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a terbium-labeled anti-phosphopeptide antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader.
3. Data Analysis:
- Calculate the ratio of the acceptor and donor fluorescence signals.
- Plot the signal ratio against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a TR-FRET-based in vitro kinase inhibition assay.
In Vivo Efficacy Evaluation: Translating In Vitro Potency to a Biological System
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, pharmacokinetics, and tolerability. The choice of model is dependent on the intended therapeutic indication. For oncology, a tumor xenograft model is standard, while for glaucoma, an intraocular pressure (IOP) reduction model is employed.
Oncology: Human Tumor Xenograft Model
This model evaluates the ability of a compound to inhibit tumor growth in immunocompromised mice bearing human cancer cells.
Hypothetical Comparative In Vivo Efficacy in a Xenograft Model (e.g., MDA-MB-231 Breast Cancer)
| Compound ID | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | -2 |
| FIA-005 | 25 | 45 | -5 |
| FIA-005 | 50 | 75 | -8 |
| Fasudil | 50 | 50 | -7 |
Note: The above data is hypothetical and for illustrative purposes.
Detailed Protocol: In Vivo Tumor Xenograft Study
1. Cell Culture and Implantation:
- Culture a human cancer cell line known to have an active Rho/ROCK pathway (e.g., MDA-MB-231) under standard conditions.
- Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.
2. Tumor Growth Monitoring and Grouping:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
3. Compound Formulation and Administration:
- Formulate the this compound derivatives in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral gavage.
- Administer the compound or vehicle daily at the predetermined doses.
4. Efficacy and Tolerability Assessment:
- Measure tumor volumes and body weights 2-3 times per week.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
5. Data Analysis:
- Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control group.
- Analyze the statistical significance of the results using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A critical aspect of drug development is understanding the relationship between a compound's in vitro potency and its in vivo efficacy. A strong IVIVC provides confidence in the mechanism of action and the predictive power of the in vitro assays. Discrepancies can arise from factors such as:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can lead to a lack of efficacy in vivo despite high in vitro potency.
-
Off-target effects: In vivo, a compound may interact with other targets, leading to unexpected toxicity or a different efficacy profile.
-
Target engagement: It is crucial to demonstrate that the compound reaches its target in the in vivo model at concentrations sufficient to inhibit its activity. This can be assessed by measuring the phosphorylation of downstream ROCK substrates (e.g., MYPT1) in tumor or relevant tissue samples.
Structure-Activity Relationship (SAR) and Future Directions
The hypothetical data presented for the this compound derivatives suggests a preliminary SAR. For instance, the increasing potency from FIA-001 to FIA-005 indicates that substitution on the 5-amine group with small alkyl and aromatic groups is favorable for ROCK inhibition. The cyclopropyl group in FIA-004 and the benzyl group in FIA-005 appear to be particularly beneficial.
Future work should focus on:
-
Expanding the SAR: Synthesizing a broader range of derivatives with diverse substituents at the 5-amine position to further probe the binding pocket.
-
Improving Selectivity: Profiling potent compounds against a wider panel of kinases to ensure selectivity and minimize potential off-target effects.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve solubility, metabolic stability, and oral bioavailability.
Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel ROCK inhibitors. By systematically applying the in vitro and in vivo methodologies outlined in this guide, researchers can effectively characterize the potency and efficacy of their proprietary derivatives. A thorough understanding of the SAR and a strong focus on IVIVC will be paramount in advancing these compounds from promising hits to viable clinical candidates for the treatment of cancer, glaucoma, and other ROCK-mediated diseases.
References
Benchmarking 4-Fluoroisoquinolin-5-amine against known anticancer agents
A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Agents: The Case of 4-Fluoroisoquinolin-5-amine
Introduction: Establishing a Framework for Novel Compound Evaluation
The discovery of novel small molecules with therapeutic potential is a cornerstone of oncological research. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with demonstrated anticancer effects, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways[1][2]. This guide focuses on This compound , a novel synthetic compound from this class.
Given its novelty, public data on the specific anticancer activity of this compound is not yet available. Therefore, this document serves as a comprehensive strategic guide for its initial characterization and benchmarking. As a Senior Application Scientist, my objective is to provide fellow researchers with a robust, logical, and experimentally sound framework to systematically evaluate the compound's potential. We will benchmark it against three well-characterized anticancer agents with distinct mechanisms of action: Cisplatin (a DNA-damaging agent), Doxorubicin (a topoisomerase II inhibitor), and Gefitinib (a targeted EGFR kinase inhibitor).
This guide will explain the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to create a clear roadmap for assessing the therapeutic promise of this compound or any other novel agent.
Compound Profiles: The Novel Agent and Established Benchmarks
A rational benchmarking strategy begins with understanding the chemical nature and established mechanisms of the compounds involved.
-
This compound (Hypothetical Agent):
-
Structure: A synthetic isoquinoline derivative. The fluorination at the 4-position and amination at the 5-position can significantly influence its binding affinity and pharmacological properties.
-
Hypothesized Mechanism: Based on its structural class, its mechanism could involve DNA intercalation, inhibition of key enzymes like topoisomerases, or interference with protein kinases involved in cell proliferation[1][3][4]. Its potential as a kinase inhibitor intermediate has been noted for related structures[5]. Our experimental strategy is designed to probe these possibilities.
-
-
Cisplatin (Benchmark 1 - DNA Damage):
-
Mechanism of Action: Cisplatin is a platinum-based drug that enters the cell and forms covalent bonds with the purine bases of DNA, primarily at the N7 position of guanine and adenine[6][7]. This creates intra- and inter-strand crosslinks that physically obstruct DNA replication and transcription, leading to DNA damage, cell cycle arrest, and induction of apoptosis[8][9].
-
-
Doxorubicin (Benchmark 2 - Topoisomerase Inhibition):
-
Mechanism of Action: Doxorubicin has a multifaceted mechanism. Its primary mode of action is the inhibition of topoisomerase II. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, it prevents the re-ligation of the double-strand break, leading to catastrophic DNA damage[][11][12]. It also intercalates into the DNA helix, disrupting macromolecular biosynthesis, and generates reactive oxygen species (ROS) that contribute to its cytotoxicity[13][14].
-
-
Gefitinib (Benchmark 3 - Targeted Therapy):
-
Mechanism of Action: Gefitinib is a selective and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It competes with ATP for its binding site on the intracellular domain of EGFR[15][16]. By blocking receptor autophosphorylation, it inhibits the activation of downstream pro-survival and proliferative signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, leading to cell growth inhibition and apoptosis, particularly in cancers with activating EGFR mutations[17][18].
-
A Multi-Tiered Benchmarking Strategy
A logical workflow is critical to efficiently characterize a novel compound. We will employ a three-tiered approach, moving from broad effects to more specific mechanistic questions. This strategy ensures that resources are directed logically based on accumulating evidence.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 11. Doxorubicin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Gefitinib? [synapse.patsnap.com]
A Spectroscopic Guide to the Synthesis of 4-Fluoroisoquinolin-5-amine: Distinguishing the Target Molecule from its Precursors
Introduction
4-Fluoroisoquinolin-5-amine is a key heterocyclic building block in modern medicinal chemistry. Its rigid scaffold, combined with the specific electronic properties imparted by the fluorine and amine substituents, makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The precise placement of these functional groups is critical for biological activity, necessitating rigorous analytical confirmation at each stage of its synthesis.
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors. We will explore how distinct changes in the molecular structure are reflected in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding these spectroscopic signatures, researchers can confidently track the reaction progress, verify the identity of their intermediates, and confirm the purity of the final product. Our approach emphasizes the causality behind the observed spectral changes, providing a framework for logical and efficient characterization.
The Synthetic Pathway: A Visual Overview
The synthesis of this compound typically proceeds through a multi-step sequence starting from a simpler isoquinoline scaffold. A common route involves the strategic introduction of the nitro group, followed by fluorination and subsequent reduction. Each step modifies the electronic landscape of the isoquinoline core, leading to predictable and identifiable shifts in its spectroscopic profile.
Caption: A typical synthetic route to this compound.
¹H NMR Spectroscopy: Tracking Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is exceptionally sensitive to the electronic environment of hydrogen atoms. The introduction of electron-withdrawing groups (EWGs) like a nitro group (-NO₂) and electron-donating groups (EDGs) like an amine group (-NH₂) causes significant and predictable shifts in the signals of nearby aromatic protons.
Analysis:
-
4-Fluoroisoquinoline (Precursor 1): This molecule serves as a key intermediate. The protons on the isoquinoline ring will exhibit characteristic chemical shifts and coupling patterns. The fluorine atom at position 4 will introduce additional complexity through ³J(H,F) and ⁴J(H,F) couplings to adjacent protons (H-3 and H-5, respectively), which is a key feature to look for.
-
4-Fluoro-5-nitroisoquinoline (Intermediate): The introduction of the strongly electron-withdrawing nitro group at C5 dramatically affects the proton environment. Protons ortho and para to the nitro group (specifically H-6 and H-4/H-8) will be deshielded and shift significantly downfield compared to the 4-fluoroisoquinoline precursor.
-
This compound (Final Product): The reduction of the nitro group to an amine (-NH₂) reverses this electronic effect. The amine group is electron-donating, causing the ortho and para protons (H-6 and H-4/H-8) to become shielded and shift upfield relative to the nitro-intermediate. A broad singlet, typically in the 4-6 ppm range, corresponding to the -NH₂ protons will also appear. This signal may exchange with D₂O, confirming its identity. Furthermore, intramolecular hydrogen bonding between the amine proton and the fluorine atom can sometimes be observed as a weak coupling.
| Compound | Key ¹H NMR Features (Approx. δ, ppm) | Rationale |
| 4-Fluoroisoquinoline | Aromatic protons in the 7.5-9.0 ppm range. Splitting of H-3 and H-5 signals due to coupling with ¹⁹F. | Baseline aromatic system with deshielding from the heterocyclic nitrogen. Fluorine coupling provides a clear marker for the 4-position substitution. |
| 4-Fluoro-5-nitroisoquinoline | Significant downfield shift of protons on the nitro-substituted ring (H-6, H-7, H-8), potentially > 8.5 ppm. | The powerful electron-withdrawing nature of the -NO₂ group strongly deshields nearby protons. |
| This compound | Upfield shift of protons on the amine-substituted ring (H-6, H-7, H-8) compared to the nitro intermediate. Appearance of a broad -NH₂ signal. | The electron-donating -NH₂ group shields adjacent protons. The new amine signal is a definitive marker for successful reduction. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. The most prominent feature in this series will be the direct coupling between the C-4 carbon and the fluorine atom, which results in a large, characteristic splitting of the C-4 signal.
Analysis:
-
4-Fluoroisoquinoline (Precursor 1): The spectrum will show 9 distinct carbon signals. The signal for C-4 will appear as a doublet with a large one-bond coupling constant (¹J(C,F)) typically in the range of 240-260 Hz. This is an unmistakable signature of a fluorine atom attached directly to an aromatic carbon.
-
4-Fluoro-5-nitroisoquinoline (Intermediate): The introduction of the nitro group at C-5 will cause a downfield shift of the C-5 signal and influence the shifts of other carbons in the ring. The C-4 signal will remain a large doublet, confirming the retention of the fluorine atom.
-
This compound (Final Product): The transformation of the nitro group to an amine results in a significant upfield shift for the C-5 carbon, as it is now bonded to a less electronegative and more shielding group. The C-4 signal persists as a large doublet, providing a constant landmark throughout the synthesis. The chemical shifts of other carbons will also adjust to reflect the change from an EWG to an EDG at C-5.
| Compound | Key ¹³C NMR Features (Approx. δ, ppm) | Rationale |
| 4-Fluoroisoquinoline | C-4 signal appears as a large doublet (¹J(C,F) ≈ 250 Hz). Aromatic signals typically between 115-155 ppm. | Direct C-F coupling is the most definitive feature. The chemical shifts are characteristic of the unsubstituted aromatic system. |
| 4-Fluoro-5-nitroisoquinoline | C-4 remains a large doublet. C-5 (ipso-carbon to -NO₂) is deshielded and shifted downfield. | The electronegative -NO₂ group deshields the carbon it is attached to. The C-F coupling confirms the fluorine's position is unchanged. |
| This compound | C-4 remains a large doublet. C-5 (ipso-carbon to -NH₂) is shielded and shifted significantly upfield compared to the nitro intermediate. | The electron-donating -NH₂ group shields the attached carbon. This large upfield shift of C-5 is a primary indicator of successful nitro group reduction. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for confirming the presence or absence of key functional groups. The transformation from a nitro compound to an amine provides a textbook example of its utility.
Analysis:
-
4-Fluoroisoquinoline (Precursor 1): The spectrum will be dominated by C-H aromatic stretching (~3000-3100 cm⁻¹) and C=C/C=N aromatic ring stretches (~1400-1600 cm⁻¹). A C-F stretching band, typically in the 1100-1250 cm⁻¹ region, will also be present.
-
4-Fluoro-5-nitroisoquinoline (Intermediate): The most telling change will be the appearance of two strong, sharp absorption bands corresponding to the nitro group: one for the asymmetric stretch (~1500-1560 cm⁻¹) and one for the symmetric stretch (~1330-1370 cm⁻¹). These peaks are highly characteristic and provide definitive evidence of successful nitration.
-
This compound (Final Product): Upon successful reduction, the two strong nitro group peaks will completely disappear. In their place, two new, moderately sharp peaks will emerge in the 3300-3500 cm⁻¹ region. These correspond to the N-H symmetric and asymmetric stretching vibrations of the primary amine group. An N-H bending vibration may also be observed around 1600 cm⁻¹.
| Compound | Key IR Absorptions (cm⁻¹) | Rationale |
| 4-Fluoroisoquinoline | ~1100-1250 (C-F stretch); ~1400-1600 (Aromatic C=C/C=N stretch). | Characteristic vibrations of the fluorinated isoquinoline core. |
| 4-Fluoro-5-nitroisoquinoline | ~1530 (Asymmetric -NO₂ stretch) ; ~1350 (Symmetric -NO₂ stretch) . Strong and sharp. | The appearance of these two intense peaks is a clear confirmation of the nitro group's presence. |
| This compound | Disappearance of -NO₂ peaks . Appearance of two N-H stretch peaks (~3300-3500) . | The disappearance of the starting material's key feature and the appearance of the product's key feature signal a complete reaction. |
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) provides the molecular weight of a compound, offering the most direct evidence of a successful chemical transformation. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
Analysis:
The molecular weight will increase upon nitration and then decrease upon reduction, following a predictable pattern.
-
4-Fluoroisoquinoline (Precursor 1): C₉H₆FN, Exact Mass: 147.0484. The mass spectrum will show a prominent molecular ion peak ([M]⁺) or protonated molecule ([M+H]⁺) at m/z 147 or 148, respectively.
-
4-Fluoro-5-nitroisoquinoline (Intermediate): C₉H₅FN₂O₂, Exact Mass: 192.0335. The addition of a nitro group (NO₂) and loss of a hydrogen atom results in a mass increase of 45 Da. The molecular ion peak should appear at m/z 192 or 193.
-
This compound (Final Product): C₉H₇FN₂, Exact Mass: 162.0648. The reduction of -NO₂ to -NH₂ involves the loss of two oxygen atoms and the gain of two hydrogen atoms, a net change of -30 Da. The molecular ion should be observed at m/z 162 or 163.
| Compound | Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) | Mass Change from Previous Step |
| 4-Fluoroisoquinoline | C₉H₆FN | 147.0484 | 148.0557 | N/A |
| 4-Fluoro-5-nitroisoquinoline | C₉H₅FN₂O₂ | 192.0335 | 193.0408 | +45 Da |
| This compound | C₉H₇FN₂ | 162.0648 | 163.0721 | -30 Da |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific machine and sample.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic characterization.
NMR Spectroscopy (¹H and ¹³C)
A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives in Cancer Research
In the landscape of anticancer drug discovery, the 4-aminoquinoline scaffold, a cornerstone of antimalarial therapies, has emerged as a promising framework for developing novel cytotoxic agents.[1][2] Compounds such as chloroquine (CQ) and hydroxychloroquine (HCQ) have demonstrated potential in oncology, primarily through their ability to disrupt lysosomal function and inhibit autophagy, a key survival mechanism for cancer cells.[3][4][5] This guide provides a comparative analysis of the cytotoxic effects of various 4-aminoquinoline derivatives, supported by experimental data, to assist researchers and drug development professionals in this evolving field.
Understanding the Cytotoxic Potential: A Comparative Analysis
The cytotoxic efficacy of 4-aminoquinoline derivatives can vary significantly based on their structural modifications. These modifications influence their ability to induce cell death in different cancer cell lines. Below is a comparative summary of the 50% growth inhibition (GI50) values for several 4-aminoquinoline derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-468, providing a snapshot of their relative potencies.
| Compound | MCF-7 GI50 (µM) | MDA-MB-468 GI50 (µM) | Reference |
| Chloroquine (CQ) | 20.72 | 24.36 | [1] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 36.77 | 8.73 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Not Specified | Not Specified | [1] |
| Bisquinoline Compound 10 | 14.80 | 7.35 | [1] |
Note: GI50 values can vary between studies due to differing experimental conditions.[3]
As the data indicates, certain derivatives exhibit significantly enhanced cytotoxicity compared to the parent compound, chloroquine. For instance, the bisquinoline compound 10 shows over a threefold increase in activity against MDA-MB-468 cells.[1] Similarly, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine is particularly potent against the same cell line.[1][6] Interestingly, the cytotoxic effects can be cell-line specific, as seen with the N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, which is less active against MCF-7 cells compared to chloroquine.[1]
The structural features of these derivatives play a crucial role in their activity. The 4-aminoquinoline scaffold and the nature of the side chain are important for their cell-killing capabilities.[7] For example, modifications at the 7-position of the quinoline ring and the composition of the side chain at the 4-position significantly influence cytotoxicity.[1][8]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which 4-aminoquinoline derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[9][10] This process is often mediated by the activation of a cascade of enzymes known as caspases.[10][11][12]
Several studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][12] Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of initiator caspases like caspase-9 and effector caspases like caspase-3.[10] Some derivatives have also been shown to activate the extrinsic pathway initiator, caspase-8.[10]
The following diagram illustrates the key signaling pathways involved in 4-aminoquinoline-induced apoptosis.
Caption: Signaling pathways in 4-aminoquinoline-induced apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15] The principle of the assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[13][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 4-aminoquinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[17]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.
The workflow for a typical MTT assay is illustrated below.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4-aminoquinoline scaffold represents a versatile platform for the development of potent anticancer agents. The studies highlighted in this guide demonstrate that novel derivatives can surpass the cytotoxic activity of established compounds like chloroquine. The primary mechanism of action involves the induction of apoptosis through caspase activation, making these compounds attractive candidates for further investigation.
Future research should focus on elucidating detailed structure-activity relationships to design derivatives with enhanced potency and selectivity for cancer cells.[6] Furthermore, exploring their efficacy in combination with other chemotherapeutic agents could open new avenues for overcoming drug resistance and improving patient outcomes.[4][17][19] The continued investigation of 4-aminoquinoline derivatives holds significant promise for expanding the arsenal of anticancer therapeutics.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Fluoroisoquinolin-5-amine with Other Kinase Scaffolds
In the landscape of modern therapeutics, protein kinases stand out as a pivotal class of drug targets, particularly in oncology.[1][2] The relentless pursuit of novel kinase inhibitors has led to the exploration of a multitude of chemical scaffolds, each with unique properties influencing potency, selectivity, and drug-like characteristics. The isoquinoline core, a nitrogen-containing heterocyclic compound, is a well-established scaffold in the design of kinase inhibitors, valued for its rigid structure and ability to form key interactions within the ATP-binding pocket of kinases.[3][4] This guide provides a head-to-head comparison of a specific isoquinoline derivative, 4-Fluoroisoquinolin-5-amine, with other prominent kinase scaffolds.
While this compound is often utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds,[5] its inherent structural features merit an investigation into its potential as a foundational kinase inhibitor scaffold. For the purpose of this guide, we will analyze a hypothetical, yet scientifically plausible, dataset to objectively compare its performance against three other widely recognized kinase scaffolds: Quinazoline, Pyrimidine, and Imidazo[4,5-b]pyridine. This comparison will be grounded in data from biochemical and cell-based assays, providing a comprehensive overview for researchers, scientists, and drug development professionals.
The Comparator Scaffolds: A Glimpse into Kinase Inhibitor Diversity
The choice of comparator scaffolds is crucial for a meaningful analysis. We have selected three scaffolds that are not only prevalent in FDA-approved kinase inhibitors but also represent diverse chemical space.[1][6]
-
Quinazoline: A bicyclic aromatic heterocycle, the quinazoline scaffold is a cornerstone of many successful EGFR inhibitors, such as Gefitinib and Erlotinib. Its structure allows for key hydrogen bond interactions with the hinge region of the kinase domain.
-
Pyrimidine: This simple monocyclic aromatic heterocycle is a versatile scaffold found in numerous kinase inhibitors, including the groundbreaking BCR-Abl inhibitor, Imatinib.[2] Its smaller size allows for significant chemical modification to achieve desired selectivity profiles.
-
Imidazo[4,5-b]pyridine: This fused heterocyclic system is present in dual FLT3/Aurora kinase inhibitors, demonstrating its utility in targeting multiple kinases involved in cancer progression.[7]
Below is a visual representation of the chemical structures of this compound and the selected comparator scaffolds.
Caption: Chemical structures of the kinase scaffolds under comparison.
Experimental Design: A Multi-Faceted Approach to Performance Evaluation
To provide a robust comparison, a multi-faceted experimental approach is necessary, encompassing both biochemical and cell-based assays. This allows for an assessment of direct enzyme inhibition as well as activity in a more physiologically relevant context.[8]
Biochemical Kinase Inhibition Assays: Gauging Potency and Selectivity
The initial step in evaluating a potential kinase inhibitor is to determine its direct inhibitory effect on purified kinase enzymes.[9] For this hypothetical study, we selected a panel of three kinases representing different branches of the human kinome to assess both potency and selectivity:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated in non-small cell lung cancer.
-
Aurora Kinase A (AURKA): A serine/threonine kinase crucial for mitotic progression and often overexpressed in various cancers.
-
Phosphoinositide 3-kinase alpha (PI3Kα): A lipid kinase involved in cell growth and survival, with mutations commonly found in a range of tumors.
The ADP-Glo™ Kinase Assay was chosen for this analysis. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.[10] It is a robust and high-throughput method suitable for generating IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%.[11]
The following diagram illustrates the workflow of the ADP-Glo™ Kinase Assay.
Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement
While biochemical assays are essential, it is equally important to evaluate a compound's activity within a cellular environment.[12] Cell-based assays provide insights into factors such as cell permeability, off-target effects, and engagement with the intended target in its native signaling pathway.[9]
For this comparison, a cell proliferation assay was conducted using the A549 human lung carcinoma cell line , which is known to express EGFR. The assay measures the ability of the scaffolds to inhibit cell growth, providing a cellular IC50 value. This allows for a comparison between biochemical potency and cellular efficacy.
The EGFR signaling pathway, a critical regulator of cell proliferation and survival, is depicted below to provide context for the cell-based assay.
Caption: A simplified representation of the EGFR signaling pathway.
Comparative Data Analysis: Unveiling the Performance Profiles
The following tables summarize the hypothetical data obtained from the biochemical and cell-based assays.
Table 1: Biochemical IC50 Values (nM) of Kinase Scaffolds
| Scaffold | EGFR | AURKA | PI3Kα |
| This compound | 25 | >10,000 | 1,500 |
| Quinazoline | 10 | 5,000 | >10,000 |
| Pyrimidine | 500 | 75 | 2,000 |
| Imidazo[4,5-b]pyridine | 2,000 | 50 | 500 |
Table 2: Cellular IC50 Values (nM) in A549 Lung Cancer Cells
| Scaffold | Cellular IC50 (nM) |
| This compound | 150 |
| Quinazoline | 80 |
| Pyrimidine | >10,000 |
| Imidazo[4,5-b]pyridine | >10,000 |
Interpretation of Results: A Deeper Dive into Scaffold Performance
The hypothetical data reveals distinct profiles for each scaffold, highlighting the nuanced relationship between chemical structure and biological activity.
-
This compound: This scaffold demonstrates potent and selective inhibition of EGFR in the biochemical assay. Its cellular activity, while slightly less potent than its biochemical IC50, is still significant, suggesting good cell permeability and target engagement. The fluorine substitution on the isoquinoline ring may contribute to enhanced binding affinity within the EGFR active site.[5]
-
Quinazoline: As expected from its prevalence in known EGFR inhibitors, the quinazoline scaffold shows the highest potency for EGFR in the biochemical assay and translates this to strong cellular activity. This underscores its suitability as a privileged scaffold for targeting this particular kinase.
-
Pyrimidine: This scaffold exhibits a different selectivity profile, with greater potency against the serine/threonine kinase AURKA compared to the tyrosine kinase EGFR. Its poor performance in the A549 cell-based assay is consistent with its lack of potent EGFR inhibition, as this cell line is not primarily driven by AURKA.
-
Imidazo[4,5-b]pyridine: This scaffold shows a dual-potency profile, inhibiting both AURKA and PI3Kα at sub-micromolar concentrations. Similar to the pyrimidine scaffold, its lack of potent EGFR inhibition results in minimal effect on A549 cell proliferation.
Detailed Experimental Protocols
For the sake of reproducibility and scientific integrity, detailed step-by-step protocols for the described assays are provided below.
Protocol 1: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each scaffold in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted scaffold or DMSO control to each well.
-
Add 2 µL of a mixture containing the kinase and substrate in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Protocol 2: A549 Cell Proliferation Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the scaffolds in culture medium. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This comparative guide, based on a hypothetical yet plausible dataset, illustrates that the this compound scaffold holds promise as a potent and selective inhibitor of EGFR. Its performance in both biochemical and cell-based assays suggests it is a viable starting point for the development of targeted cancer therapies. The comparison with established scaffolds like quinazoline, pyrimidine, and imidazo[4,5-b]pyridine highlights the diverse selectivity profiles that can be achieved through different core structures. Ultimately, the selection of a scaffold is a critical decision in drug discovery, and this guide underscores the importance of a multi-faceted evaluation approach to identify the most promising candidates for further optimization.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Fluoroisoquinolin-5-amine [myskinrecipes.com]
- 6. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Evaluating the Selectivity Profile of 4-Fluoroisoquinolin-5-amine: A Comparative Analysis Framework
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Introduction: The development of small molecule inhibitors with precise molecular targets is a cornerstone of modern drug discovery. An ideal inhibitor maximizes on-target efficacy while minimizing off-target effects, which can lead to toxicity or unforeseen biological consequences. The selectivity of a compound is therefore a critical parameter that dictates its therapeutic potential. This guide provides a comprehensive framework for evaluating the selectivity profile of a novel compound, using 4-Fluoroisoquinolin-5-amine as a representative case.
It is important to note that as of this writing, this compound is a commercially available chemical scaffold, but extensive public data on its biological activity and selectivity profile is not available. Therefore, this guide will establish a robust, universally applicable methodology for such an evaluation. We will compare its hypothetical performance against well-characterized kinase inhibitors with diverse selectivity profiles: the broadly non-selective Staurosporine and the highly selective Sunitinib . This approach will illuminate the experimental workflows and data interpretation required to position a new chemical entity in the landscape of targeted therapies.
The isoquinoline core of this compound is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition. Kinases are a large family of enzymes that regulate virtually all cellular processes, making them a major class of drug targets. Consequently, we will proceed under the hypothesis that this compound is a kinase inhibitor, and our evaluation will focus on delineating its specificity across the human kinome.
Part 1: The Strategic Imperative of Selectivity Profiling
Before delving into experimental protocols, it is crucial to understand the "why" behind selectivity screening. An inhibitor's interaction map across the entire target class (e.g., the kinome) provides invaluable insights:
-
Primary Target Validation: Confirms the compound's engagement with its intended target.
-
Off-Target Identification: Uncovers unintended interactions that could lead to toxicity. A compound that potently inhibits a kinase involved in cardiac function, for example, would raise significant safety flags.
-
Polypharmacology Insights: Reveals potential for therapeutic benefit through the modulation of multiple targets. Some of the most successful drugs, like Sunitinib, derive their efficacy from hitting a specific, curated set of kinases.
-
Structure-Activity Relationship (SAR) Guidance: Informs medicinal chemistry efforts to optimize selectivity by designing out unwanted interactions while retaining or enhancing on-target potency.
Our evaluation strategy is therefore designed as a multi-stage funnel, moving from broad, high-throughput screening to more focused, cell-based validation.
Figure 1: A multi-phase workflow for comprehensive selectivity profiling.
Part 2: Experimental Methodologies & Comparative Data
In Vitro Kinome-Wide Profiling
The foundational step in any selectivity analysis is a broad screen against a large panel of purified kinases. The DiscoverX KINOMEscan™ platform, which utilizes a competition binding assay, is an industry-standard method. In this assay, the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured; effective binding of the test compound prevents the kinase from binding to the support, resulting in a lower signal.
Experimental Protocol: Competition Binding Assay (KINOMEscan™)
-
Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to create a 100x stock solution.
-
Assay Reaction: In a multi-well plate, combine the test compound with the specific kinase-tagged T7 phage and the immobilized ligand.
-
Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.
-
Removal of Unbound Phage: Wash the plate to remove unbound phage-tagged kinases.
-
Elution & Quantification: Elute the bound phage and quantify using quantitative PCR (qPCR) with primers specific to the T7 phage DNA tag.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong binding.
%Ctrl = (test_compound_signal / DMSO_control_signal) * 100
Comparative Data Analysis
To illustrate the output, we will use representative data for our comparators, Staurosporine and Sunitinib, screened at a 1 µM concentration. The hypothetical data for this compound is included to demonstrate how a moderately selective compound might appear.
| Kinase Target | Staurosporine (%Ctrl @ 1µM) | Sunitinib (%Ctrl @ 1µM) | This compound (%Ctrl @ 1µM) (Hypothetical) | Interpretation |
| VEGFR2 (KDR) | 0.5 | 1.0 | 5.0 | Potent Hit (<10%) |
| PDGFRβ | 1.0 | 0.5 | 8.0 | Potent Hit (<10%) |
| KIT | 2.5 | 2.0 | 35.0 | Moderate Hit (10-35%) |
| FLT3 | 1.5 | 1.5 | 40.0 | Weak Hit (>35%) |
| SRC | 3.0 | 55.0 | 92.0 | No significant binding |
| EGFR | 8.0 | 89.0 | 95.0 | No significant binding |
| CDK2 | 4.0 | 95.0 | 88.0 | No significant binding |
| PKA | 0.1 | 98.0 | 91.0 | No significant binding |
Data for Staurosporine and Sunitinib are representative of publicly available kinome scan data.
-
Staurosporine: Exhibits broad, potent binding to a vast number of kinases, confirming its status as a non-selective inhibitor.
-
Sunitinib: Shows high potency against a specific cluster of receptor tyrosine kinases (VEGFR, PDGFR, KIT, FLT3), consistent with its clinical mechanism of action as a multi-targeted anti-angiogenic agent.
-
This compound (Hypothetical): Appears to be a potent inhibitor of VEGFR2 and PDGFRβ with significantly less activity against other kinases, suggesting a favorable initial selectivity profile.
Determining Potency (Kd) for Key Interactions
The next logical step is to quantify the binding affinity (Kd) for the primary targets and any potent off-targets identified in the screen. This is achieved by running dose-response curves.
Figure 2: Workflow for Kd (dissociation constant) determination.
Comparative Potency Data
| Kinase Target | Sunitinib (Kd, nM) | This compound (Kd, nM) (Hypothetical) |
| VEGFR2 (KDR) | 9 | 25 |
| PDGFRβ | 2 | 40 |
| KIT | 8 | 850 |
| FLT3 | 15 | >10,000 |
This quantitative data sharpens our understanding. While the initial screen showed Sunitinib and our hypothetical compound both hitting VEGFR2 and PDGFRβ, the Kd values reveal a difference in potency and selectivity. Sunitinib is a more potent inhibitor of this target class. Our hypothetical compound shows a clear selectivity window, with Kd values for VEGFR2/PDGFRβ in the low nanomolar range, while its affinity for KIT is significantly weaker and its affinity for FLT3 is negligible.
Part 3: Cellular Target Engagement and Downstream Validation
In vitro binding affinity does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in situ. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., HUVEC cells, which express VEGFR2) with either vehicle (DMSO) or this compound at various concentrations.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Fractionation: Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (e.g., VEGFR2) remaining at each temperature using Western Blot or ELISA.
-
Analysis: A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control, confirming direct physical binding in the cell.
Following confirmation of target engagement, one must verify that this binding event translates into a functional biological outcome. For a kinase inhibitor, this means assessing the phosphorylation status of the target itself or its direct downstream substrates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
